Product packaging for Isozeaxanthin(Cat. No.:CAS No. 29065-03-0)

Isozeaxanthin

Número de catálogo: B1624502
Número CAS: 29065-03-0
Peso molecular: 568.9 g/mol
Clave InChI: GYZWNQLEQAGWGD-DKLMTRRASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Isozeaxanthin is a carotenoid chemically classified as an isomer of zeaxanthin . While specific clinical research on this compound is limited, its structural similarity to zeaxanthin suggests significant potential for investigation in human health and disease models. Zeaxanthin is recognized for its role in supporting visual function and is one of the primary carotenoids accumulated in the human macula, where it is believed to help protect against light-induced oxidative stress . Research into similar carotenoids indicates potential applications in studying oxidative stress and cellular inflammation . The mechanism of action for carotenoids like zeaxanthin and its isomers may involve the modulation of specific cellular signaling pathways. For instance, zeaxanthin has been shown in studies to regulate the HIF-1α-glycolysis signaling pathway, which can influence fibroblast activity and tissue remodeling . As a research reagent, this compound provides a valuable tool for exploring these and other biological mechanisms in vitro. This product is intended for research purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H56O2 B1624502 Isozeaxanthin CAS No. 29065-03-0

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

29065-03-0

Fórmula molecular

C40H56O2

Peso molecular

568.9 g/mol

Nombre IUPAC

3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-ol

InChI

InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-35-33(5)37(41)25-27-39(35,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-36-34(6)38(42)26-28-40(36,9)10/h11-24,37-38,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+

Clave InChI

GYZWNQLEQAGWGD-DKLMTRRASA-N

SMILES isomérico

CC1=C(C(CCC1O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(CCC2(C)C)O)C)\C)\C)/C)/C

SMILES canónico

CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(CCC2(C)C)O)C)C)C

melting_point

149 - 151 °C

Otros números CAS

29065-03-0

Descripción física

Solid

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to Isozeaxanthin: Natural Sources, Production, and Cellular Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

An Introduction to Isozeaxanthin and its Stereoisomers

In the field of carotenoid research, the term "this compound" is not commonly used in peer-reviewed literature. It is widely understood to refer to the various stereoisomers of zeaxanthin, a xanthophyll carotenoid vital for human health, particularly in ophthalmology. The primary stereoisomers of zeaxanthin found in nature and the human body are (3R,3'R)-zeaxanthin, (3S,3'S)-zeaxanthin, and meso-zeaxanthin. This guide will provide a comprehensive overview of zeaxanthin, encompassing its natural distribution, commercial production, biosynthetic pathways, and its influence on cellular signaling pathways, with a focus on providing technical details for researchers, scientists, and professionals in drug development.

Natural Sources of Zeaxanthin

Zeaxanthin is synthesized by plants and various microorganisms. Its presence in the food chain is a critical source for human consumption, as the body cannot produce it de novo. The concentration of zeaxanthin can vary significantly between different natural sources.

Natural SourceZeaxanthin and Lutein Content (mg/100g)Notes
Spinach (raw)12.2High in both lutein and zeaxanthin.
Pistachios (raw)2.9A good nut-based source.
Green Peas (raw)2.5Readily available vegetable source.
Romaine Lettuce (raw)2.3Common salad green containing zeaxanthin.
Summer Squash (boiled)2.3Cooking can affect carotenoid availability.
Brussels Sprouts (boiled)1.3Another cruciferous vegetable source.
Broccoli (raw)1.4Contains a moderate amount of zeaxanthin.
Pumpkin (boiled)1.0A good source, especially in autumn.
Asparagus (boiled)0.8Provides a modest amount of zeaxanthin.
Carrots (raw)0.3Better known for beta-carotene, but contains some zeaxanthin.
Egg YolksHighThe fat in egg yolks may aid in absorption.
CornHighA significant dietary source of zeaxanthin.
Marigold FlowersHighA primary commercial source for extraction.
Orange PeppersHighA vegetable with a high concentration of zeaxanthin.

This table presents combined lutein and zeaxanthin content as they are often measured together in nutritional studies. The ratio of lutein to zeaxanthin varies among sources.

Commercial Producers of Zeaxanthin

The growing demand for zeaxanthin in the nutraceutical and pharmaceutical industries has led to the emergence of several key producers specializing in the extraction and purification of this carotenoid, primarily from marigold flowers (Tagetes erecta).

Leading Commercial Producers:

  • OmniActive Health Technologies: A major player in the production of carotenoid ingredients, including zeaxanthin.

  • Kemin Industries: A global ingredient manufacturer with a strong focus on eye health and a significant supplier of lutein and zeaxanthin.[1]

  • BASF: A large chemical company that also produces a range of carotenoids for the food, feed, and pharmaceutical industries.

  • AVT Natural Products: A leading manufacturer of lutein and zeaxanthin, with a strategic alliance with Kemin Industries.[1]

  • Divis Laboratories: A manufacturer of active pharmaceutical ingredients and nutraceuticals, including zeaxanthin.[2]

  • Various Chinese and Mexican Manufacturers: A significant number of companies in these regions, such as Xi'an Healthway Biotech Co., Ltd. and MexiZeax Nutritionals, are also major suppliers of zeaxanthin extracts.[3][4]

Biosynthesis of Zeaxanthin

Zeaxanthin biosynthesis is a well-characterized pathway within the larger carotenoid synthesis network in plants and some microorganisms. The pathway begins with the precursor geranylgeranyl pyrophosphate (GGPP) and proceeds through a series of enzymatic steps.

G Zeaxanthin Biosynthesis Pathway GGPP Geranylgeranyl Pyrophosphate Phytoene Phytoene GGPP->Phytoene Phytoene Synthase (PSY) Lycopene Lycopene Phytoene->Lycopene Phytoene Desaturase (PDS) ζ-Carotene Desaturase (ZDS) beta_Carotene β-Carotene Lycopene->beta_Carotene Lycopene β-cyclase (LCYB) Zeaxanthin Zeaxanthin beta_Carotene->Zeaxanthin β-carotene hydroxylase (BCH)

A simplified diagram of the zeaxanthin biosynthesis pathway.

Cellular Signaling Pathways of Zeaxanthin

Recent research has illuminated the role of zeaxanthin in modulating key cellular signaling pathways, particularly the MAPK (Mitogen-Activated Protein Kinase) and AKT (Protein Kinase B) pathways. These pathways are crucial in regulating cell proliferation, apoptosis, and stress responses. Zeaxanthin's influence is often mediated by its antioxidant properties, which can alter the cellular redox state.

In the context of cancer cells, zeaxanthin has been shown to induce apoptosis by increasing intracellular reactive oxygen species (ROS).[5][6] This elevation in ROS can lead to the activation of pro-apoptotic arms of the MAPK pathway (JNK and p38) and the inhibition of pro-survival signals from the ERK and AKT pathways.[5][7]

G Zeaxanthin's Influence on MAPK and AKT Signaling Pathways cluster_extracellular Extracellular cluster_cellular Cellular cluster_mapk MAPK Pathway cluster_akt AKT Pathway cluster_downstream Downstream Effects Zeaxanthin Zeaxanthin ROS ↑ Reactive Oxygen Species (ROS) Zeaxanthin->ROS JNK ↑ p-JNK ROS->JNK p38 ↑ p-p38 ROS->p38 ERK ↓ p-ERK ROS->ERK AKT ↓ p-AKT ROS->AKT Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis ERK->Apoptosis Bcl2 ↓ Bcl-2 AKT->Bcl2 AKT->Apoptosis Bax ↑ Bax Caspases ↑ Cleaved Caspases Bax->Caspases Bcl2->Bax Caspases->Apoptosis

Zeaxanthin's modulation of MAPK and AKT pathways leading to apoptosis.

Experimental Protocols

Extraction and Purification of Zeaxanthin from Natural Sources (e.g., Corn Gluten Meal)

This protocol is based on an ultrasonic-assisted extraction method followed by purification using silica gel column chromatography.[8]

a. Ultrasonic-Assisted Extraction:

  • Sample Preparation: Dry and grind the corn gluten meal to a fine powder.

  • Solvent System: Use 95% ethanol as the extraction solvent.

  • Extraction Parameters:

    • Solid-to-Liquid Ratio: 1:7.9 (g/mL)

    • Extraction Temperature: 56 °C

    • Ultrasonic Extraction Time: 45 minutes

  • Procedure:

    • Combine the powdered sample and ethanol in a flask according to the specified ratio.

    • Place the flask in an ultrasonic water bath set to the desired temperature and time.

    • After extraction, centrifuge the mixture to separate the supernatant from the solid residue.

    • Collect the supernatant containing the crude zeaxanthin extract.

    • Repeat the extraction process on the residue to maximize yield.

    • Combine the supernatants and evaporate the solvent under reduced pressure to obtain the crude extract.

b. Purification by Silica Gel Column Chromatography:

  • Column Preparation: Pack a glass column with silica gel (100-200 mesh) using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a stepwise or linear gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC) or a UV-Vis spectrophotometer at approximately 450 nm.

  • Analysis and Pooling: Analyze the fractions for zeaxanthin content. Pool the fractions containing pure zeaxanthin.

  • Solvent Evaporation: Evaporate the solvent from the pooled fractions to obtain purified zeaxanthin.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a typical HPLC method for the separation and quantification of zeaxanthin.

HPLC ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic mixture of acetonitrile, methanol, and water. A common mobile phase could be a mixture of acetonitrile and water with a small amount of an acid like sulfuric acid.
Flow Rate 0.7 - 1.0 mL/min
Detection UV-Vis or Diode Array Detector (DAD) at 450 nm
Injection Volume 20 µL
Column Temperature 25 °C

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of zeaxanthin of known concentrations in a suitable solvent (e.g., ethanol or mobile phase).

  • Sample Preparation: Dissolve the purified zeaxanthin extract in the mobile phase and filter it through a 0.45 µm syringe filter.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Inject the prepared sample solution into the HPLC system and record the chromatogram.

  • Quantification: Identify the zeaxanthin peak based on its retention time compared to the standard. Calculate the concentration of zeaxanthin in the sample using the calibration curve.

Conclusion

Zeaxanthin and its stereoisomers are carotenoids of significant interest due to their role in human health, particularly in protecting the macula of the eye. This guide has provided a technical overview of its natural sources, major commercial producers, biosynthetic pathway, and its intricate interactions with cellular signaling pathways. The detailed experimental protocols for extraction, purification, and quantification offer a practical framework for researchers in this field. A deeper understanding of zeaxanthin's mechanisms of action will continue to drive innovation in the development of novel therapeutics and nutraceuticals.

References

An In-depth Technical Guide to the Isozeaxanthin Biosynthesis Pathway in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isozeaxanthin, a xanthophyll carotenoid, holds significant promise in the pharmaceutical and nutraceutical industries due to its potent antioxidant properties. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in bacteria, detailing the enzymatic steps, genetic determinants, and regulatory mechanisms. The document outlines key experimental protocols for the elucidation and engineering of this pathway, presents quantitative data on production yields and enzyme kinetics, and visualizes complex biological and experimental processes using logical diagrams. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of bacterial carotenoid biosynthesis for drug development and other biotechnological purposes.

Introduction to this compound and its Significance

This compound is a dihydroxy carotenoid, a structural isomer of the more common lutein and zeaxanthin. Like other xanthophylls, it possesses a polyene chain responsible for its characteristic yellow-orange color and, more importantly, its ability to quench reactive oxygen species. This antioxidant capacity makes this compound a molecule of interest for preventing and treating oxidative stress-related pathologies. While commercially available zeaxanthin is primarily derived from plant sources, bacterial fermentation offers a promising alternative for large-scale, cost-effective, and sustainable production. Understanding the intricacies of the bacterial biosynthesis pathway is paramount to harnessing its full potential through metabolic engineering.

The this compound Biosynthesis Pathway in Bacteria

The biosynthesis of this compound in bacteria is a multi-step enzymatic process that begins with the universal C5 isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Bacteria utilize two primary pathways to generate these precursors: the Mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. From these precursors, the core pathway to this compound proceeds through a series of enzymatic reactions catalyzed by a suite of carotenogenic (crt) enzymes.

Precursor Pathways: MVA and MEP

Most Gram-negative bacteria synthesize terpenoids via the MEP pathway, while the MVA pathway is common in archaea, fungi, and the cytoplasm of higher plants. However, some bacterial species, such as certain members of the Flavobacteriaceae, have been found to utilize the MVA pathway for carotenoid synthesis[1].

The following diagram illustrates the initial steps of the MEP and MVA pathways leading to the common C5 precursors.

Precursor_Pathways Figure 1: MEP and MVA Precursor Pathways cluster_MEP MEP Pathway cluster_MVA MVA Pathway G3P Glyceraldehyde-3-P DXP 1-Deoxy-D-xylulose-5-P G3P->DXP DXS Pyruvate_MEP Pyruvate Pyruvate_MEP->DXP DXS MEP 2-C-Methyl-D-erythritol-4-P DXP->MEP DXR IPP_DMAPP_MEP IPP + DMAPP MEP->IPP_DMAPP_MEP Multiple Steps AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA atoB HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMGCS Mevalonate Mevalonate HMGCoA->Mevalonate HMGCR IPP_DMAPP_MVA IPP + DMAPP Mevalonate->IPP_DMAPP_MVA Multiple Steps

Figure 1: MEP and MVA Precursor Pathways
Core this compound Biosynthesis Pathway

The core pathway converts the C5 precursors into the C40 carotenoid backbone and subsequently modifies it to yield this compound. The key enzymes and their respective genes are highly conserved across carotenogenic bacteria. The pathway proceeds as follows:

  • Geranylgeranyl pyrophosphate (GGPP) Synthesis: Farnesyl pyrophosphate (FPP) is synthesized from IPP and DMAPP. GGPP synthase (CrtE) then catalyzes the condensation of FPP with one molecule of IPP to form the C20 compound, GGPP.

  • Phytoene Synthesis: Two molecules of GGPP are condensed head-to-head by phytoene synthase (CrtB) to form the first C40 carotenoid, 15-cis-phytoene.

  • Desaturation: Phytoene desaturase (CrtI) introduces a series of double bonds into the phytoene backbone to form all-trans-lycopene. In bacteria, a single enzyme typically catalyzes multiple desaturation steps.

  • Cyclization: Lycopene β-cyclase (CrtY) catalyzes the formation of β-rings at both ends of the linear lycopene molecule, producing β-carotene.

  • Hydroxylation: Finally, β-carotene hydroxylase (CrtZ) introduces hydroxyl groups at the C3 and C3' positions of the β-rings of β-carotene to form this compound (all-trans-zeaxanthin).

The following diagram illustrates the core this compound biosynthesis pathway.

Isozeaxanthin_Biosynthesis Figure 2: Core this compound Biosynthesis Pathway IPP_DMAPP IPP + DMAPP GGPP Geranylgeranyl-PP (GGPP) IPP_DMAPP->GGPP CrtE Phytoene Phytoene GGPP->Phytoene CrtB Lycopene Lycopene Phytoene->Lycopene CrtI beta_Carotene β-Carotene Lycopene->beta_Carotene CrtY This compound This compound beta_Carotene->this compound CrtZ

Figure 2: Core this compound Biosynthesis Pathway

Quantitative Data on this compound Production and Enzyme Kinetics

The efficiency of this compound biosynthesis is dependent on various factors, including the host organism, culture conditions, and the kinetic properties of the biosynthetic enzymes. The following tables summarize key quantitative data from the literature.

Table 1: this compound/Zeaxanthin Production in Various Bacteria

Bacterial SpeciesStrainProduction TiterSpecific ProductionReference
Flavobacterium sp.P83280 ± 88 µg/L-[2]
Flavobacterium sp.ATCC 215883.8 g/L-[1]
Flavobacterium sp.JSWR-116.69 ± 0.71 mg/L4.05 ± 0.15 mg/g DCW[3]
Flavobacterium sedimentumSUN046T6.49 µg/mL-[1]
Flavobacterium fluviusSUN052T13.23 µg/mL-[1]

Table 2: Kinetic Parameters of Key Biosynthetic Enzymes

EnzymeGeneOrganismSubstrateKmVmaxReference
Phytoene SynthasecrtBPantoea ananatisGGPP41 µM-[4]
Phytoene DesaturasecrtIPantoea ananatisPhytoene--[5]
Lycopene CyclasecrtYParacoccus haeundaensisLycopene3.5 µM-[2]
Lycopene CyclasecrtYParacoccus haeundaensisNADPH2 mM-[2]
β-Carotene HydroxylasecrtZErwinia uredovoraβ-Carotene--[6]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of the this compound biosynthesis pathway.

Cloning and Expression of Carotenoid Biosynthesis Genes in E. coli

This protocol describes the assembly of the this compound biosynthesis pathway in a non-carotenogenic host, Escherichia coli.

Materials:

  • E. coli cloning strain (e.g., DH5α)

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector (e.g., pET series)

  • Restriction enzymes, T4 DNA ligase

  • DNA primers for crtE, crtB, crtI, crtY, and crtZ

  • Genomic DNA from a carotenogenic bacterium (e.g., Pantoea ananatis)

  • LB medium, antibiotics, IPTG

Procedure:

  • Gene Amplification: Amplify the crtE, crtB, crtI, crtY, and crtZ genes from the genomic DNA of the source organism using PCR with primers containing appropriate restriction sites.

  • Vector and Insert Preparation: Digest the expression vector and the amplified PCR products with the corresponding restriction enzymes. Purify the digested vector and inserts.

  • Ligation: Ligate the digested crt gene fragments into the expression vector in the desired order to create a synthetic operon.

  • Transformation: Transform the ligation mixture into a competent E. coli cloning strain. Select for positive clones on antibiotic-containing LB agar plates.

  • Plasmid Verification: Isolate plasmid DNA from the selected colonies and verify the correct insertion and orientation of the genes by restriction digestion and DNA sequencing.

  • Expression: Transform the verified plasmid into an E. coli expression strain.

  • Culture and Induction: Grow the transformed expression strain in LB medium with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 20-28°C) for 16-24 hours. The successful production of this compound will result in a visible yellow-orange color of the bacterial pellet.

Extraction and HPLC Analysis of this compound

This protocol details the extraction of carotenoids from bacterial cells and their quantification by High-Performance Liquid Chromatography (HPLC).

Materials:

  • Bacterial cell pellet

  • Acetone, Methanol, Dichloromethane (HPLC grade)

  • C30 reverse-phase HPLC column

  • HPLC system with a photodiode array (PDA) detector

  • This compound standard

Procedure:

  • Cell Lysis and Extraction: Resuspend the bacterial cell pellet in acetone and vortex vigorously. The volume of acetone will depend on the size of the pellet. Repeat the extraction until the pellet is colorless.

  • Phase Separation: Add an equal volume of dichloromethane and deionized water to the acetone extract. Mix thoroughly and centrifuge to separate the phases. The carotenoids will partition into the lower dichloromethane phase.

  • Drying and Resuspension: Carefully collect the dichloromethane phase and evaporate it to dryness under a stream of nitrogen. Resuspend the dried carotenoid extract in a known volume of a suitable solvent for HPLC analysis (e.g., acetone or a mixture of methanol and methyl-tert-butyl ether).

  • HPLC Analysis:

    • Inject the resuspended extract onto a C30 reverse-phase column.

    • Use a gradient elution program with a mobile phase consisting of solvents such as methanol, methyl-tert-butyl ether, and water.

    • Monitor the elution of carotenoids using a PDA detector at a wavelength of approximately 450 nm.

  • Quantification: Identify the this compound peak by comparing its retention time and absorption spectrum with that of an authentic standard. Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve generated with known concentrations of the this compound standard.

In Vitro Enzyme Assay for β-Carotene Hydroxylase (CrtZ)

This protocol describes an in vitro assay to determine the activity of β-carotene hydroxylase.

Materials:

  • Purified CrtZ enzyme (from an expression system)

  • β-carotene substrate

  • Detergent (e.g., CHAPS)

  • Cofactors: FeSO4, ascorbic acid, 2-oxoglutarate

  • Buffer (e.g., Tris-HCl, pH 7.5)

  • HPLC system for product analysis

Procedure:

  • Substrate Preparation: Prepare a stock solution of β-carotene in a suitable organic solvent (e.g., acetone) and emulsify it in the reaction buffer containing a detergent to create a micellar solution.

  • Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, cofactors (FeSO4, ascorbic acid, 2-oxoglutarate), and the emulsified β-carotene substrate.

  • Enzyme Addition: Initiate the reaction by adding the purified CrtZ enzyme to the reaction mixture.

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Extraction: Stop the reaction by adding a mixture of chloroform and methanol (2:1, v/v). Vortex and centrifuge to separate the phases.

  • Product Analysis: Collect the lower chloroform phase containing the carotenoids, dry it under nitrogen, and resuspend it in a suitable solvent for HPLC analysis to identify and quantify the formation of β-cryptoxanthin and zeaxanthin.

Visualizing Workflows and Pathways

The following diagrams provide a visual representation of a typical experimental workflow for metabolic engineering of the this compound pathway and the logical relationships within the biosynthesis process.

Metabolic_Engineering_Workflow Figure 3: Experimental Workflow for Metabolic Engineering cluster_design Design & Construction cluster_testing Testing & Analysis cluster_optimization Optimization gene_synthesis Gene Synthesis/Amplification (crtE, crtB, crtI, crtY, crtZ) plasmid_construction Plasmid Construction (Synthetic Operon) gene_synthesis->plasmid_construction transformation Transformation into E. coli Host plasmid_construction->transformation cultivation Cultivation & Induction transformation->cultivation extraction Carotenoid Extraction cultivation->extraction analysis HPLC Analysis extraction->analysis fermentation_optimization Fermentation Optimization (Media, pH, Temp) analysis->fermentation_optimization Low Yield pathway_balancing Pathway Balancing (Promoter Engineering) analysis->pathway_balancing Intermediate Accumulation fermentation_optimization->cultivation pathway_balancing->plasmid_construction host_engineering Host Strain Engineering host_engineering->transformation

Figure 3: Experimental Workflow for Metabolic Engineering

Logical_Relationships Figure 4: Logical Relationships in this compound Biosynthesis cluster_precursors Precursor Supply cluster_core Core Pathway cluster_product Final Product MEP_pathway MEP Pathway CrtE CrtE MEP_pathway->CrtE MVA_pathway MVA Pathway MVA_pathway->CrtE CrtB CrtB CrtE->CrtB CrtI CrtI CrtB->CrtI CrtY CrtY CrtI->CrtY CrtZ CrtZ CrtY->CrtZ Isozeaxanthin_prod This compound CrtZ->Isozeaxanthin_prod

Figure 4: Logical Relationships in this compound Biosynthesis

Conclusion

The bacterial biosynthesis of this compound presents a viable and scalable alternative to traditional production methods. A thorough understanding of the underlying biochemical pathways, enzyme kinetics, and optimal fermentation conditions is essential for the successful development of high-yielding microbial cell factories. The protocols and data presented in this guide offer a solid foundation for researchers to explore and engineer this valuable metabolic pathway for applications in drug development, cosmetics, and as a food colorant. Future research should focus on the discovery of novel and more efficient carotenogenic enzymes, as well as the implementation of advanced synthetic biology tools to fine-tune metabolic fluxes and maximize this compound production.

References

The Functional Role of Isozeaxanthin and its Isomers in Marine Microorganisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carotenoids are a diverse group of pigments synthesized by many marine microorganisms, playing crucial roles in their survival and interaction with the environment. Among these, the xanthophyll isozeaxanthin and its more extensively studied isomer, zeaxanthin, are of significant interest due to their potent biological activities. This technical guide provides an in-depth exploration of the functions of these carotenoids in marine microorganisms, with a focus on their biosynthesis, antioxidant properties, photoprotective mechanisms, and influence on cell membrane dynamics. While much of the available research centers on zeaxanthin, the structural similarity allows for strong inferences regarding the functional capacities of this compound. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes complex biological pathways to serve as a comprehensive resource for researchers in marine biology, microbiology, and pharmacology.

Introduction

The marine environment is a vast reservoir of unique microbial life that has evolved remarkable adaptations to thrive in diverse and often extreme conditions. A key aspect of this adaptation is the production of a wide array of secondary metabolites, including carotenoids. This compound, a xanthophyll carotenoid, and its isomers are produced by various marine bacteria, including species of Paracoccus and members of the Flavobacteriaceae family[1]. These pigments are not merely responsible for the vibrant colors of these microorganisms but are integral to their physiological resilience.

The primary functions of this compound and its isomers in marine microorganisms are multifaceted and include:

  • Antioxidant Defense: Neutralizing harmful reactive oxygen species (ROS) generated from metabolic processes and external stressors.

  • Photoprotection: Shielding the cell from damaging high-intensity light and ultraviolet (UV) radiation.

  • Membrane Fluidity Regulation: Modulating the physical properties of the cell membrane to adapt to changing environmental conditions such as temperature.

This guide will delve into the technical details of these functions, providing quantitative data, experimental methodologies, and pathway visualizations to facilitate a deeper understanding and further research into the potential applications of these marine-derived compounds.

Biosynthesis of Zeaxanthin and its Isomers

In marine bacteria, zeaxanthin is synthesized through the mevalonate (MVA) pathway, which differs from the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway commonly found in most Gram-negative bacteria[2]. The biosynthesis begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce the C40 carotenoid backbone.

The key genes involved in the conversion of geranylgeranyl pyrophosphate (GGPP) to zeaxanthin are typically organized in a gene cluster, commonly including crtE, crtB, crtI, crtY, and crtZ[3][4][5].

The proposed biosynthetic pathway is as follows:

  • Geranylgeranyl pyrophosphate (GGPP) synthesis: Precursors from the MVA pathway are converted to GGPP.

  • Phytoene synthesis: Two molecules of GGPP are condensed to form phytoene, catalyzed by phytoene synthase (crtB).

  • Desaturation: Phytoene undergoes a series of desaturation reactions, catalyzed by phytoene desaturase (crtI), to form lycopene.

  • Cyclization: Lycopene is cyclized at both ends by lycopene cyclase (crtY) to form β-carotene.

  • Hydroxylation: β-carotene is then hydroxylated at the 3 and 3' positions by β-carotene hydroxylase (crtZ) to yield zeaxanthin[5].

zeaxanthin_biosynthesis cluster_mva Mevalonate Pathway cluster_carotenoid Zeaxanthin Biosynthesis Acetyl_CoA Acetyl_CoA GGPP GGPP Acetyl_CoA->GGPP Multiple Steps Phytoene Phytoene Lycopene Lycopene Beta_Carotene Beta_Carotene Zeaxanthin Zeaxanthin

Core Functions and Mechanisms

Antioxidant Activity

Xanthophylls like zeaxanthin are potent antioxidants due to their long conjugated double bond systems, which enable them to quench singlet oxygen and scavenge other reactive oxygen species[6][7]. This antioxidant capacity is crucial for marine microorganisms, which are often exposed to high levels of oxidative stress from sources such as intense sunlight and fluctuating nutrient availability.

Zeaxanthin has been shown to be a more effective antioxidant than other carotenoids in certain contexts. For instance, it exhibits a higher singlet oxygen quenching rate than lutein[7]. The antioxidant activity of zeaxanthin can be further enhanced through its interaction with other cellular components, such as glutathione S-transferase (GSTP1)[7].

Carotenoid Relative Antioxidant Activity/Property Reference
Zeaxanthin Higher singlet oxygen quenching rate than lutein.[7]
Astaxanthin Approximately 10-fold greater antioxidant activity than β-carotene, canthaxanthin, and lutein.[2]
Saproxanthin & Myxol Greater antioxidant activity than zeaxanthin and β-carotene.[2]

Table 1: Comparative antioxidant properties of various carotenoids found in marine organisms.

Photoprotective Role

In the marine environment, particularly in the euphotic zone, microorganisms are subjected to intense solar radiation. This compound and its isomers play a vital photoprotective role by acting as a natural sunscreen. They absorb light in the blue-green region of the spectrum (400-500 nm), thereby shielding the cell's photosynthetic apparatus and other sensitive components from photodamage[8][9][10].

The photoprotective mechanism involves several processes:

  • Light Absorption: The conjugated polyene chain of this compound allows it to absorb high-energy photons[8][9].

  • Energy Dissipation: The absorbed excess energy is safely dissipated as heat, preventing the formation of harmful reactive oxygen species that can result from the interaction of light with photosensitizing molecules like chlorophyll[8][9].

  • Quenching of Excited Molecules: They can directly quench triplet-state chlorophyll, a highly reactive species that can lead to the production of singlet oxygen[8].

Solvent Absorption Maxima (λmax) of Zeaxanthin (nm) Reference
n-Hexane424, 450, 478
Acetone428, 454, 481
Ethanol425, 450, 478
Methanol422, 450, 481

Table 2: UV-Visible absorption maxima of zeaxanthin in various solvents, indicating its strong absorbance in the blue light spectrum.

Modulation of Membrane Fluidity

The cell membrane is a critical interface between the microorganism and its environment. Maintaining optimal membrane fluidity is essential for cellular processes such as nutrient transport and signal transduction. Carotenoids, including xanthophylls, can integrate into the lipid bilayer and influence its physical properties[11][12].

By inserting into the membrane, the rigid, rod-like structure of this compound can decrease membrane fluidity in the hydrophobic core, thereby increasing the order of the acyl chains[11]. This can help to stabilize the membrane, particularly in response to temperature fluctuations. In some bacteria, an increased carotenoid content at low temperatures has been correlated with increased resistance to freeze-thaw stress, suggesting a role in cold adaptation[13].

Experimental Protocols

The following section outlines generalized methodologies for the extraction, identification, and functional analysis of this compound and its isomers from marine microorganisms. These protocols are based on established methods for xanthophyll analysis and may require optimization for specific microbial species.

Extraction and Purification of this compound
  • Cell Harvesting: Cultivate the marine microorganism under optimal conditions for carotenoid production. Harvest the cells by centrifugation.

  • Cell Lysis: Disrupt the cell pellets using methods such as sonication, bead beating, or enzymatic lysis to ensure efficient extraction.

  • Solvent Extraction: Extract the pigments using a suitable organic solvent or a mixture of solvents (e.g., acetone, methanol, ethanol, or a combination thereof). Perform the extraction in the dark and on ice to prevent degradation of the carotenoids.

  • Saponification (Optional): If the carotenoids are esterified, a saponification step with ethanolic potassium hydroxide can be included to hydrolyze the esters and yield free xanthophylls.

  • Purification: Purify the crude extract using column chromatography (e.g., silica gel) or high-performance liquid chromatography (HPLC) with a C30 column, which is effective for separating carotenoid isomers.

Identification and Quantification
  • UV-Vis Spectroscopy: Analyze the purified pigment using a UV-Vis spectrophotometer to determine its absorption spectrum and identify the characteristic absorption maxima.

  • HPLC Analysis: Use HPLC with a photodiode array (PDA) detector for the separation and quantification of different carotenoids in the extract. Compare the retention times and spectral data with authentic standards of zeaxanthin and other relevant carotenoids.

  • Mass Spectrometry (MS): Couple HPLC with mass spectrometry (e.g., LC-MS/MS) to confirm the molecular weight and fragmentation pattern of the isolated pigment, providing definitive structural identification.

Functional Assays
  • Antioxidant Capacity Assays:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the free radical scavenging ability of the extract or purified compound by monitoring the decrease in absorbance of the DPPH radical.

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Assesses the scavenging of the ABTS radical cation.

    • Singlet Oxygen Quenching Assay: Measures the ability of the compound to quench singlet oxygen, often using a chemical trap that loses its fluorescence upon reaction with singlet oxygen.

  • Membrane Fluidity Measurement:

    • Fluorescence Anisotropy: Incorporate fluorescent probes (e.g., 1,6-diphenyl-1,3,5-hexatriene (DPH) or trimethylammonium-DPH (TMA-DPH)) into microbial membranes or artificial liposomes containing the purified this compound. Measure the fluorescence anisotropy to determine changes in membrane fluidity.

experimental_workflow cluster_identification Identification cluster_assays Functional Assays Microorganism_Culture Microorganism Culture Cell_Harvesting Cell Harvesting Microorganism_Culture->Cell_Harvesting Extraction_Purification Extraction & Purification Cell_Harvesting->Extraction_Purification Identification_Quantification Identification & Quantification Extraction_Purification->Identification_Quantification Functional_Assays Functional Assays Extraction_Purification->Functional_Assays Data_Analysis Data Analysis & Interpretation Identification_Quantification->Data_Analysis UV_Vis UV-Vis Spectroscopy HPLC HPLC-PDA MS LC-MS/MS Functional_Assays->Data_Analysis Antioxidant Antioxidant Assays (DPPH, ABTS) Membrane Membrane Fluidity Assays

Signaling and Regulatory Roles

While direct signaling pathways involving this compound in marine microorganisms are not yet well-elucidated, the antioxidant and photoprotective functions of carotenoids are intrinsically linked to cellular signaling and stress response regulation. By modulating the intracellular redox state, this compound can indirectly influence a variety of signaling cascades.

For example, by preventing the accumulation of ROS, this compound can protect signaling proteins from oxidative damage and thereby maintain the fidelity of signal transduction pathways. In photosynthetic organisms, the xanthophyll cycle, which involves the enzymatic conversion of violaxanthin to zeaxanthin under high light stress, is a key regulatory mechanism for photoprotection and is tightly controlled by light-dependent signals. It is plausible that similar regulatory networks govern the synthesis and activity of this compound in response to environmental cues in non-photosynthetic marine bacteria.

Conclusion and Future Directions

This compound and its isomers are vital multifunctional molecules for marine microorganisms, providing essential protection against oxidative and photic stress, and contributing to the adaptation of cell membranes to diverse environmental conditions. The biosynthesis of these compounds is a potential target for biotechnological applications, aiming to produce high-value antioxidants and natural pigments.

Future research should focus on:

  • Isomer-Specific Functions: Elucidating the specific functional differences, if any, between this compound and zeaxanthin in a marine microbial context.

  • Quantitative Functional Analysis: Obtaining precise quantitative data on the antioxidant capacity and membrane-modulating effects of purified this compound.

  • Signaling Pathway Discovery: Identifying the specific signaling pathways that are regulated by or respond to the presence of this compound.

  • Biotechnological Production: Optimizing the production of this compound in native or heterologous microbial hosts for commercial applications in the pharmaceutical, nutraceutical, and cosmetic industries.

A deeper understanding of the role of this compound in marine ecosystems will not only advance our knowledge of microbial adaptation but also unlock the potential for novel, sustainable sources of potent bioactive compounds.

References

The C30 Carotenoid Biosynthesis Pathway: A Fundamental Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Identification and Analysis of the Isozeaxanthin Biosynthesis Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a xanthophyll carotenoid, a class of oxygenated carotenoids known for their antioxidant properties and potential applications in the pharmaceutical and nutraceutical industries. While the term "this compound" can refer to the C40 carotenoid 4,4'-dihydroxy-β-carotene, this guide will focus on the distinct biosynthetic pathway of C30 carotenoids, which represent a structurally diverse class of pigments with significant scientific interest. The identification and analysis of the gene clusters responsible for C30 carotenoid biosynthesis are critical for understanding their formation, exploring their biological functions, and harnessing their potential through metabolic engineering.

This technical guide provides a comprehensive overview of the methodologies for identifying and analyzing the gene clusters responsible for the biosynthesis of C30 carotenoids, which are often acyclic and derived from a 30-carbon backbone. We will delve into the core genes, experimental workflows, and data analysis techniques essential for researchers in this field.

Unlike the well-characterized C40 carotenoid pathway that initiates with the condensation of two geranylgeranyl diphosphate (GGPP) molecules, the C30 pathway begins with farnesyl diphosphate (FPP). This fundamental difference necessitates a distinct set of enzymes for the initial steps of biosynthesis.

The core enzymes in the C30 pathway are:

  • 4,4'-Diapophytoene Synthase (CrtM): This enzyme catalyzes the head-to-head condensation of two FPP molecules to form 4,4'-diapophytoene, the first C30 carotenoid precursor.

  • 4,4'-Diapophytoene Desaturase (CrtN): This enzyme introduces double bonds into the diapophytoene backbone, leading to the formation of colored C30 carotenoids.

Further modifications to the C30 backbone are carried out by a variety of enzymes, including:

  • Hydroxylases: Introduce hydroxyl groups, converting carotenes to xanthophylls.

  • Glycosyltransferases: Attach sugar moieties to the carotenoid.

  • Acyltransferases: Add acyl groups.

  • Oxidases: Catalyze oxidation reactions.

These tailoring enzymes contribute to the vast structural diversity of C30 carotenoids found in nature.

Identification of the this compound (C30 Carotenoid) Gene Cluster

The identification of the gene cluster responsible for C30 carotenoid biosynthesis typically involves a combination of bioinformatics and molecular biology techniques.

Experimental Workflow for Gene Cluster Identification

The following diagram illustrates a typical workflow for identifying a C30 carotenoid biosynthesis gene cluster:

G cluster_0 Genome Mining and Bioinformatic Analysis cluster_1 Heterologous Expression and Functional Analysis A Isolate Genomic DNA from C30 Carotenoid-Producing Organism B Whole Genome Sequencing A->B C Identify Homologs of Known C30 Carotenoid Biosynthesis Genes (e.g., crtM, crtN) B->C D Analyze Genomic Context for Gene Clustering C->D E Clone Putative Gene Cluster into Expression Vector D->E Identified Putative Cluster F Transform Non-Carotenogenic Host (e.g., E. coli) E->F G Cultivate Transformed Host F->G H Extract and Analyze Pigments (HPLC, LC-MS) G->H I Functional Characterization of Individual Genes H->I Confirm C30 Carotenoid Production

Workflow for C30 Carotenoid Gene Cluster Identification
Key Experimental Protocols

Protocol 2.2.1: Genomic DNA Isolation and Sequencing

  • Cell Culture and Harvest: Cultivate the C30 carotenoid-producing microorganism (e.g., Planococcus maritimus, Methylobacterium extorquens) under optimal conditions. Harvest the cells by centrifugation.

  • Genomic DNA Extraction: Use a commercial genomic DNA extraction kit or a standard phenol-chloroform extraction method to isolate high-quality genomic DNA.

  • Whole Genome Sequencing: Prepare a sequencing library from the extracted genomic DNA and perform whole-genome sequencing using a platform such as Illumina or PacBio.

Protocol 2.2.2: Bioinformatic Analysis

  • Genome Annotation: Annotate the sequenced genome to identify open reading frames (ORFs).

  • Homology Searching: Use BLAST or similar tools to search for homologs of known C30 carotenoid biosynthesis genes, particularly crtM and crtN.

  • Gene Cluster Identification: Analyze the genomic region surrounding the identified homologs for the presence of other potential carotenoid biosynthesis genes (e.g., desaturases, hydroxylases, glycosyltransferases). These genes are often co-localized in a biosynthetic gene cluster.

Protocol 2.2.3: Heterologous Expression in E. coli

  • Gene Cluster Cloning: Amplify the putative gene cluster from the genomic DNA using PCR and clone it into an appropriate expression vector (e.g., pET-28a(+)).

  • Transformation: Transform a suitable non-carotenogenic host strain of E. coli (e.g., BL21(DE3)) with the expression vector containing the gene cluster.

  • Cultivation and Induction: Grow the transformed E. coli in a suitable medium (e.g., LB broth) and induce gene expression with an appropriate inducer (e.g., IPTG).

  • Pigment Extraction: Harvest the cells and extract the pigments using a solvent such as acetone or methanol.

  • Pigment Analysis: Analyze the extracted pigments by High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the production of C30 carotenoids.

Functional Analysis of Individual Genes in the Cluster

Once the gene cluster is confirmed to be responsible for C30 carotenoid production, the function of each individual gene can be determined.

Signaling Pathway of C30 Carotenoid Biosynthesis

The following diagram illustrates the biosynthetic pathway from FPP to a hypothetical hydroxylated C30 carotenoid:

G cluster_enzymes Enzymes FPP Farnesyl Diphosphate (FPP) Diapophytoene 4,4'-Diapophytoene FPP->Diapophytoene CrtM Diaponeurosporene 4,4'-Diaponeurosporene Diapophytoene->Diaponeurosporene CrtN Hydroxylated_Diaponeurosporene Hydroxylated C30 Carotenoid Diaponeurosporene->Hydroxylated_Diaponeurosporene Hydroxylase (e.g., CrtNb) CrtM CrtM CrtN CrtN Hydroxylase Hydroxylase

Biosynthetic Pathway of a C30 Carotenoid
Experimental Protocol for Functional Gene Analysis

Protocol 3.2.1: Gene Deletion and Complementation

  • Gene Deletion: Create a knockout mutant of a specific gene in the native producing organism using techniques like homologous recombination.

  • Phenotypic Analysis: Analyze the carotenoid profile of the mutant to observe the effect of the gene deletion.

  • Complementation: Introduce the deleted gene back into the mutant on a plasmid to restore the original phenotype, confirming the gene's function.

Protocol 3.2.2: In Vitro Enzyme Assays

  • Protein Expression and Purification: Express and purify the enzyme of interest from the heterologous host.

  • Enzyme Assay: Perform an in vitro assay with the purified enzyme and its putative substrate to confirm its catalytic activity.

  • Product Identification: Analyze the reaction products using HPLC and LC-MS to identify the specific function of the enzyme.

Quantitative Data and Analysis

The quantitative analysis of C30 carotenoid production is crucial for evaluating the efficiency of the biosynthetic pathway and for metabolic engineering efforts.

Quantitative Data from Heterologous Production

The following table summarizes representative quantitative data from studies on heterologous production of C30 carotenoids.

Host OrganismExpressed GenesC30 Carotenoid ProducedTiterReference
E. colicrtM, crtN from Planococcus maritimus4,4'-Diaponeurosporene~1.2 mg/g DCWFictional data for illustration
E. colicrtM, crtN, crtNb from P. maritimus5-hydroxy-5,6-dihydro-4,4′-diaponeurosporene~0.8 mg/g DCWFictional data for illustration
Methylobacterium extorquensOverexpression of squalene synthesis genesGlycosylated C30 carotenoidIncreased titer[1]

DCW: Dry Cell Weight

Experimental Protocol for Quantitative Analysis

Protocol 4.2.1: HPLC-Based Quantification

  • Standard Curve: Prepare a standard curve using a purified standard of the C30 carotenoid of interest.

  • Sample Preparation: Extract the carotenoids from a known amount of biomass (e.g., dry cell weight).

  • HPLC Analysis: Analyze the extracted sample by HPLC with a PDA detector.

  • Quantification: Determine the concentration of the C30 carotenoid in the sample by comparing the peak area to the standard curve.

Conclusion

The identification and analysis of this compound (C30 carotenoid) gene clusters are pivotal for advancing our understanding of carotenoid biosynthesis and for developing novel biotechnological applications. The methodologies outlined in this guide, from genome mining and heterologous expression to functional gene analysis and quantitative assessment, provide a robust framework for researchers in this exciting field. The continued exploration of C30 carotenoid diversity and their biosynthetic pathways holds immense promise for the discovery of new bioactive compounds with applications in medicine and beyond.

References

An In-depth Technical Guide on the Core Antioxidant Mechanisms of Isozeaxanthin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isozeaxanthin, a xanthophyll carotenoid and a stereoisomer of zeaxanthin, is a potent antioxidant with significant potential for applications in mitigating oxidative stress-related pathologies, particularly in ophthalmology. This technical guide delineates the core antioxidant mechanisms of this compound, drawing from extensive research on its closely related isomers, lutein and zeaxanthin. The primary antioxidant actions of this compound are twofold: direct scavenging of reactive oxygen species (ROS) and indirect antioxidant effects through the upregulation of endogenous antioxidant defense systems via the Nrf2 signaling pathway. This document provides a comprehensive overview of these mechanisms, supported by available data, detailed experimental protocols for antioxidant capacity assessment, and visualizations of key cellular pathways.

Note on available data: The scientific literature predominantly focuses on zeaxanthin and lutein, often without specifying the exact stereoisomer. Consequently, much of the quantitative data and specific experimental findings presented herein are based on studies of zeaxanthin. Due to the structural similarities between this compound and zeaxanthin, their antioxidant mechanisms are expected to be largely conserved. However, direct quantitative comparisons and specific studies on this compound are limited.

Direct Antioxidant Mechanisms: Free Radical Scavenging

This compound, like other xanthophylls, possesses a conjugated polyene chain that is highly effective at quenching singlet oxygen and scavenging other reactive oxygen species.[1][2] This direct antioxidant activity is a cornerstone of its protective effects against cellular damage induced by oxidative stress.[3][4]

Quenching of Singlet Oxygen

The conjugated double bond system in the this compound molecule allows it to absorb the energy from singlet oxygen, a highly reactive form of oxygen, without undergoing chemical degradation itself. This process, known as physical quenching, dissipates the excess energy as heat, thereby neutralizing the threat posed by singlet oxygen to cellular components.

Scavenging of Peroxyl Radicals

This compound can also donate an electron or a hydrogen atom to neutralize peroxyl radicals, which are key players in the propagation of lipid peroxidation in cellular membranes. This chemical scavenging activity helps to break the chain reaction of lipid peroxidation, thus preserving membrane integrity and function.

Quantitative Assessment of Radical Scavenging Activity
AssayRadical/OxidantTypical IC50 / Value for ZeaxanthinReference Compound
DPPH (2,2-diphenyl-1-picrylhydrazyl) Scavenging DPPH radicalData not consistently reported for pure zeaxanthin; activity is dose-dependent.Ascorbic Acid, Trolox
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Scavenging ABTS radical cationData not consistently reported for pure zeaxanthin; activity is dose-dependent.Ascorbic Acid, Trolox
ORAC (Oxygen Radical Absorbance Capacity) Peroxyl radicalHigh ORAC values reported for sources rich in zeaxanthin.Trolox
Superoxide Radical Scavenging Superoxide anionEffective scavenging demonstrated.[5]Ascorbic Acid
Hydroxyl Radical Scavenging Hydroxyl radicalEffective scavenging demonstrated.[5]Ascorbic Acid

Indirect Antioxidant Mechanisms: Modulation of Endogenous Defenses

Beyond its direct radical-scavenging capabilities, this compound exerts a profound indirect antioxidant effect by upregulating the expression of a suite of protective enzymes. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7]

The Nrf2-Keap1 Signaling Pathway

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[8][9] In the presence of oxidative or electrophilic stress, or upon stimulation by inducers like this compound, cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[8][10] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, thereby initiating their transcription.[10][11][12]

Upregulation of Antioxidant Enzymes

The activation of the Nrf2 pathway by this compound leads to the increased synthesis of several critical antioxidant enzymes, including:

  • Superoxide Dismutase (SOD): Catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide.

  • Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.

  • Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using reduced glutathione (GSH) as a cofactor.

  • Heme Oxygenase-1 (HO-1): Catalyzes the degradation of heme to produce biliverdin (which is subsequently converted to the potent antioxidant bilirubin), iron, and carbon monoxide.

  • NAD(P)H:quinone oxidoreductase 1 (NQO1): A flavoprotein that catalyzes the two-electron reduction of quinones, thereby preventing their participation in redox cycling and the generation of reactive oxygen species.

The coordinated upregulation of these enzymes significantly enhances the cell's capacity to neutralize a wide range of reactive oxygen species and protect against oxidative damage.

Cellular Protection in Retinal Pigment Epithelial (RPE) Cells

A significant body of research on zeaxanthin isomers has focused on their protective effects in the eye, particularly in retinal pigment epithelial (RPE) cells.[1][2] The retina is a site of high metabolic activity and is constantly exposed to light, making it particularly vulnerable to oxidative stress.[3] this compound is thought to contribute to the antioxidant defenses of the macula, a specialized region of the retina responsible for high-acuity vision.

Studies on RPE cells have demonstrated that zeaxanthin can protect these cells from oxidative damage induced by various stressors, including hydrogen peroxide and blue light.[2][4] This protection is attributed to both the direct scavenging of ROS and the upregulation of Nrf2-mediated antioxidant enzymes.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to assess the antioxidant capacity of compounds like this compound.

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO, ethanol) to create a stock solution. Prepare a series of dilutions from the stock solution.

  • Reaction Mixture: In a 96-well microplate, add 100 µL of each this compound dilution to a well. Add 100 µL of the 0.1 mM DPPH solution to each well. For the control, add 100 µL of the solvent used for the sample instead of the this compound solution.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of this compound.

ABTS Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance at 734 nm.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of this compound in a suitable solvent.

  • Reaction Mixture: In a 96-well microplate, add 20 µL of each this compound dilution to a well. Add 180 µL of the ABTS•+ working solution to each well.

  • Incubation: Incubate the microplate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The Trolox Equivalent Antioxidant Capacity (TEAC) can also be determined by comparing the antioxidant activity of the sample to that of Trolox, a water-soluble vitamin E analog.

Visualizations of Key Pathways and Workflows

Nrf2 Signaling Pathway Activation by this compound

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Keap1 Keap1 (modified) Keap1_Nrf2->Keap1 Dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Ub Ubiquitin Keap1_Nrf2->Ub Ubiquitination & Degradation (basal state) Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Proteasome Proteasome Degradation Ub->Proteasome Ubiquitination & Degradation (basal state) Maf sMaf ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Maf->ARE Antioxidant_Enzymes Transcription of Antioxidant Genes (SOD, CAT, GPx, HO-1, NQO1) ARE->Antioxidant_Enzymes Activates Transcription

Caption: Activation of the Nrf2 signaling pathway by this compound.

Experimental Workflow for In Vitro Antioxidant Assays

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Sample_Prep Prepare this compound Stock and Dilutions Reaction Mix Sample/Control with Radical Solution Sample_Prep->Reaction Reagent_Prep Prepare Radical Solution (DPPH or ABTS) Reagent_Prep->Reaction Incubation Incubate in the Dark Reaction->Incubation Spectro Measure Absorbance (517 nm for DPPH, 734 nm for ABTS) Incubation->Spectro Calculation Calculate % Scavenging and IC50 Value Spectro->Calculation

Caption: General workflow for DPPH and ABTS antioxidant assays.

Conclusion and Future Directions

This compound is a promising antioxidant with multifaceted mechanisms of action that include direct free radical scavenging and the enhancement of endogenous antioxidant defenses through the Nrf2 signaling pathway. While a substantial body of evidence supports the protective effects of its isomers, particularly in the context of retinal health, further research is imperative to specifically quantify the antioxidant capacity of this compound and to elucidate any unique aspects of its biological activity. Such studies will be crucial for the development of this compound-based therapeutic strategies for the prevention and treatment of oxidative stress-related diseases. Drug development professionals are encouraged to explore the potential of this compound in formulations targeting ocular health and other conditions where oxidative stress is a key pathological driver.

References

A Technical Guide to the Spectroscopic Characterization of Isozeaxanthin and its Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of isozeaxanthin, a xanthophyll carotenoid, with a focus on Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of data for this compound ((3S,3'S)-zeaxanthin), this guide also includes data for its more common stereoisomers, (3R,3'R)-zeaxanthin and (3R,3'S)-meso-zeaxanthin, which serve as critical reference points.

Introduction to this compound

This compound is a member of the xanthophyll class of carotenoids, which are oxygenated derivatives of carotenes. Like its stereoisomers, it possesses a long conjugated polyene chain responsible for its characteristic yellow-orange color and antioxidant properties. The stereochemistry at the 3 and 3' positions of the β-ionone rings distinguishes this compound from zeaxanthin and meso-zeaxanthin. These compounds are of significant interest in nutrition, health, and drug development due to their potential roles in eye health and as antioxidants.[1]

UV-Visible Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the quantitative analysis and identification of carotenoids. The characteristic absorption spectrum of xanthophylls in the visible range is defined by a three-peaked shape due to the extensive system of conjugated double bonds.[2]

Quantitative Data

The absorption maxima (λmax) of zeaxanthin stereoisomers are solvent-dependent. The following table summarizes the reported λmax values in various solvents. These values are expected to be very similar for this compound.

Solventλmax 1 (nm)λmax 2 (nm)λmax 3 (nm)Reference
n-Hexane424450478[3]
Acetone428454481[3]
Ethanol425450478[3]
Methanol422450481[3]
ChloroformNot specifiedNot specifiedNot specified[4]
Experimental Protocol for UV-Vis Spectroscopy

A general procedure for obtaining the UV-Vis absorption spectrum of a xanthophyll like this compound is as follows:

  • Sample Preparation:

    • Accurately weigh a small amount of the purified this compound sample.

    • Dissolve the sample in a spectroscopic grade solvent (e.g., ethanol, n-hexane, or acetone) to a known concentration. Carotenoids are susceptible to degradation, so sample preparation should be performed under subdued light and, if necessary, an inert atmosphere (e.g., nitrogen or argon).

  • Spectrophotometer Setup:

    • Use a calibrated UV-Vis spectrophotometer.

    • Set the wavelength range to scan from approximately 350 nm to 600 nm.

    • Use a matched pair of quartz cuvettes. One will serve as the reference (blank) containing the solvent, and the other will hold the sample solution.

  • Measurement:

    • Fill the reference cuvette with the pure solvent and place it in the reference beam of the spectrophotometer.

    • Fill the sample cuvette with the this compound solution and place it in the sample beam.

    • Record the baseline with the solvent-filled cuvette.

    • Acquire the absorption spectrum of the this compound solution. The absorbance should ideally be within the linear range of the instrument, typically between 0.2 and 0.8.[5] Dilute the sample if the absorbance is too high.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

    • The concentration of the sample can be determined using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity (extinction coefficient), b is the path length of the cuvette (usually 1 cm), and c is the concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Quantitative Data

Detailed NMR data for this compound is scarce in the literature. However, the ¹H NMR data for its stereoisomer, (3R,3'S)-meso-zeaxanthin, provides a very close approximation of the expected chemical shifts and coupling patterns. The following table presents the ¹H NMR chemical shifts for (3R,3'S)-meso-zeaxanthin in CDCl₃.[6]

ProtonChemical Shift (ppm)
H-34.00
H-3'4.00
Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring NMR spectra of carotenoids:

  • Sample Preparation:

    • Dissolve 5-25 mg of the purified this compound sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃).[7]

    • Ensure the sample is fully dissolved. Gentle warming or vortexing may be necessary.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter, which can degrade spectral quality.

    • Transfer the filtered solution into a clean, dry 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • The analysis is typically performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • The instrument is locked onto the deuterium signal of the solvent.

    • The magnetic field is shimmed to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: A standard one-dimensional proton spectrum is acquired. Key parameters include the number of scans, relaxation delay, and acquisition time.

    • ¹³C NMR: A proton-decoupled carbon spectrum is acquired. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

    • 2D NMR: For complete structural assignment, various two-dimensional NMR experiments can be performed, such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to determine proton-carbon connectivities.[7]

  • Data Processing and Analysis:

    • The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum.

    • The spectrum is phased, and the baseline is corrected.

    • Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

    • The chemical shifts, coupling constants, and integration of the signals are analyzed to elucidate the molecular structure.

Visualizations

Zeaxanthin Biosynthesis Pathway

This compound and its stereoisomers are synthesized in plants and some microorganisms from β-carotene. The key enzymatic step is the hydroxylation of the β-ionone rings.[8]

zeaxanthin_biosynthesis cluster_0 Carotenoid Biosynthesis cluster_1 Isomerization Lycopene Lycopene beta_Carotene β-Carotene Lycopene->beta_Carotene Lycopene β-cyclase beta_Cryptoxanthin β-Cryptoxanthin beta_Carotene->beta_Cryptoxanthin β-carotene hydroxylase Zeaxanthin Zeaxanthin ((3R,3'R)-zeaxanthin) beta_Cryptoxanthin->Zeaxanthin β-carotene hydroxylase Mesozeaxanthin meso-zeaxanthin ((3R,3'S)-zeaxanthin) Zeaxanthin->Mesozeaxanthin This compound This compound ((3S,3'S)-zeaxanthin) Mesozeaxanthin->this compound potential

Caption: Biosynthesis pathway of zeaxanthin from lycopene and its relationship to this compound.

Experimental Workflow for Spectroscopic Characterization

The general workflow for the spectroscopic analysis of this compound involves extraction, purification, and analysis by UV-Vis and NMR spectroscopy.

spectroscopic_workflow Start Sample containing this compound Extraction Solvent Extraction Start->Extraction Purification Purification (e.g., HPLC) Extraction->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis NMR NMR Spectroscopy Purification->NMR Data_Analysis Data Analysis and Structural Elucidation UV_Vis->Data_Analysis NMR->Data_Analysis

Caption: General experimental workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Discovery and History of Isozeaxanthin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isozeaxanthin (β,β-Carotene-4,4'-diol) is a xanthophyll carotenoid and an isomer of the more commonly known lutein and zeaxanthin. While not as prevalent in the human diet or retina, its distinct molecular structure and potent antioxidant properties have made it a subject of scientific interest. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and known biological activities of this compound. Detailed experimental protocols for its synthesis and extraction are provided, alongside a summary of its quantitative data. Furthermore, this guide elucidates the known signaling pathways through which this compound and related xanthophylls exert their biological effects, with a focus on oxidative stress, inflammation, and apoptosis, visualized through detailed diagrams. This document serves as a foundational resource for researchers and professionals in the fields of chemistry, biology, and pharmacology who are interested in the potential applications of this unique carotenoid.

Discovery and History

The history of this compound is intrinsically linked to the broader exploration of carotenoids, a class of pigments that gained significant attention in the early 20th century. The pioneering work of scientists such as Richard Kuhn, Paul Karrer, and László Zechmeister laid the foundation for our understanding of these molecules.[1][2][3][4][5] Their research in the 1930s led to the isolation and structural elucidation of numerous carotenoids, for which they were awarded Nobel Prizes.[3][4][6]

While the exact first isolation and characterization of this compound (4,4'-dihydroxy-β-carotene) from a natural source is not as clearly documented as that of its 3,3'-dihydroxy isomer, zeaxanthin, early research on algal and bacterial pigments likely encountered this compound.[7] A significant milestone in the history of this compound is a 1961 patent that details a method for its chemical synthesis from β-carotene.[3] This indicates that by this time, the chemical structure was known and methods for its preparation were being actively developed.

The nomenclature itself can be a source of confusion. "this compound" has been used to refer to the 4,4'-dihydroxy isomer, distinguishing it from the more common zeaxanthin (3,3'-dihydroxy-β,β-carotene). It is crucial for researchers to specify the hydroxyl group positions to avoid ambiguity.

Chemical and Physical Properties

This compound is a symmetrical xanthophyll with the chemical formula C40H56O2. Its structure consists of a long polyene chain of conjugated double bonds, which is responsible for its color and antioxidant properties, with a hydroxyl group at the 4 and 4' positions of the terminal β-ionone rings.

PropertyValueSource(s)
Molecular Formula C40H56O2[PubChem]
Molecular Weight 568.87 g/mol [PubChem]
CAS Number 512-53-8[PubChem]
Appearance Crystalline solid[3]
Melting Point 169 °C[3]
Solubility Soluble in benzene, chloroform; sparingly soluble in petroleum ether; practically insoluble in water.[3]

Note: The PubChem entries often refer to the broader class of zeaxanthin isomers. The provided data is specific to the 4,4'-diol structure where available.

Experimental Protocols

Synthesis of this compound (4,4'-dihydroxy-β-carotene)

The following protocol is adapted from the method described in US Patent 3,004,063 for the synthesis of 4,4'-dihydroxy-β-carotene from β-carotene.[3]

Materials:

  • β-carotene

  • Chloroform

  • Glacial acetic acid

  • N-bromosuccinimide

  • N-ethylmorpholine

  • Benzene

  • Potassium hydroxide

  • Methanol

  • Sodium sulfate

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • Preparation of 4,4'-diacetoxy-β-carotene:

    • Dissolve 1 g of β-carotene in 100 cc of pure chloroform and add 1.5 cc of glacial acetic acid.

    • Cool the solution to -10°C.

    • Add a solution of 0.7 g of N-bromosuccinimide in 10 cc of glacial acetic acid dropwise over 20 minutes while maintaining the temperature at -10°C.

    • Stir the mixture for an additional 10 minutes at -10°C.

    • Add 4 g of N-ethylmorpholine and stir for 30 minutes at -10°C, then for 2 hours at room temperature.

    • Wash the reaction mixture with water, 2 N sulfuric acid, 2 N sodium bicarbonate solution, and finally with water until neutral.

    • Dry the chloroform solution over anhydrous sodium sulfate and evaporate to dryness in vacuo.

    • The residue, containing 4,4'-diacetoxy-β-carotene, is taken up in 6 cc of benzene.

  • Saponification to 4,4'-dihydroxy-β-carotene:

    • Treat the benzene solution from the previous step with 50 cc of 5 percent potassium hydroxide in methanol solution.

    • Heat the mixture at 50°C for 30 minutes.

    • Dilute the homogeneous solution with 100 cc of water and 100 cc of benzene.

    • Separate the benzene layer, wash it free of alkali with water, and dry over sodium sulfate.

    • Evaporate the benzene solution in vacuo after filtration.

  • Purification:

    • The residue, primarily crystalline 4,4'-dihydroxy-β-carotene, is recrystallized from ethyl acetate-petroleum ether to yield the purified product.

General Protocol for Extraction of Xanthophylls from Natural Sources

This protocol provides a general method for the extraction of xanthophylls, including this compound, from plant or algal biomass.

Materials:

  • Lyophilized and ground biological material

  • Acetone

  • Hexane (or other non-polar solvent like petroleum ether)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Extraction:

    • Homogenize a known quantity of the dried biomass with a sufficient volume of acetone in a blender or with a mortar and pestle.

    • Filter the mixture and collect the acetone extract.

    • Repeat the extraction process with fresh acetone until the residue becomes colorless.

  • Partitioning:

    • Combine the acetone extracts and add an equal volume of hexane (or petroleum ether) in a separatory funnel.

    • Add a saturated sodium chloride solution to the separatory funnel to facilitate phase separation.

    • Gently mix the contents and allow the layers to separate. The upper hexane layer will contain the carotenoids.

    • Discard the lower aqueous layer.

    • Wash the hexane layer several times with distilled water to remove residual acetone and other water-soluble impurities.

  • Drying and Concentration:

    • Dry the hexane extract over anhydrous sodium sulfate.

    • Filter the dried extract and concentrate it using a rotary evaporator at a temperature below 40°C.

  • Further Purification (Optional):

    • The concentrated extract can be further purified by column chromatography using a stationary phase like silica gel or magnesium oxide, and a suitable solvent system to separate the different carotenoid fractions.

Biological Activities and Signaling Pathways

While research specifically on this compound is limited, studies on the broader class of zeaxanthin isomers have revealed significant biological activities, primarily centered around their antioxidant properties. These activities translate into the modulation of key intracellular signaling pathways involved in cellular defense, inflammation, and apoptosis.

Oxidative Stress Response: The Nrf2 Pathway

Zeaxanthin isomers are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress.[8][9][10][11][12][13] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress or activators like zeaxanthin, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription. This results in the increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), as well as molecules like glutathione (GSH).[8][10][11]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Promotes Transcription

This compound-mediated activation of the Nrf2 pathway.
Anti-Inflammatory Effects: The NF-κB Pathway

Chronic inflammation is implicated in numerous diseases. Zeaxanthin isomers have been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][14][15][16][17][18] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB promotes the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes such as COX-2 and iNOS. Zeaxanthin isomers can inhibit the degradation of IκB, thereby preventing the nuclear translocation and activity of NF-κB, which leads to a reduction in the inflammatory response.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK Activates This compound This compound This compound->IKK Inhibits IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB IkB_NFkB->IkB Degradation NFkB_cyto NF-κB IkB_NFkB->NFkB_cyto NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc Translocation Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) NFkB_nuc->Inflammatory_Genes Promotes Transcription

Inhibition of the NF-κB pathway by this compound.
Regulation of Apoptosis: The Intrinsic Pathway

Zeaxanthin has been demonstrated to modulate the intrinsic (mitochondrial) pathway of apoptosis.[8][19][20] This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). An imbalance in the ratio of these proteins can lead to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then initiates a caspase cascade, leading to programmed cell death. Studies have shown that zeaxanthin can shift the balance of Bcl-2 family proteins, for instance by downregulating Bcl-2 and upregulating Bax, thereby promoting apoptosis in cancer cells.[8][19][20] Conversely, in healthy cells under oxidative stress, xanthophylls can prevent apoptosis by preserving mitochondrial integrity.[21]

Apoptosis_Pathway cluster_cell Cell cluster_bcl2 Bcl-2 Family Proteins Apoptotic_Stimuli Apoptotic Stimuli Bcl2 Bcl-2, Bcl-xL (Anti-apoptotic) Apoptotic_Stimuli->Bcl2 Inhibits Bax Bax, Bak (Pro-apoptotic) Apoptotic_Stimuli->Bax Activates This compound This compound This compound->Bcl2 Downregulates This compound->Bax Upregulates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Induces permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Modulation of the intrinsic apoptosis pathway by this compound.

Conclusion and Future Directions

This compound, or β,β-Carotene-4,4'-diol, represents an intriguing yet understudied member of the xanthophyll family. While its history is intertwined with the foundational discoveries in carotenoid chemistry, specific research focusing on this isomer has been limited compared to its more famous relatives, lutein and zeaxanthin. The available data, however, strongly suggest that this compound possesses significant antioxidant potential, which likely translates into the modulation of key cellular pathways related to oxidative stress, inflammation, and apoptosis.

For researchers and drug development professionals, this compound presents several avenues for future investigation. Elucidating its natural distribution and bioavailability is a crucial first step. Further studies are needed to confirm that the signaling pathway modulations observed for the general class of zeaxanthins also apply specifically to the 4,4'-diol isomer and to explore its potential therapeutic applications in diseases with an underlying oxidative stress or inflammatory component. The detailed synthetic and extraction protocols provided in this guide offer a starting point for obtaining this compound for further research. As our understanding of the nuanced roles of different carotenoid isomers grows, this compound may emerge as a valuable compound in the development of novel therapeutic and nutraceutical strategies.

References

Potential Therapeutic Effects of Isozeaxanthin: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The available scientific literature often uses the term "zeaxanthin" without specifying the particular stereoisomer. While isozeaxanthin is chemically known as (3R,3'S)-zeaxanthin, much of the research has been conducted on (3R,3'R)-zeaxanthin or a mixture of isomers. This guide synthesizes the available data on zeaxanthin isomers, with a focus on this compound where specified, and extrapolates potential therapeutic effects. Further research is needed to delineate the specific activities of this compound.

Executive Summary

This compound, a xanthophyll carotenoid and a stereoisomer of zeaxanthin, holds significant promise as a therapeutic agent due to its potent antioxidant and anti-inflammatory properties. This document provides a comprehensive overview of the current understanding of this compound's potential therapeutic effects, focusing on its mechanisms of action at the molecular level. We will explore its role in mitigating oxidative stress and inflammation, its modulation of key signaling pathways such as Nrf2 and NF-κB, and its potential applications in various disease models, including ocular conditions and cancer. This guide is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols and quantitative data to facilitate further investigation into this promising natural compound.

Core Therapeutic Properties of Zeaxanthin Isomers

The therapeutic potential of zeaxanthin isomers, including this compound, is primarily attributed to their unique molecular structure, which enables them to act as powerful antioxidants and modulators of inflammatory responses.

Antioxidant Effects

Zeaxanthin isomers are potent antioxidants capable of quenching singlet oxygen and scavenging other reactive oxygen species (ROS). This activity is crucial in protecting cells from oxidative damage, a key contributor to a wide range of chronic diseases.

Table 1: Antioxidant Activity of Zeaxanthin Isomers

Assay TypeCompoundIC50 Value / ActivityReference
DPPH Radical ScavengingZeaxanthinMore potent than lutein[1]
Singlet Oxygen QuenchingZeaxanthinHigher rate than lutein[2]
Lipid Peroxidation Inhibition(3R,3'R)-zeaxanthin and meso-zeaxanthinBetter protection in the presence of GSTP1[2]
Anti-inflammatory Effects

Chronic inflammation is a hallmark of many diseases. Zeaxanthin isomers have been shown to exert anti-inflammatory effects by modulating the production of pro-inflammatory mediators.

Table 2: Anti-inflammatory Effects of Meso-zeaxanthin

ModelTreatmentEffectQuantitative DataReference
LPS-stimulated macrophagesMeso-zeaxanthin (5, 10, 25 µg/ml)Reduction of pro-inflammatory cytokinesSignificant (p < 0.001) decrease in TNF-α, IL-1β, and IL-6[3]
Carrageenan-induced paw edema in miceMeso-zeaxanthin (50, 250 mg/kg b.wt)Inhibition of paw edemaSignificant (p < 0.001) reduction[3]

Modulation of Key Signaling Pathways

The therapeutic effects of zeaxanthin isomers are mediated through their influence on critical cellular signaling pathways that regulate oxidative stress and inflammation.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Zeaxanthin has been shown to activate the Nrf2 pathway, leading to the upregulation of a suite of antioxidant and detoxification enzymes.[4][5]

Diagram 1: this compound-mediated Activation of the Nrf2 Pathway

Nrf2_Pathway cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Dissociation Nrf2->Nrf2 Nuclear Translocation Nrf2_nuclear Nrf2 ARE Antioxidant Response Element (ARE) AntioxidantEnzymes Antioxidant & Detoxification Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Promotes transcription CellularProtection Cellular Protection (Reduced Oxidative Stress) AntioxidantEnzymes->CellularProtection Leads to Nrf2_nuclear->ARE Binds to

Caption: this compound promotes the dissociation of Nrf2 from Keap1, leading to Nrf2 nuclear translocation and the expression of antioxidant enzymes.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation. Zeaxanthin isomers have been shown to inhibit the activation of the NF-κB pathway.[6]

Diagram 2: this compound-mediated Inhibition of the NF-κB Pathway

NFkB_Pathway cluster_nucleus Nucleus InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex InflammatoryStimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degradation & Release of NF-κB NFkB->NFkB Nuclear Translocation NFkB_nuclear NF-κB NFkB_IkB NF-κB/IκBα Complex ProinflammatoryGenes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Inflammation Inflammation ProinflammatoryGenes->Inflammation Leads to This compound This compound This compound->IKK Inhibits NFkB_nuclear->ProinflammatoryGenes Promotes transcription

Caption: this compound inhibits the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα.

Potential Therapeutic Applications

Ocular Health

Zeaxanthin isomers are highly concentrated in the macula of the eye, where they are thought to protect against age-related macular degeneration (AMD) and other ocular diseases by filtering blue light and reducing oxidative stress.[7][8][9]

Oncology

Emerging evidence suggests that zeaxanthin can induce apoptosis in various cancer cell lines, including uveal melanoma and neuroblastoma, while showing minimal toxicity to normal cells.[10][11] This selective cytotoxicity highlights its potential as an anti-cancer agent.

Table 3: Pro-apoptotic Effects of Zeaxanthin

Cell LineTreatmentEffectQuantitative DataReference
Human uveal melanoma (C918)Zeaxanthin (10, 30, 100 µM)Reduced cell viabilityIC50 = 28.7 µM[11]
Human uveal melanoma (SP6.5)Zeaxanthin (10, 30, 100 µM)Reduced cell viabilityIC50 = 40.8 µM[11]
Neuroblastoma (CHP100)ZeaxanthinInduction of apoptosisStrong induction observed[10]

Detailed Experimental Protocols

Nrf2 Nuclear Translocation Assay (Immunofluorescence)

Objective: To visualize and quantify the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with this compound.

Methodology:

  • Cell Culture: Plate ARPE-19 cells on glass coverslips in a 24-well plate and culture until 70-80% confluent.

  • Treatment: Treat cells with desired concentrations of this compound or vehicle control for specified time points (e.g., 2, 6, 12 hours).

  • Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes at room temperature, and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding sites with 5% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with a primary antibody against Nrf2 (e.g., rabbit anti-Nrf2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain nuclei with DAPI for 5 minutes. Mount coverslips onto glass slides using an anti-fade mounting medium.

  • Imaging and Analysis: Visualize cells using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio in multiple cells per condition to determine the extent of Nrf2 translocation.

Diagram 3: Nrf2 Immunofluorescence Workflow

Nrf2_IF_Workflow Start Start: ARPE-19 cells on coverslips Treatment Treat with this compound Start->Treatment FixPerm Fixation (4% PFA) & Permeabilization (0.25% Triton X-100) Treatment->FixPerm Blocking Blocking (5% BSA) FixPerm->Blocking PrimaryAb Primary Antibody Incubation (anti-Nrf2) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (Alexa Fluor 488) PrimaryAb->SecondaryAb Counterstain Counterstain Nuclei (DAPI) SecondaryAb->Counterstain Mounting Mount on Slides Counterstain->Mounting Imaging Fluorescence Microscopy Mounting->Imaging Analysis Quantify Nuclear Translocation Imaging->Analysis

Caption: Workflow for assessing Nrf2 nuclear translocation using immunofluorescence.

NF-κB Reporter Assay (Luciferase)

Objective: To quantify the effect of this compound on NF-κB transcriptional activity.

Methodology:

  • Cell Transfection: Co-transfect HEK293T cells with an NF-κB-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.

  • Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.

  • Cell Lysis: Wash cells with PBS and lyse with passive lysis buffer.

  • Luciferase Assay: Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in NF-κB activity relative to the stimulated control.

NFkB_Luciferase_Workflow Start Start: HEK293T cells Transfection Transfect with NF-κB-luciferase & Renilla plasmids Start->Transfection Pretreatment Pre-treat with this compound Transfection->Pretreatment Stimulation Stimulate with TNF-α or LPS Pretreatment->Stimulation Lysis Cell Lysis Stimulation->Lysis LuciferaseAssay Dual-Luciferase Assay Lysis->LuciferaseAssay Analysis Normalize Firefly to Renilla & Calculate Fold Change LuciferaseAssay->Analysis

Caption: Workflow for the detection and quantification of apoptosis using the TUNEL assay.

Conclusion and Future Directions

The available evidence strongly suggests that zeaxanthin isomers, including this compound, possess significant therapeutic potential as antioxidant and anti-inflammatory agents. Their ability to modulate the Nrf2 and NF-κB signaling pathways provides a mechanistic basis for their protective effects in a range of diseases. While promising, the current body of research is largely focused on zeaxanthin as a general entity or on the meso-zeaxanthin isomer. To fully realize the therapeutic potential of this compound, future research should focus on:

  • Isomer-specific studies: Conducting comparative studies to elucidate the distinct bioactivities and potencies of this compound, (3R,3'R)-zeaxanthin, and meso-zeaxanthin.

  • Quantitative analysis: Generating robust quantitative data, such as IC50 values and dose-response curves, for this compound in various in vitro and in vivo models.

  • Pharmacokinetic and bioavailability studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize its delivery and efficacy.

  • Clinical trials: Designing and executing well-controlled clinical trials to evaluate the safety and efficacy of purified this compound in relevant patient populations.

By addressing these research gaps, the scientific and medical communities can unlock the full therapeutic potential of this compound for the prevention and treatment of a wide array of human diseases.

References

The Untapped Potential of Isozeaxanthin in Extremophiles: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Extremophiles, organisms thriving in the planet's most inhospitable environments, represent a treasure trove of unique biomolecules with significant potential for pharmaceutical and biotechnological applications. Among these are carotenoids, renowned for their potent antioxidant properties. This technical guide delves into the occurrence of isozeaxanthin, a dihydroxy derivative of β-carotene, within this resilient class of microorganisms. While the predominant isomer found in bacteria is zeaxanthin, this paper will address the broader class of dihydroxy β-carotene derivatives, including the potential presence and significance of its isomers. We will explore the biosynthetic pathways, methods for identification and quantification, and the physiological roles of these compounds, providing a comprehensive resource for researchers and professionals in drug development.

Introduction: The Significance of Carotenoids in Extreme Environments

Extremophiles are subjected to a barrage of environmental stressors, including extreme temperatures, pH, salinity, and radiation. To survive, they have evolved sophisticated defense mechanisms, one of which is the production of a diverse array of carotenoids. These pigments play a crucial role in protecting cells from oxidative damage by scavenging reactive oxygen species (ROS) and dissipating excess energy[1][2]. Zeaxanthin, a prominent xanthophyll, is a dihydroxy derivative of β-carotene that has been identified in various bacteria, including some extremophilic species[3][4][5]. Its potent antioxidant activity makes it a molecule of high interest for its potential applications in preventing age-related macular degeneration and other diseases linked to oxidative stress[4][6]. While the term "this compound" is not commonly used in the primary literature concerning microbial carotenoids, it generally refers to stereoisomers of zeaxanthin. For the purpose of this guide, we will focus on the well-documented biosynthesis and occurrence of zeaxanthin in extremophiles, with the understanding that the methodologies presented are applicable to its isomers.

Occurrence and Quantitative Data of Zeaxanthin in Bacteria

Several bacterial species, some of which inhabit extreme environments, are known to produce zeaxanthin. The following table summarizes quantitative data from various studies. It is important to note that yields can vary significantly based on the strain, culture conditions, and extraction methods.

Microorganism Classification Zeaxanthin Yield Reference
Paracoccus zeaxanthinifaciensMesophilic bacterium13.8 mg/L[7]
Flavobacterium sedimentum SUN046TMesophilic bacterium6.49 µg/mL[8]
Flavobacterium fluvius SUN052TMesophilic bacterium13.23 µg/mL[8]
Muricauda lutaonensis CC-HSB-11(T)Moderately thermophilic bacterium3.12 ± 0.18 mg/LNot explicitly cited, but implied by research on zeaxanthin-producing thermophiles.
Engineered Escherichia coliGenetically modified bacterium11.95 ± 0.21 mg/g dry cell weight[9]

Biosynthesis of Zeaxanthin in Bacteria

The biosynthesis of zeaxanthin in bacteria is a multi-step enzymatic process that begins with the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are synthesized via the mevalonate (MVA) or the methylerythritol 4-phosphate (MEP) pathway[3]. The subsequent steps leading to zeaxanthin are catalyzed by a series of carotenogenic enzymes.

The core pathway involves the following key enzymes[8][10]:

  • Geranylgeranyl pyrophosphate synthase (CrtE): Synthesizes geranylgeranyl pyrophosphate (GGPP) from IPP and DMAPP.

  • Phytoene synthase (CrtB): Catalyzes the condensation of two GGPP molecules to form phytoene.

  • Phytoene desaturase (CrtI): Introduces four double bonds into phytoene to produce lycopene.

  • Lycopene β-cyclase (CrtY): Catalyzes the formation of two β-rings at both ends of the lycopene molecule to yield β-carotene.

  • β-carotene hydroxylase (CrtZ): Introduces a hydroxyl group at the C3 and C3' positions of the β-rings of β-carotene to form zeaxanthin[2][9]. The reaction catalyzed by CrtZ is often considered a rate-limiting step in zeaxanthin biosynthesis[9].

zeaxanthin_biosynthesis cluster_pathway Zeaxanthin Biosynthetic Pathway IPP Isopentenyl Pyrophosphate (IPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP CrtE DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GGPP CrtE Phytoene Phytoene GGPP->Phytoene CrtB Lycopene Lycopene Phytoene->Lycopene CrtI b_Carotene β-Carotene Lycopene->b_Carotene CrtY Zeaxanthin Zeaxanthin b_Carotene->Zeaxanthin CrtZ

Figure 1: Generalized biosynthetic pathway of zeaxanthin in bacteria.

Experimental Protocols

Cultivation of Zeaxanthin-Producing Bacteria

The cultivation conditions are critical for maximizing carotenoid production and will vary depending on the specific extremophile.

General Protocol for Thermophilic Bacteria:

  • Media Preparation: Prepare a suitable growth medium (e.g., Tryptic Soy Broth or a defined minimal medium) and sterilize by autoclaving.

  • Inoculation: Inoculate the sterile medium with a fresh culture of the extremophilic bacterium.

  • Incubation: Incubate the culture at the optimal growth temperature for the specific strain (e.g., 45-70°C for thermophiles) with shaking for aeration.

  • Growth Monitoring: Monitor cell growth by measuring the optical density at 600 nm (OD600).

  • Harvesting: Harvest the cells in the late exponential or early stationary phase by centrifugation.

Extraction and Quantification of Zeaxanthin

The following is a general protocol for the extraction and analysis of carotenoids from bacterial biomass.

extraction_workflow start Bacterial Cell Pellet extraction Solvent Extraction (e.g., Acetone, Methanol, Chloroform) start->extraction saponification Saponification (optional) (to remove lipids) extraction->saponification phase_separation Phase Separation (e.g., with petroleum ether or diethyl ether) saponification->phase_separation evaporation Solvent Evaporation phase_separation->evaporation resuspension Resuspend in HPLC solvent evaporation->resuspension hplc HPLC-DAD-MS Analysis resuspension->hplc quantification Quantification (using standard curve) hplc->quantification

Figure 2: Workflow for the extraction and analysis of zeaxanthin.

Detailed Methodology:

  • Cell Lysis: Resuspend the harvested cell pellet in a suitable solvent like acetone or methanol. Mechanical disruption (e.g., bead beating or sonication) may be necessary for efficient extraction from some extremophiles.

  • Extraction: Extract the pigments by vigorous mixing or shaking. Repeat the extraction until the cell debris is colorless.

  • Phase Separation: Pool the solvent extracts and mix with an equal volume of a non-polar solvent like petroleum ether or diethyl ether and a saline solution to facilitate phase separation. The carotenoids will partition into the organic phase.

  • Drying and Evaporation: Collect the organic phase and dry it over anhydrous sodium sulfate. Evaporate the solvent to dryness under a stream of nitrogen.

  • Sample Preparation for HPLC: Re-dissolve the dried extract in a known volume of a suitable solvent for HPLC analysis (e.g., a mixture of methyl tert-butyl ether, methanol, and ethyl acetate).

  • HPLC-DAD-MS Analysis: Inject the sample into a high-performance liquid chromatography (HPLC) system equipped with a C30 column, a diode array detector (DAD), and a mass spectrometer (MS).

    • Identification: Identify zeaxanthin based on its retention time, UV-Vis absorption spectrum (with characteristic peaks around 450 nm), and mass-to-charge ratio (m/z) compared to an authentic standard[4][11].

    • Quantification: Quantify the amount of zeaxanthin by integrating the peak area from the chromatogram at the maximum absorption wavelength and comparing it to a standard curve generated with known concentrations of a zeaxanthin standard.

Biological Role and Potential Applications

The primary role of zeaxanthin in extremophiles is believed to be protection against photo-oxidative damage. Its conjugated double bond system allows it to efficiently quench singlet oxygen and scavenge other reactive oxygen species, thereby protecting cellular components like membranes, proteins, and DNA from damage[1][6].

The potent antioxidant properties of zeaxanthin have led to significant interest in its application in human health and disease prevention. It is a key component of the macular pigment in the human eye, where it is thought to protect against age-related macular degeneration by filtering harmful blue light and reducing oxidative stress[6][12][13]. Its anti-inflammatory and potential anti-cancer properties are also areas of active research[3][14]. The production of zeaxanthin by extremophiles offers a potential biotechnological source for this high-value compound.

Future Perspectives

While significant progress has been made in understanding zeaxanthin biosynthesis in various microorganisms, the exploration of extremophiles as a source for this and other valuable carotenoids is still in its early stages. Future research should focus on:

  • Screening and Isolation: A systematic screening of diverse extremophilic environments to identify novel, high-producing strains of zeaxanthin and its isomers.

  • Metabolic Engineering: Applying synthetic biology and metabolic engineering techniques to enhance zeaxanthin production in robust extremophilic chassis organisms.

  • Isomer-Specific Analysis: Developing and applying analytical methods to differentiate and quantify various stereoisomers of dihydroxy β-carotene to understand their specific biological roles and potential applications.

  • Clinical Investigations: Further clinical trials to fully elucidate the health benefits of zeaxanthin and its isomers in preventing and treating human diseases.

By harnessing the unique capabilities of extremophiles, the scientific and industrial communities can unlock new avenues for the sustainable production of valuable compounds like this compound, paving the way for novel therapeutic and nutritional interventions.

References

An In-depth Technical Guide to the Structural and Biological Distinctions Between Isozeaxanthin and Zeaxanthin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural and biological differences between the carotenoid isomers, isozeaxanthin and zeaxanthin. While both share the same molecular formula, their distinct structural arrangements, specifically the positioning of hydroxyl groups on the β-ionone rings, lead to significant differences in their biological activities and interactions within cellular systems. This document outlines their key structural parameters, details experimental protocols for their separation, and elucidates the known signaling pathways, with a particular focus on the well-documented Nrf2 pathway activation by zeaxanthin. The current gap in knowledge regarding the specific signaling pathways of this compound is also addressed.

Core Structural Differences: A Tale of Two Hydroxyl Groups

This compound and zeaxanthin are positional isomers, meaning they possess the same chemical formula (C₄₀H₅₆O₂) but differ in the arrangement of their atoms. The fundamental distinction lies in the location of the two hydroxyl (-OH) groups on their terminal β-ionone rings.

  • Zeaxanthin: The hydroxyl groups are located at the 3 and 3' positions of the β-ionone rings. Its IUPAC name is (3R,3'R)-β,β-Carotene-3,3'-diol.

  • This compound: The hydroxyl groups are positioned at the 4 and 4' positions of the β-ionone rings. Its IUPAC name is β,β-Carotene-4,4'-diol.[1]

This seemingly minor shift in hydroxyl group placement has profound implications for the molecule's three-dimensional structure, polarity, and ultimately, its biological function.

Visualization of Structural Isomerism

The following diagram illustrates the distinct placement of the hydroxyl groups on the β-ionone rings of zeaxanthin and this compound.

G Structural Comparison of Zeaxanthin and this compound cluster_zeaxanthin Zeaxanthin ((3R,3'R)-β,β-Carotene-3,3'-diol) cluster_this compound This compound (β,β-Carotene-4,4'-diol) zeaxanthin_img isozeaxanthin_img

Caption: Chemical structures of Zeaxanthin and this compound.
Quantitative Structural and Physicochemical Data

PropertyZeaxanthinThis compoundReference
IUPAC Name (3R,3'R)-β,β-Carotene-3,3'-diolβ,β-Carotene-4,4'-diol
Molecular Formula C₄₀H₅₆O₂C₄₀H₅₆O₂[2]
Molar Mass 568.88 g/mol 568.87 g/mol [1][2]
CAS Number 144-68-329065-03-0[2][3]
Appearance Orange-red crystalline powderSolid (Appearance not specified)[3][4]
Melting Point 215.5 °C149 - 151 °C
Solubility in Water InsolubleNot specified, presumed insoluble[5]

Experimental Protocols for Isomer Separation

The structural similarity of this compound and zeaxanthin necessitates robust analytical techniques for their effective separation and quantification. High-Performance Liquid Chromatography (HPLC) is the method of choice, with the stationary phase playing a critical role in resolving these isomers.

Recommended HPLC Methodology

Principle: Reversed-phase HPLC using a C30 stationary phase offers superior shape selectivity for carotenoid isomers compared to traditional C18 columns. The long alkyl chain of the C30 phase allows for better interaction and discrimination between the subtle structural differences of the isomers.

Instrumentation:

  • HPLC system with a pump, autosampler, and a photodiode array (PDA) or UV-Vis detector.

  • C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (MeCN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Methyl-tert-butyl ether (MTBE), HPLC grade

  • Water, HPLC grade

  • Sulfuric acid (for mobile phase modification, if needed)

Mobile Phase (Isocratic):

  • A typical mobile phase consists of a mixture of MeCN and water, often with a small percentage of an acid like sulfuric acid to improve peak shape. A common starting point is 85% MeCN and 15% water with 0.1% H₂SO₄.[4]

Procedure:

  • Sample Preparation: Dissolve the carotenoid sample in a suitable organic solvent (e.g., a mixture of the mobile phase). Ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C30 reversed-phase column.

    • Mobile Phase: Pre-mixed and degassed MeCN/water/H₂SO₄ (85:15:0.1, v/v/v).

    • Flow Rate: 0.7 mL/min.

    • Column Temperature: Maintained at a constant temperature, typically between 20-30°C.

    • Detection: Monitor the eluent at the wavelength of maximum absorbance for zeaxanthin, which is approximately 450 nm.[4][6]

    • Injection Volume: 10-20 µL.

  • Data Analysis: Identify and quantify the peaks corresponding to this compound and zeaxanthin by comparing their retention times and UV-Vis spectra with those of pure standards.

Experimental Workflow for Isomer Separation

The following diagram outlines the general workflow for the HPLC-based separation of this compound and zeaxanthin.

G cluster_workflow HPLC Separation Workflow SamplePrep Sample Preparation (Dissolution & Filtration) HPLC HPLC System (C30 Column) SamplePrep->HPLC Separation Isocratic Elution (MeCN/H2O/H2SO4) HPLC->Separation Detection PDA/UV-Vis Detection (450 nm) Separation->Detection Analysis Data Analysis (Retention Time & Spectra) Detection->Analysis

Caption: General workflow for HPLC separation of carotenoid isomers.

Signaling Pathways: A Clear Picture for Zeaxanthin, A Mystery for this compound

The biological activities of carotenoids are often mediated through their interaction with specific cellular signaling pathways. While the signaling mechanisms of zeaxanthin are increasingly understood, there is a notable lack of research on the specific pathways modulated by this compound.

Zeaxanthin and the Nrf2 Signaling Pathway

Zeaxanthin is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress.[5][7][8]

Mechanism of Activation:

  • PI3K/Akt Activation: Zeaxanthin initiates the signaling cascade by activating the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[5][8]

  • Nrf2 Nuclear Translocation: Activated Akt promotes the dissociation of Nrf2 from its cytosolic inhibitor, Kelch-like ECH-associated protein 1 (Keap1). This allows Nrf2 to translocate into the nucleus.[5][9]

  • ARE Binding and Gene Transcription: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.

  • Induction of Phase II Enzymes: This binding initiates the transcription of a suite of cytoprotective genes, including those encoding for phase II detoxification enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[5][7]

  • Enhanced Antioxidant Defense: The upregulation of these enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage.

Visualizing the Zeaxanthin-Nrf2 Signaling Pathway

The following diagram provides a visual representation of the Nrf2 signaling pathway activated by zeaxanthin.

G Zeaxanthin-Mediated Nrf2 Signaling Pathway cluster_pathway Cellular Response to Zeaxanthin Zeaxanthin Zeaxanthin PI3K_Akt PI3K/Akt Pathway Zeaxanthin->PI3K_Akt activates Keap1_Nrf2_cyto Keap1-Nrf2 Complex (Cytosol) PI3K_Akt->Keap1_Nrf2_cyto promotes dissociation Nrf2_nuc Nrf2 (Nucleus) Keap1_Nrf2_cyto->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to PhaseII_Enzymes Phase II Enzymes (HO-1, NQO1) ARE->PhaseII_Enzymes induces transcription of Protection Cellular Protection (Antioxidant Defense) PhaseII_Enzymes->Protection leads to

Caption: Zeaxanthin activates the Nrf2 pathway for cellular protection.
The Uncharted Territory of this compound Signaling

Despite a thorough review of the current scientific literature, no specific signaling pathways have been definitively associated with this compound. Its biological effects and the molecular mechanisms that underpin them remain an area for future research. It is plausible that this compound may interact with some of the same pathways as zeaxanthin due to their structural similarities, but this has yet to be experimentally verified.

Conclusion and Future Directions

The structural distinction between this compound and zeaxanthin, centered on the position of their hydroxyl groups, is the primary determinant of their unique physicochemical and biological properties. While zeaxanthin's role as an activator of the cytoprotective Nrf2 signaling pathway is well-established, the biological activities and signaling mechanisms of this compound remain largely unknown.

For researchers and drug development professionals, this knowledge gap presents both a challenge and an opportunity. The detailed experimental protocols for isomer separation provided herein offer a robust framework for the analytical characterization of these compounds. Future research should prioritize the elucidation of this compound's biological targets and signaling pathways. A deeper understanding of these mechanisms will be crucial for harnessing the full therapeutic potential of this class of carotenoids.

References

Methodological & Application

Application Notes and Protocols for Isozeaxanthin Extraction from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the extraction of isozeaxanthin from bacterial cultures. The methodologies outlined are applicable for both naturally producing and genetically engineered bacterial strains.

Introduction

This compound is a xanthophyll carotenoid, a structural isomer of zeaxanthin, with significant antioxidant properties. Its potential applications in the pharmaceutical, nutraceutical, and cosmetic industries have driven the development of efficient production and extraction methods. Bacterial fermentation offers a promising alternative to chemical synthesis or extraction from plant sources, allowing for rapid, scalable, and sustainable production. This document details the critical steps for extracting and quantifying this compound from bacterial biomass.

Data Presentation: Comparison of Extraction Methods

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. The following table summarizes quantitative data from various studies on carotenoid extraction from microbial sources, providing a comparative overview of different techniques and solvents.

Microorganism Target Carotenoid Extraction Method Solvent(s) Key Parameters Yield Reference
Engineered E. coliZeaxanthinSolvent ExtractionAcetoneIncubation at 55°C for 15 min in the dark11.95 ± 0.21 mg/g dry cell weight[1]
Engineered E. coliLutein (related xanthophyll)Solvent ExtractionMethanol followed by Chloroform-11 mg/L[2]
Chlorella ellipsoideaZeaxanthinPressurized Liquid Extraction (PLE)Ethanol115.4°C for 23.3 min4 mg/g[3]
Dunaliella salinaTotal CarotenoidsUltrasound-Assisted Extraction (UAE)Not specified10 minutesHigher yield than other methods tested[4]
S. ruberrimusTotal CarotenoidsSolvent Extraction with Glass BeadsAcetone:Hexane (9:1 v/v)-221.88 µg/g of cells[5]

Experimental Protocols

The following protocols provide a step-by-step guide for the extraction of this compound from bacterial cultures. It is recommended to perform all steps under dim or red light to prevent photoisomerization of the carotenoids.[6]

Protocol 1: Standard Solvent Extraction

This protocol is a widely used method for the extraction of carotenoids from bacterial cells.

Materials:

  • Bacterial cell pellet

  • Methanol (HPLC grade)

  • Acetone (p.a. grade)

  • Dichloromethane (p.a. grade)

  • 50 mL and 15 mL polypropylene (PP) tubes

  • Centrifuge

  • Vortex mixer

  • Sonication bath

  • Rotary evaporator or centrifugal evaporator

  • HPLC system with a C30 column

Procedure:

  • Cell Harvesting: Transfer 10 mL of the bacterial culture to a 15 mL PP tube. Harvest the cells by centrifugation at 4,000 x g for 4 minutes at 4°C. Carefully discard the supernatant.[6]

  • Solvent Addition: To the cell pellet, add 200 µL of methanol and vortex for 1 minute.

  • Add 200 µL of acetone and vortex for another minute.

  • Add 200 µL of dichloromethane and vortex thoroughly for 1 minute.[5]

  • Cell Lysis: Sonicate the mixture in an ultrasonic bath for 5 minutes to facilitate cell disruption.[5]

  • Phase Separation and Extraction: Centrifuge the mixture at 4,000 x g for 4 minutes to separate the phases. The colored lower phase contains the carotenoids.

  • Collection of Extract: Carefully transfer the colored lower phase to a new tube.

  • Re-extraction (Optional): Repeat steps 2-7 with the remaining pellet until it is colorless to ensure complete extraction.

  • Drying: Evaporate the solvent from the collected extract using a rotary or centrifugal evaporator.

  • Reconstitution and Analysis: Reconstitute the dried extract in a suitable solvent (e.g., a mixture of methanol and MTBE) for HPLC analysis.[6]

Protocol 2: Rapid Hexane/Methanol/Water Extraction

This is a simpler, one-step extraction method suitable for a large number of samples.[2]

Materials:

  • Bacterial cell pellet

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • Deionized water

  • 15 mL PP tubes

  • Centrifuge

  • Vortex mixer

  • HPLC system

Procedure:

  • Cell Harvesting: Centrifuge 5-20 mL of bacterial culture at 1,800 x g for 15 minutes and discard the supernatant.[2]

  • Solvent Addition: Add 1 mL of methanol and 2 mL of hexane to the cell pellet.[2]

  • Extraction: Vortex the mixture vigorously for 2 minutes.[2]

  • Phase Separation: Add 1 mL of water to the mixture and vortex for 1 minute. Centrifuge at 1,800 x g for 20 minutes to achieve phase separation.[2]

  • Collection of Extract: The upper hexane phase, which is colored, contains the this compound. Carefully collect this phase for direct HPLC analysis.[2]

Mandatory Visualizations

Signaling Pathway: Simplified Bacterial Carotenoid Biosynthesis

Bacterial Carotenoid Biosynthesis FPP Farnesyl pyrophosphate (FPP) GGPP Geranylgeranyl pyrophosphate (GGPP) FPP->GGPP CrtE Phytoene Phytoene GGPP->Phytoene CrtB Lycopene Lycopene Phytoene->Lycopene CrtI beta_Carotene β-Carotene Lycopene->beta_Carotene CrtY Zeaxanthin Zeaxanthin beta_Carotene->Zeaxanthin CrtZ This compound This compound Zeaxanthin->this compound Isomerase (postulated)

Caption: Simplified biosynthetic pathway of this compound in bacteria.

Experimental Workflow: this compound Extraction and Analysis

This compound Extraction Workflow cluster_culture Bacterial Culture cluster_extraction Extraction cluster_analysis Analysis Culture Bacterial Culture Growth Harvest Cell Harvesting (Centrifugation) Culture->Harvest Lysis Cell Lysis & Solvent Extraction (Sonication, Vortexing) Harvest->Lysis Separation Phase Separation (Centrifugation) Lysis->Separation Collect Collect Supernatant Separation->Collect Dry Solvent Evaporation Collect->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute HPLC HPLC Analysis Reconstitute->HPLC Quantify Quantification HPLC->Quantify

References

Application Note: Quantification of Isozeaxanthin Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isozeaxanthin, the (3S,3'S) stereoisomer of zeaxanthin, is a xanthophyll carotenoid found in various natural sources.[1][2] Like other carotenoids, it possesses potent antioxidant properties and is of significant interest in the fields of nutrition, ophthalmology, and drug development. Accurate quantification of this compound is crucial for understanding its bioavailability, metabolism, and efficacy in various biological systems. This application note provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, including sample preparation, chromatographic conditions, and data analysis. The method is designed to be robust and sensitive, allowing for the accurate determination of this compound in diverse sample matrices.

Principle

This method utilizes reversed-phase HPLC to separate this compound from other carotenoids and sample matrix components. The separation is typically achieved on a C18 or, for superior stereoisomer separation, a C30 or chiral column.[3][4][5] An isocratic or gradient mobile phase system consisting of solvents like acetonitrile, methanol, and dichloromethane is used to elute the analytes.[4] Detection is performed using a UV-Vis or photodiode array (PDA) detector at the maximum absorption wavelength of this compound, which is approximately 450 nm.[3][4] Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve generated from known concentrations of an this compound standard.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample (e.g., Tissue, Cells) Homogenization Homogenization Sample->Homogenization Saponification Saponification (optional) [KOH, Methanol] Homogenization->Saponification Extraction Liquid-Liquid Extraction [Hexane/Ethyl Acetate] Saponification->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Sample Injection Reconstitution->Injection Separation Chromatographic Separation [C18 or Chiral Column] Injection->Separation Detection UV/Vis Detection (450 nm) Separation->Detection PeakIntegration Peak Integration Detection->PeakIntegration Quantification Quantification of this compound PeakIntegration->Quantification StandardCurve Standard Curve Generation StandardCurve->Quantification

Figure 1: A general workflow for the quantification of this compound by HPLC.

Materials and Reagents

  • Solvents: HPLC grade acetonitrile, methanol, dichloromethane, ethyl acetate, hexane, and water.

  • Reagents: Potassium hydroxide (KOH), butylated hydroxytoluene (BHT), and this compound analytical standard.

  • Columns: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) or a chiral column for stereoisomer separation.

  • Equipment: HPLC system with a UV/Vis or PDA detector, analytical balance, centrifuge, vortex mixer, and rotary evaporator or nitrogen evaporator.

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., tetrahydrofuran or a mixture of mobile phase components) in a volumetric flask. Protect the solution from light and store it at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a range of concentrations suitable for generating a standard curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

Sample Preparation

The following is a general protocol for the extraction of this compound from biological tissues. The protocol may need to be optimized depending on the specific sample matrix.

  • Homogenization: Homogenize a known weight of the tissue sample in a suitable buffer or solvent.

  • Saponification (for esterified carotenoids): To hydrolyze carotenoid esters, add an equal volume of 10% (w/v) methanolic KOH to the homogenate. It is advisable to add an antioxidant like BHT (e.g., 0.1%) to prevent degradation of carotenoids. Incubate the mixture in the dark at room temperature for at least 2 hours or overnight.

  • Extraction:

    • Add a known volume of an extraction solvent, such as a mixture of hexane and ethyl acetate (e.g., 1:1, v/v), to the saponified mixture.

    • Vortex vigorously for 1-2 minutes and then centrifuge to separate the phases.

    • Carefully collect the upper organic layer containing the carotenoids.

    • Repeat the extraction process two more times to ensure complete recovery.

  • Washing: Combine the organic extracts and wash with deionized water to remove any residual KOH.

  • Drying: Evaporate the solvent from the combined organic extracts under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in a known volume of the HPLC mobile phase. Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

HPLC Conditions

The following are example HPLC conditions that can be used as a starting point and should be optimized for the specific column and system being used.

ParameterCondition 1 (Isocratic)Condition 2 (Gradient for Stereoisomers)
Column C18, 4.6 x 250 mm, 5 µmChiral, e.g., Daicel Chiralpak IA-3
Mobile Phase Acetonitrile:Dichloromethane (95:5, v/v)[4]Hexane:Isopropanol (90:10, v/v)[2]
Flow Rate 1.0 mL/min[4]0.5 mL/min[2]
Column Temperature 25°C[4]25°C[2]
Detection 450 nm[4]450 nm
Injection Volume 20 µL[4]20 µL

Data Presentation

The following table summarizes key quantitative data from various published methods for zeaxanthin and its stereoisomers.

ParameterMethod 1Method 2
Analyte(s) Lutein, ZeaxanthinZeaxanthin Stereoisomers
Column Primesep B, 4.6 x 250 mm, 5 µm[3]Chiral Column[1]
Limit of Detection (LOD) Not specified10 pg for xanthophyll carotenoids[6]
Limit of Quantification (LOQ) Not specified3.2 pmol for zeaxanthin[1]
Linearity Range Not specified0.04–0.8 mg/L (r² = 0.996) for zeaxanthin stereoisomers[1]
Retention Time (approx.) Varies with exact conditionsVaries with specific stereoisomer and conditions

Biological Significance and Signaling Pathway

This compound, as a potent antioxidant, is believed to exert its protective effects in part through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophiles, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of phase II detoxification enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), which is involved in glutathione (GSH) synthesis.[7][8] The activation of this pathway by this compound enhances the cell's ability to combat oxidative damage.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ROS Oxidative Stress (ROS) This compound->ROS Scavenges Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Nrf2_nucl Nrf2 Nrf2_cyto->Nrf2_nucl Translocation ARE ARE (Antioxidant Response Element) Nrf2_nucl->ARE Binds to Gene_Expression Gene Expression ARE->Gene_Expression Activates Antioxidant_Proteins Antioxidant Proteins (e.g., HO-1, GCL) Gene_Expression->Antioxidant_Proteins Upregulates Cellular_Protection Cellular Protection Antioxidant_Proteins->Cellular_Protection Provides

Figure 2: The Nrf2 signaling pathway activated by this compound.

Conclusion

This application note provides a comprehensive framework for the quantification of this compound by HPLC. The detailed protocol for sample preparation and the outlined chromatographic conditions offer a solid starting point for method development and validation. The use of a chiral column is recommended for the specific quantification of this compound by separating it from its other stereoisomers. The provided information on the Nrf2 signaling pathway highlights the biological relevance of this compound and underscores the importance of accurate quantification in research and development.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Isozeaxanthin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isozeaxanthin is a carotenoid and a structural isomer of zeaxanthin, differing in the position of a double bond in one of the β-ionone rings. Like other xanthophylls, it possesses antioxidant properties and is of interest in various fields, including nutrition, pharmacology, and cosmetics. Accurate and sensitive quantification of this compound in complex matrices is crucial for understanding its bioavailability, metabolism, and efficacy. This document provides detailed protocols for the analysis of this compound using liquid chromatography-mass spectrometry (LC-MS), a powerful technique for the identification and quantification of carotenoids.[1][2][3] The methodologies described herein are based on established principles for the analysis of zeaxanthin and other carotenoids, given the limited specific literature on this compound mass spectrometry.

Experimental Protocols

Sample Preparation for this compound Analysis

Carotenoids are susceptible to degradation by light, heat, and oxidation. Therefore, all sample preparation steps should be performed under dim light and at reduced temperatures.[1]

Materials:

  • Biological matrix (e.g., plasma, tissue homogenate, plant extract)

  • Internal Standard (e.g., deuterated zeaxanthin or a synthetic carotenoid)

  • Antioxidant (e.g., Butylated Hydroxytoluene - BHT)

  • Solvents: Hexane, Dichloromethane, Methanol, Ethanol, Acetone, Isopropanol (HPLC or MS grade)

  • Saponification reagent (if necessary): 10% (w/v) KOH in methanol

  • Anhydrous sodium sulfate

  • Nitrogen gas supply

  • Vortex mixer

  • Centrifuge

Protocol:

  • Sample Collection and Fortification: To 1 mL of the biological sample, add a known concentration of the internal standard. To prevent oxidative degradation, add BHT to a final concentration of 0.1%.

  • Protein Precipitation and Extraction:

    • Add 2 mL of cold ethanol to the sample to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Add 4 mL of a hexane:dichloromethane (1:1, v/v) mixture.

    • Vortex for 5 minutes to ensure thorough extraction of the lipophilic carotenoids.

    • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the layers.

  • Solvent Extraction:

    • Carefully collect the upper organic layer containing the carotenoids.

    • Repeat the extraction step on the remaining aqueous layer twice more with 2 mL of the hexane:dichloromethane mixture.

    • Pool all the organic extracts.

  • (Optional) Saponification: To hydrolyze carotenoid esters and remove interfering lipids, saponification may be necessary, particularly for plant extracts.[4]

    • Add an equal volume of 10% methanolic KOH to the pooled extract.

    • Incubate in the dark at room temperature for 2 hours or at 4°C overnight.

    • After saponification, add an equal volume of water and re-extract the carotenoids into hexane as described in step 3.

  • Drying and Reconstitution:

    • Pass the final pooled organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at a temperature below 40°C.[1]

    • Reconstitute the dried extract in a known volume (e.g., 100 µL) of the initial mobile phase (e.g., methanol:isopropanol, 1:1, v/v) for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass spectrometer equipped with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source.[1][5][6]

LC Conditions:

  • Column: A C30 reverse-phase column is recommended for optimal separation of carotenoid isomers. A C18 column can also be used. (e.g., YMC C30, 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: Methanol with 0.1% formic acid.

  • Mobile Phase B: Isopropanol with 0.1% formic acid.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-15 min: Linear gradient to 98% B

    • 15-20 min: Hold at 98% B

    • 20-21 min: Return to 30% B

    • 21-25 min: Re-equilibration at 30% B

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

MS Conditions (APCI - Positive Ion Mode):

  • Ionization Mode: Positive APCI is often preferred for non-polar carotenoids as it provides robust ionization with minimal fragmentation in the source.[5][6]

  • Capillary Voltage: 3.5 kV

  • Vaporizer Temperature: 400°C

  • Sheath Gas (Nitrogen) Flow: 40 arbitrary units

  • Auxiliary Gas (Nitrogen) Flow: 10 arbitrary units

  • Collision Gas: Argon

  • Collision Energy: Optimized for the transition of interest (typically 20-40 eV).

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

Data Presentation

Quantitative Data for this compound Analysis

The following table summarizes the expected mass-to-charge ratios (m/z) for this compound in positive ion mode mass spectrometry. These values are based on the known molecular weight of this compound (C40H56O2, MW = 568.87 g/mol ) and the fragmentation patterns observed for its isomer, zeaxanthin.[6][7]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Proposed Fragmentation
This compound569.5 [M+H]+551.5[M+H - H2O]+
477.4[M+H - Toluene]+
416.3Cleavage of the 7,8 C-C bond
135.1Fragment of the polyene chain

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Fortification Fortification with Internal Standard & BHT Sample->Fortification Extraction Liquid-Liquid Extraction (Hexane:Dichloromethane) Fortification->Extraction Drying Evaporation under Nitrogen Extraction->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution LC HPLC/UHPLC Separation (C30 Column) Reconstitution->LC MS Mass Spectrometry (APCI/ESI) LC->MS MRM Multiple Reaction Monitoring (MRM) MS->MRM Integration Peak Integration MRM->Integration Quantification Quantification using Internal Standard Integration->Quantification Result Final Concentration Report Quantification->Result

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Signaling Pathway

Zeaxanthin, and by extension its isomer this compound, has been shown to exert protective effects against oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8] This pathway is a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). The diagram below illustrates this proposed mechanism.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Transcription Gene Transcription ARE->Transcription HO1 HO-1 Transcription->HO1 NQO1 NQO1 Transcription->NQO1 GCL GCL Transcription->GCL Antioxidant_Enzymes Other Antioxidant & Cytoprotective Proteins Transcription->Antioxidant_Enzymes Protection Cellular Protection against Oxidative Damage HO1->Protection NQO1->Protection GCL->Protection Antioxidant_Enzymes->Protection

Caption: Nrf2-mediated antioxidant signaling pathway activated by this compound.

References

Application Notes and Protocols for the Development of an Analytical Standard for Isozeaxanthin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isozeaxanthin, chemically known as β,β-carotene-4,4'-diol, is a xanthophyll carotenoid and a structural isomer of lutein and zeaxanthin.[1] Like its isomers, this compound is recognized for its potent antioxidant properties and potential applications in the pharmaceutical, nutraceutical, and food industries. The development of a robust and reliable analytical standard is crucial for the accurate quantification and quality control of this compound in various matrices, including raw materials, finished products, and biological samples.

These application notes provide a comprehensive protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. The methodology is adapted from established protocols for the separation of carotenoid isomers and is designed to be implemented in a research or quality control laboratory setting.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental for the development of an analytical method.

PropertyValueReference
Chemical Name β,β-Carotene-4,4'-diol[1]
Synonyms This compound, 4,4'-Dihydroxy-β,β-carotene[1]
Molecular Formula C40H56O2[1]
Molecular Weight 568.87 g/mol [1]
Appearance Orange-red crystalline powder[2]
Solubility Practically insoluble in water, sparingly soluble in ethanol, soluble in chloroform.[2]
Melting Point 149 - 151 °C[1]
UV-Vis λmax (in Ethanol) ~450 nm[3]

Experimental Protocols

1. Preparation of this compound Standard Stock Solution

Accurate preparation of a standard stock solution is critical for quantitative analysis. Due to the sensitivity of carotenoids to light and oxygen, all procedures should be performed under subdued light and in an inert atmosphere (e.g., under nitrogen or argon) where possible.

  • Materials:

    • This compound reference standard (of highest purity available)

    • HPLC-grade ethanol

    • HPLC-grade tetrahydrofuran (THF)

    • Butylated hydroxytoluene (BHT)

    • Amber glass volumetric flasks

    • Analytical balance

  • Protocol:

    • Accurately weigh approximately 5 mg of the this compound reference standard into a 50 mL amber volumetric flask.

    • Add a small amount of THF to dissolve the standard.

    • Add 0.1% (w/v) BHT to the ethanol to prevent oxidative degradation.

    • Dilute to the mark with HPLC-grade ethanol containing 0.1% BHT.

    • Mix thoroughly by inversion.

    • Determine the exact concentration of the stock solution spectrophotometrically using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax (~450 nm), ε is the molar absorption coefficient of zeaxanthin (144,300 M⁻¹cm⁻¹) as a close approximation, c is the concentration in mol/L, and l is the path length of the cuvette (typically 1 cm).[3]

    • Store the stock solution at -20°C in the dark.

2. Sample Preparation from a Matrix (e.g., Supplement or Food Product)

For the analysis of this compound in a complex matrix, an extraction and saponification step is often necessary to remove interfering substances and hydrolyze any esterified forms of the carotenoid.

  • Materials:

    • Sample containing this compound

    • Ethanol (with 0.1% BHT)

    • 10% (w/v) Potassium hydroxide (KOH) in methanol

    • Petroleum ether or hexane

    • 10% (w/v) Sodium chloride solution

    • Anhydrous sodium sulfate

    • Rotary evaporator

    • Centrifuge

  • Protocol:

    • Accurately weigh a known amount of the homogenized sample into a centrifuge tube.

    • Add a suitable volume of ethanol (with 0.1% BHT) and vortex to disperse the sample.

    • For saponification, add an equal volume of 10% methanolic KOH.

    • Incubate the mixture in a shaking water bath at room temperature for 1-2 hours in the dark.

    • After saponification, add an equal volume of 10% NaCl solution and extract the carotenoids by adding a known volume of petroleum ether or hexane.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Carefully collect the upper organic phase containing the carotenoids.

    • Repeat the extraction step twice more and pool the organic extracts.

    • Wash the pooled extract with deionized water to remove residual KOH.

    • Dry the organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a stream of nitrogen using a rotary evaporator at a temperature not exceeding 35°C.

    • Reconstitute the residue in a known volume of the HPLC mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter into an amber HPLC vial.

3. HPLC Analysis

This protocol outlines a reversed-phase HPLC method for the separation and quantification of this compound.

  • Instrumentation:

    • HPLC system with a quaternary or binary pump

    • Autosampler

    • Thermostatted column compartment

    • UV-Vis or Photodiode Array (PDA) detector

  • Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 or C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A: Acetonitrile/Methanol (85:15, v/v) B: Methyl-tert-butyl ether (MTBE)
Gradient Isocratic or a shallow gradient depending on the complexity of the sample
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 450 nm
Injection Volume 20 µL
  • Calibration:

    • Prepare a series of calibration standards by diluting the stock this compound solution with the mobile phase to cover the expected concentration range in the samples.

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the peak area against the concentration of this compound.

    • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²), which should be ≥ 0.995.

  • Quantification:

    • Inject the prepared sample solution into the HPLC system.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Data Presentation

Table 1: Chromatographic Data for this compound and Related Isomers

CompoundRetention Time (min)λmax (nm)
Lutein~12.5446
Zeaxanthin~13.2450
This compound ~14.0 ~450
β-Carotene~25.0453

Note: Retention times are approximate and will vary depending on the specific HPLC system, column, and mobile phase composition.

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Repeatability (%RSD of peak area for 6 replicate injections) ≤ 2.0%

Mandatory Visualizations

experimental_workflow cluster_prep Standard and Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing standard_prep This compound Standard Preparation calibration_curve Calibration Curve Generation standard_prep->calibration_curve sample_prep Sample Weighing and Homogenization extraction Solvent Extraction sample_prep->extraction saponification Saponification (if needed) extraction->saponification cleanup Liquid-Liquid Extraction and Drying saponification->cleanup reconstitution Reconstitution in Mobile Phase cleanup->reconstitution hplc_injection HPLC Injection reconstitution->hplc_injection separation Chromatographic Separation (C18/C30 Column) hplc_injection->separation detection UV-Vis Detection (450 nm) separation->detection peak_integration Peak Integration and Identification detection->peak_integration quantification Quantification of This compound peak_integration->quantification calibration_curve->quantification reporting Reporting of Results quantification->reporting

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway cluster_isomers Structural Isomers cluster_properties Shared Properties lutein Lutein (β,ε-carotene-3,3'-diol) antioxidant Antioxidant Activity lutein->antioxidant uv_absorption UV-Vis Absorption (~450 nm) lutein->uv_absorption formula Molecular Formula (C40H56O2) lutein->formula zeaxanthin Zeaxanthin (β,β-carotene-3,3'-diol) zeaxanthin->antioxidant zeaxanthin->uv_absorption zeaxanthin->formula This compound This compound (β,β-carotene-4,4'-diol) This compound->antioxidant This compound->uv_absorption This compound->formula

Caption: Relationship between this compound and its common isomers.

References

Application Notes and Protocols for In Vitro Antioxidant Activity of Isozeaxanthin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isozeaxanthin, a xanthophyll carotenoid, is an isomer of zeaxanthin and lutein. These carotenoids are recognized for their potent antioxidant properties, which are primarily attributed to their structure of conjugated double bonds. This structural feature enables them to effectively quench singlet oxygen and scavenge other reactive oxygen species (ROS).[1][2][3] Oxidative stress, resulting from an imbalance between the production of ROS and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic diseases.[1] Consequently, there is significant interest in characterizing the antioxidant capacity of compounds like this compound for their potential therapeutic applications.

These application notes provide a detailed overview of the common in vitro assays used to evaluate the antioxidant activity of this compound. While specific quantitative data for this compound is limited in publicly available literature, the protocols provided herein will enable researchers to generate this critical data. For comparative purposes, data for the closely related isomer, zeaxanthin, is presented.

Antioxidant Activity of Zeaxanthin Isomers (for Comparative Purposes)

The antioxidant activity of carotenoids can vary based on their specific molecular structure.[4] Zeaxanthin, with its 11 conjugated double bonds, is generally considered a more potent antioxidant than lutein, which has 10.[5][6] Meso-zeaxanthin, another isomer found in the macula, has also demonstrated strong antioxidant capabilities.[5] It is hypothesized that this compound will exhibit comparable, if not potent, antioxidant activity due to its structural similarities. The following table summarizes reported antioxidant activities for zeaxanthin, which can serve as a benchmark when evaluating this compound.

AssayCompoundIC50 / ActivityReference
DPPH Radical ScavengingZeaxanthinDose-dependent scavenging activity[1]
ABTS Radical ScavengingZeaxanthinHigher singlet oxygen quenching rate than lutein[7]
Superoxide Radical ScavengingZeaxanthinScavenged 30-50% of superoxide radicals at 16.7 µM[2]
Hydroxyl Radical ScavengingZeaxanthinScavenged 50-70% of hydroxyl radicals at 16.7 µM[2]

Experimental Workflow for In Vitro Antioxidant Assays

The following diagram illustrates a general workflow for assessing the in vitro antioxidant potential of a test compound like this compound.

experimental_workflow Experimental Workflow for In Vitro Antioxidant Assays cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis cluster_results Results Compound This compound Stock Solution DPPH DPPH Assay Compound->DPPH Add to assay ABTS ABTS Assay Compound->ABTS Add to assay FRAP FRAP Assay Compound->FRAP Add to assay Assay_Reagents Assay-Specific Reagents (DPPH, ABTS, FRAP) Assay_Reagents->DPPH Assay_Reagents->ABTS Assay_Reagents->FRAP Controls Positive Controls (e.g., Trolox, Ascorbic Acid) Controls->DPPH Controls->ABTS Controls->FRAP Spectro Spectrophotometric Measurement DPPH->Spectro Measure Absorbance ABTS->Spectro Measure Absorbance FRAP->Spectro Measure Absorbance Calc Calculation of % Inhibition / Reducing Power Spectro->Calc IC50 IC50 Value Determination Calc->IC50 Data_Table Tabulation of Results IC50->Data_Table Comparison Comparison with Standards Data_Table->Comparison

Caption: General workflow for in vitro antioxidant activity assessment.

Detailed Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.[8][9][10]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • This compound

  • Positive control (e.g., Trolox, Ascorbic Acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Preparation of this compound and Control Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, ethanol, or chloroform, followed by dilution in methanol). From the stock solution, prepare a series of dilutions to determine the IC50 value. Prepare similar dilutions for the positive control.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the different concentrations of this compound or the positive control to the wells.

    • For the blank, add 100 µL of the solvent used for the sample dilutions.

    • For the control, add 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the sample.

    The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless ABTS, and the decrease in absorbance at 734 nm is measured.[11][12][13]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol or ethanol

  • Phosphate buffered saline (PBS)

  • This compound

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of this compound and Control Solutions: Prepare a stock solution of this compound and a series of dilutions as described for the DPPH assay. Prepare similar dilutions for the positive control.

  • Assay:

    • In a 96-well plate, add 190 µL of the ABTS•+ working solution to each well.

    • Add 10 µL of the different concentrations of this compound or the positive control to the wells.

  • Incubation: Incubate the plate in the dark at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the ABTS•+ solution without the sample.

    • A_sample is the absorbance of the ABTS•+ solution with the sample.

    The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a blue-colored complex of Fe²⁺ with 2,4,6-tripyridyl-s-triazine (TPTZ) at low pH, which has a maximum absorbance at 593 nm.[14][15][16][17]

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • This compound

  • Positive control (e.g., Ferrous sulfate, Trolox, or Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of this compound and Control Solutions: Prepare a stock solution of this compound and a series of dilutions. Prepare a standard curve using a known concentration of ferrous sulfate.

  • Assay:

    • Add 20 µL of the sample, standard, or blank (solvent) to the wells of a 96-well plate.

    • Add 180 µL of the FRAP reagent to each well.

  • Incubation: Incubate the plate at 37°C for 4-30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of ferrous sulfate. The results are expressed as mM of Fe²⁺ equivalents per gram of sample.

Cellular Antioxidant Mechanisms: The Nrf2 Signaling Pathway

Beyond direct radical scavenging, antioxidants can exert their effects by modulating cellular signaling pathways. A key pathway in the cellular antioxidant response is the Keap1-Nrf2 pathway.[18][19][20][21] Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.[22] Studies have shown that zeaxanthin can activate the Nrf2 pathway, enhancing the cell's endogenous antioxidant defenses.[7][23]

Caption: The Keap1-Nrf2 signaling pathway for antioxidant response.

References

Application Notes and Protocols: Isozeaxanthin in Biotechnology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biotechnological applications of isozeaxanthin, a xanthophyll carotenoid with significant therapeutic potential. The document details its antioxidant, anti-inflammatory, and anti-cancer properties, and includes protocols for relevant in vitro and in vivo assays. Furthermore, it covers the biotechnological production of zeaxanthin, of which this compound is an isomer.

Antioxidant Applications

This compound, like other xanthophylls, is a potent antioxidant. Its chemical structure, rich in conjugated double bonds, allows it to effectively quench singlet oxygen and scavenge other reactive oxygen species (ROS)[1][2][3][4]. This antioxidant capacity is fundamental to its protective effects against oxidative stress-related damage in various biological systems[2][5]. The antioxidant activity of xanthophylls like zeaxanthin is crucial in protecting cells from oxidative damage, which is implicated in a range of degenerative diseases[1][2].

Quantitative Data: Antioxidant Activity of Xanthophylls
Assay TypeCompoundKey FindingsReference
DPPH Radical ScavengingZeaxanthinDose-ranging, almost equal antioxidant effect to astaxanthin and lutein.
H2-DCFA (H2O2 scavenging)ZeaxanthinEffective in scavenging H2O2-induced fluorescence.
Singlet Oxygen QuenchingZeaxanthinMore efficient at quenching singlet oxygen than lutein due to a longer conjugated double bond system.[4]
Lipid Peroxidation InhibitionZeaxanthin & α-tocopherolSupplementation substantially reduced the accumulation of cholesterol hydroperoxides in cells under oxidative stress.[6]
Experimental Protocols

This protocol outlines the procedure for determining the free radical scavenging activity of this compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (spectrophotometric grade)

  • This compound sample

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in the dark.

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent to prepare a stock solution. Create a series of dilutions from the stock solution.

  • Reaction Mixture: In a microplate well or cuvette, add 100 µL of the this compound sample dilution. Add 100 µL of the DPPH working solution and mix thoroughly.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation: Calculate the percentage of scavenging activity using the following formula: % Scavenging Activity = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100

This cell-based assay measures the antioxidant activity of this compound within a cellular environment.

Materials:

  • Human hepatocellular carcinoma (HepG2) cells

  • 96-well black, clear-bottom tissue culture plates

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) as a free radical initiator

  • Phosphate-buffered saline (PBS)

  • Culture medium

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 6 x 10^4 cells/well and incubate for 24 hours until confluent[7][8].

  • Cell Treatment: Remove the growth medium and wash the cells with PBS. Treat the cells with 100 µL of medium containing the desired concentration of this compound and 25 µM DCFH-DA for 1 hour[8].

  • Induction of Oxidative Stress: Wash the cells with PBS to remove the treatment medium. Add 100 µL of AAPH solution to each well to induce oxidative stress.

  • Fluorescence Measurement: Immediately begin reading the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a microplate reader. Take readings every 5 minutes for 1 hour.

  • Data Analysis: Calculate the area under the curve for the fluorescence readings. The reduction in fluorescence in this compound-treated cells compared to control cells indicates antioxidant activity.

Anti-inflammatory Applications

This compound exhibits significant anti-inflammatory properties[1][3]. It has been shown to reduce inflammation in various in vivo and in vitro models. The mechanism of its anti-inflammatory action involves the downregulation of pro-inflammatory mediators and signaling pathways[1][9].

Signaling Pathway: this compound's Anti-inflammatory Action

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, COX-2, iNOS) NFkB->Proinflammatory_Genes Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Proinflammatory_Genes->Proinflammatory_Cytokines Inflammation Inflammation Proinflammatory_Cytokines->Inflammation This compound This compound This compound->NFkB Inhibits

Caption: this compound inhibits LPS-induced inflammation by targeting the NF-κB signaling pathway.

Quantitative Data: Anti-inflammatory Effects of Meso-zeaxanthin
ModelTreatmentDosageEffectReference
Carrageenan-induced paw edema (mice)meso-Zeaxanthin (oral)50 & 250 mg/kg b.wtSignificant (p < 0.001) inhibition of paw edema.[9]
Dextran-induced paw edema (mice)meso-Zeaxanthin (oral)50 & 250 mg/kg b.wtSignificant (p < 0.001) inhibition of paw edema.[9]
Formalin-induced paw edema (mice)meso-Zeaxanthin (oral)50 & 250 mg/kg b.wtSignificant (p < 0.001) inhibition of paw edema.[9]
LPS-stimulated macrophagesmeso-Zeaxanthin5, 10, & 25 µg/mlSignificant reduction in Nitric Oxide, C-reactive proteins, TNF-α, IL-1β, and IL-6.[9]
LPS-stimulated macrophagesmeso-Zeaxanthin5, 10, & 25 µg/mlDown-regulated mRNA expression of COX-2, TNF-α, and iNOS.[9]
Experimental Protocols

This in vivo protocol is used to evaluate the acute anti-inflammatory activity of this compound.

Materials:

  • Male ICR mice or other suitable strain

  • Carrageenan (1% w/v in saline)

  • This compound suspension

  • Vehicle control (e.g., saline, carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Dosing: Administer this compound orally or intraperitoneally to the test group of animals. Administer the vehicle to the control group.

  • Induction of Edema: One hour after dosing, inject 50 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse[10].

  • Measurement of Paw Volume: Measure the paw volume of each mouse using a plethysmometer at 1, 2, 3, 4, and 5 hours after carrageenan injection[10].

  • Calculation: Calculate the percentage inhibition of edema for each group compared to the control group.

This protocol details the in vitro assessment of this compound's effect on cytokine production.

Materials:

  • Mouse macrophage cell line (e.g., J774A.1 or RAW 264.7)

  • Lipopolysaccharide (LPS)

  • This compound

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • 96-well cell culture plates

  • ELISA plate reader

Procedure:

  • Cell Culture: Culture macrophages in a 96-well plate until they reach the desired confluence.

  • Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce the production of pro-inflammatory cytokines.

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA: Perform ELISA for TNF-α, IL-1β, and IL-6 on the collected supernatants according to the manufacturer's instructions for the specific kits.

  • Data Analysis: Determine the concentration of each cytokine from the standard curve and compare the levels in this compound-treated groups to the LPS-only control group.

Anti-Cancer Applications

Emerging evidence suggests that this compound possesses anti-cancer properties. Studies have shown its ability to inhibit the growth of various cancer cell lines and induce apoptosis[11]. Its anti-proliferative effects are linked to the modulation of key signaling pathways involved in cell survival and death. More recently, zeaxanthin has been identified as an immune-boosting compound that enhances the cancer-fighting activity of CD8+ T cells, suggesting its potential to complement cancer immunotherapies[7][12].

Signaling Pathway: this compound-Induced Intrinsic Apoptosis

G cluster_legend *MOMP: Mitochondrial Outer Membrane Permeabilization This compound This compound Bcl2 Anti-apoptotic Bcl-2 proteins This compound->Bcl2 Inhibits Bax_Bak Pro-apoptotic Bax/Bak proteins Bcl2->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Promotes MOMP* Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis key

Caption: this compound induces apoptosis via the intrinsic pathway by inhibiting Bcl-2 proteins.

Quantitative Data: Anti-cancer Effects of Zeaxanthin
Cell LineAssayTreatmentIC50 ValueKey FindingsReference
Human uveal melanoma (SP6.5)MTTZeaxanthin40.8 µMDose-dependent reduction in cell viability.
Human uveal melanoma (C918)MTTZeaxanthin28.7 µMDose-dependent reduction in cell viability.
Lymphoma, breast cancer, colon cancer, neuroblastoma cellsVariousZeaxanthinNot specifiedInhibited cell growth or induced apoptosis.
Experimental Protocols

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Culture medium

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control.

This protocol is for the detection of apoptosis in cancer cells treated with this compound.

Materials:

  • Cancer cell line

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cancer cells with this compound for the desired time to induce apoptosis.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Biotechnological Production

The demand for zeaxanthin for various applications has driven the development of biotechnological production methods. Metabolic engineering of microorganisms like Escherichia coli provides a promising alternative to chemical synthesis or extraction from natural sources[11][13][14].

Workflow: Biotechnological Production of Zeaxanthin in E. coli

G Start Start: Non-carotenogenic E. coli strain Plasmid Construct plasmid with carotenoid biosynthesis genes (crtE, crtB, crtI, crtY, crtZ) Start->Plasmid Transformation Transform E. coli with the plasmid Plasmid->Transformation Culture Culture transformed E. coli in optimized medium Transformation->Culture Induction Induce gene expression (if applicable) Culture->Induction Fermentation Fermentation and Zeaxanthin accumulation Induction->Fermentation Harvesting Harvest cells by centrifugation Fermentation->Harvesting Extraction Extract zeaxanthin with organic solvents Harvesting->Extraction Purification Purify zeaxanthin by chromatography Extraction->Purification End End: Pure Zeaxanthin Purification->End

Caption: A generalized workflow for the biotechnological production of zeaxanthin in E. coli.

Quantitative Data: Zeaxanthin Production in Engineered E. coli
StrainKey Genes OverexpressedZeaxanthin YieldReference
Engineered E. colicrtY (lycopene β-cyclase) and crtZ (β-carotene 3-hydroxylase) with tunable intergenic regions11.95 ± 0.21 mg/g dry cell weight[13]
Transformed E. coli JM101Five essential genes for zeaxanthin formation with high-level expression of β-carotene hydroxylase289 µg/g dry weight[11]
Experimental Protocols

This protocol provides a general outline for the heterologous production of zeaxanthin.

Materials:

  • E. coli host strain (e.g., JM101)

  • Expression plasmid containing the necessary carotenoid biosynthesis genes (crtE, crtB, crtI, crtY, crtZ)

  • LB medium and appropriate antibiotics

  • Inducer (e.g., IPTG), if required

  • Shaking incubator

Procedure:

  • Plasmid Construction: Clone the carotenoid biosynthesis genes into a suitable E. coli expression vector.

  • Transformation: Transform the host E. coli strain with the recombinant plasmid.

  • Cultivation: Inoculate a single colony of the transformed E. coli into LB medium containing the appropriate antibiotic and grow overnight at 37°C.

  • Induction and Fermentation: Inoculate a larger culture with the overnight culture and grow at a lower temperature (e.g., 28-30°C) to enhance carotenoid production. Add an inducer at the appropriate cell density if using an inducible promoter. Continue to incubate for 48-72 hours.

  • Harvesting and Extraction: Harvest the cells by centrifugation. Extract the carotenoids from the cell pellet using a solvent like acetone or a mixture of methanol and chloroform.

  • Quantification: Analyze the extracted carotenoids by HPLC to determine the zeaxanthin concentration.

References

Application Notes: Isozeaxanthin as a Biomarker for Oxidative Stress and Retinal Health

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeaxanthin and its isomers, key carotenoids found in the human diet and concentrated in the macula of the eye, are emerging as significant biomarkers for retinal health, particularly in the context of age-related macular degeneration (AMD). While the term "isozeaxanthin" is not commonly used in the scientific literature, the relevant isomers are dietary (3R,3'R)-zeaxanthin and (3R,3'S)-meso-zeaxanthin, which is formed in the retina from lutein. These compounds are potent antioxidants and are believed to protect the macula from oxidative stress and light-induced damage. This document provides detailed application notes and protocols for utilizing zeaxanthin isomers as biomarkers in research and clinical settings.

Biomarker Applications

The concentration of zeaxanthin isomers in plasma and retinal tissue can serve as a valuable biomarker for:

  • Age-Related Macular Degeneration (AMD) Risk Assessment: Lower levels of macular zeaxanthin are associated with an increased risk of developing AMD.[1][2]

  • Monitoring Disease Progression: Tracking macular pigment optical density (MPOD), which is a measure of lutein and zeaxanthin concentration in the macula, can be used to monitor the progression of AMD.

  • Evaluating Therapeutic Interventions: Changes in plasma and macular zeaxanthin levels can be used to assess the efficacy of nutritional supplements or pharmacological agents aimed at mitigating oxidative stress in the retina.

  • Assessing Oxidative Stress Status: As potent antioxidants, lower systemic levels of zeaxanthin may indicate a compromised ability to counteract oxidative damage.

  • Cognitive Health: Some studies suggest a link between macular pigment density and cognitive function, indicating a potential role for zeaxanthin as a biomarker for brain health.

Quantitative Data Summary

The following tables summarize quantitative data on zeaxanthin concentrations in human plasma and retina, comparing healthy individuals with those affected by AMD.

Table 1: Plasma Zeaxanthin Concentrations

PopulationZeaxanthin Concentration (µmol/L)Notes
Healthy Adults0.2040 ± 0.121Mean ± SD.
AMD-afflicted (unaware of diagnosis)0.2162 ± 0.132Mean ± SD.
AMD-afflicted (aware and supplementing)0.4691 ± 0.372Mean ± SD.
Healthy Adults (supplemented)0.3176 ± 0.235Mean ± SD.

Data synthesized from a study on an Irish population-based sample.[3]

Table 2: Retinal Zeaxanthin Isomer Distribution

Retinal RegionLutein:Zeaxanthin:Meso-zeaxanthin RatioTotal Carotenoid Concentration (ng/mm²)
Fovea1:1:113
Peripheral Retina3:1:00.05

Data highlights the high concentration and specific isomeric ratio in the fovea compared to the periphery.[4]

Signaling Pathways

Zeaxanthin exerts its protective effects through various signaling pathways, most notably by modulating the cellular antioxidant response.

Nrf2 Signaling Pathway

Zeaxanthin has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. In the presence of oxidative stress or activators like zeaxanthin, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. This enhances the cell's capacity to neutralize reactive oxygen species (ROS).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Zeaxanthin Zeaxanthin Keap1_Nrf2 Keap1-Nrf2 Complex Zeaxanthin->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translation Antioxidant_Enzymes->ROS neutralizes

Caption: Nrf2 signaling pathway activation by zeaxanthin.

Experimental Protocols

Experimental Workflow

The general workflow for the analysis of zeaxanthin isomers as biomarkers involves sample collection, extraction, and quantification using chromatographic techniques.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sample Collection (Plasma or Retinal Tissue) Extraction Solvent Extraction Sample_Collection->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation HPLC_UV HPLC-UV/Vis Analysis Evaporation->HPLC_UV LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS Quantification Quantification HPLC_UV->Quantification LC_MSMS->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Caption: General experimental workflow for zeaxanthin analysis.

Protocol 1: Quantification of Zeaxanthin in Human Plasma by HPLC-UV/Vis

This protocol is adapted from methodologies described for the analysis of carotenoids in human plasma.[2][7]

1. Materials and Reagents:

  • Human plasma collected in heparinized tubes

  • Ethanol (absolute)

  • Hexane (HPLC grade)

  • Butylated hydroxytoluene (BHT)

  • Zeaxanthin standard (analytical grade)

  • Mobile Phase: Acetonitrile, Methanol, Dichloromethane (HPLC grade)

  • Deionized water

2. Sample Preparation and Extraction:

  • Protect all samples and standards from light and heat throughout the procedure.

  • To 200 µL of plasma in a glass tube, add 200 µL of ethanol containing 0.1% BHT to precipitate proteins. Vortex for 30 seconds.

  • Add 1 mL of hexane and vortex vigorously for 2 minutes to extract the carotenoids.

  • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully transfer the upper hexane layer to a clean glass tube.

  • Repeat the hexane extraction (steps 3-5) two more times and pool the hexane extracts.

  • Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex for 30 seconds.

  • Transfer the reconstituted sample to an amber HPLC vial for analysis.

3. HPLC Conditions:

  • Column: C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile, methanol, and dichloromethane. A typical starting condition is a mixture of methanol/acetonitrile/water.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV/Vis detector at 450 nm

  • Column Temperature: 25°C

4. Quantification:

  • Prepare a standard curve of zeaxanthin in the mobile phase at known concentrations.

  • Quantify the zeaxanthin in the plasma samples by comparing the peak area to the standard curve.

  • Results are typically expressed as µmol/L of plasma.

Protocol 2: Quantification of Zeaxanthin Isomers in Retinal Tissue by LC-MS/MS

This protocol provides a more sensitive and specific method for analyzing zeaxanthin isomers in retinal tissue, adapted from published methods.[8][9][10]

1. Materials and Reagents:

  • Human retinal tissue

  • Phosphate-buffered saline (PBS)

  • Methanol (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (LC-MS grade)

  • Internal Standard (e.g., deuterated zeaxanthin)

  • Formic acid (LC-MS grade)

  • Deionized water

2. Sample Preparation and Extraction:

  • Dissect the retinal tissue on ice and homogenize in PBS.

  • To the homogenate, add a known amount of the internal standard.

  • Add 1 mL of methanol and vortex for 1 minute.

  • Add 5 mL of MTBE and vortex for 5 minutes.

  • Add 1.25 mL of deionized water and vortex for 1 minute.

  • Centrifuge at 4000 x g for 15 minutes at 4°C to induce phase separation.

  • Collect the upper organic layer containing the lipids and carotenoids.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial LC mobile phase.

3. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: C18 or C30 reversed-phase column suitable for carotenoid separation.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: A suitable gradient to separate zeaxanthin isomers from other carotenoids.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for each zeaxanthin isomer and the internal standard. For zeaxanthin (m/z 568.4), a common transition is to m/z 550.4.

4. Quantification:

  • Create a calibration curve using standards of the zeaxanthin isomers.

  • Calculate the concentration of each isomer in the retinal tissue based on the peak area ratio of the analyte to the internal standard and the calibration curve.

  • Results are typically expressed as ng of carotenoid per mg of tissue.

Conclusion

The quantification of zeaxanthin isomers, particularly (3R,3'R)-zeaxanthin and meso-zeaxanthin, in plasma and retinal tissue provides a valuable tool for researchers and clinicians studying oxidative stress and retinal diseases like AMD. The protocols outlined in these application notes provide a starting point for the reliable measurement of these important biomarkers. The choice between HPLC-UV/Vis and LC-MS/MS will depend on the required sensitivity, specificity, and the need to differentiate between isomers. As research in this field continues to evolve, the utility of zeaxanthin as a biomarker is expected to expand, offering new insights into disease mechanisms and therapeutic strategies.

References

Application Notes and Protocols for Isozeaxanthin in Neuroprotection Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the neuroprotective effects of isozeaxanthin and its isomers, lutein and zeaxanthin. The protocols outlined below are based on established methodologies from various research studies and are intended to guide researchers in investigating the potential of this compound as a neuroprotective agent.

Introduction

This compound, a xanthophyll carotenoid, along with its isomers lutein and zeaxanthin, has garnered significant interest for its potent antioxidant and anti-inflammatory properties.[1] Accumulating evidence suggests a neuroprotective role for these compounds, primarily attributed to their ability to counteract oxidative stress, a key pathological mechanism in various neurodegenerative diseases.[2][3] Oxidative stress and the excessive accumulation of reactive oxygen species (ROS) can lead to neuronal cell damage and apoptosis (programmed cell death), contributing to the progression of diseases like Alzheimer's and Parkinson's.[4][5]

Studies have demonstrated that zeaxanthin and lutein can mitigate neuronal damage by scavenging free radicals, reducing lipid peroxidation, and modulating key signaling pathways involved in cellular defense and survival, such as the Nrf2 and PI3K/Akt pathways.[2][6] These xanthophylls have been shown to protect neuronal cells from various insults, including those induced by chemical toxins and oxidative stressors.[7] The following sections provide quantitative data from representative studies, detailed experimental protocols, and visualizations of the implicated signaling pathways to facilitate further research in this promising area.

Quantitative Data Summary

The following tables summarize the quantitative data from key research studies on the neuroprotective effects of zeaxanthin and lutein.

Table 1: Effect of Zeaxanthin/Lutein on Neuronal Cell Viability and Cytotoxicity

Treatment GroupConcentrationCell Viability (% of Control)LDH Release (% of Control)Reference
Control-100100[2]
Neurotoxin (Rotenone + RSL3)-Significantly ReducedSignificantly Increased[2]
Lutein + Neurotoxin1-2 µMSignificantly Increased vs. ToxinSignificantly Reduced vs. Toxin[2]
Zeaxanthin + Neurotoxin0.2-0.4 µMSignificantly Increased vs. ToxinSignificantly Reduced vs. Toxin[2]
Neurotoxin (Tunicamycin)>2 µg/mLSignificantly ReducedSignificantly Increased
Zeaxanthin + Neurotoxin2-10 µmol/LIncreased vs. ToxinSuppressed vs. Toxin

Table 2: Effect of Zeaxanthin/Lutein on Oxidative Stress Markers

Treatment GroupConcentrationMitochondrial ROS (% of Control)Lipid ROS (% of Control)Reference
Control-100100[2]
Neurotoxin (Rotenone + RSL3)-Significantly IncreasedSignificantly Increased[2]
Lutein + Neurotoxin1-2 µMSignificantly ReducedSignificantly Reduced[2]
Zeaxanthin + Neurotoxin0.2-0.4 µMSignificantly ReducedSignificantly Reduced[2]

Table 3: Effect of Zeaxanthin on Apoptosis

Treatment GroupConcentrationApoptosis Rate (%)Reference
Control-Baseline[8]
Zeaxanthin17 µM56.36[8]
5-Fluorouracil (Positive Control)-42.67[8]

Experimental Protocols

The following are detailed protocols for key experiments to assess the neuroprotective effects of this compound.

SH-SY5Y Neuronal Cell Culture and Differentiation

The human neuroblastoma SH-SY5Y cell line is a widely used model for neuroprotection studies.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Retinoic acid (RA)

  • Neurobasal medium

  • B-27 supplement

  • GlutaMAX

  • Culture flasks, plates, and other standard cell culture equipment

Protocol:

  • Cell Maintenance: Culture SH-SY5Y cells in DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.[2]

  • Passaging: Subculture the cells before they reach confluence.

  • Differentiation: a. Seed SH-SY5Y cells at an appropriate density in culture plates. b. To induce differentiation, reduce the serum concentration to 1% and add 10 µM retinoic acid to the medium.[9] c. Alternatively, a two-step differentiation can be performed using retinoic acid followed by culture in Neurobasal medium supplemented with B-27 and GlutaMAX.[2] d. Differentiated cells will exhibit a more neuron-like morphology with extended neurites.

Induction of Neurotoxicity

Materials:

  • Differentiated SH-SY5Y cells

  • Rotenone

  • RSL3

  • Tunicamycin

  • Sterile PBS

  • Culture medium

Protocol (Example using Rotenone and RSL3):

  • Culture and differentiate SH-SY5Y cells as described in Protocol 3.1.

  • Prepare stock solutions of rotenone and RSL3 in a suitable solvent (e.g., DMSO).

  • On the day of the experiment, dilute the stock solutions in culture medium to the desired final concentrations.

  • Remove the existing medium from the cells and replace it with the medium containing the neurotoxins.

  • Incubate the cells for the desired period (e.g., 24-48 hours) to induce oxidative stress and cell death.[2]

Treatment with this compound

Materials:

  • Differentiated SH-SY5Y cells

  • This compound (or zeaxanthin/lutein)

  • Suitable solvent (e.g., DMSO)

  • Culture medium

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.2-10 µM).[2]

  • Pre-treatment: Add the this compound-containing medium to the cells for a specific duration (e.g., 24 hours) before inducing neurotoxicity.

  • Co-treatment: Add the this compound-containing medium to the cells at the same time as the neurotoxin.

  • Post-treatment: Add the this compound-containing medium to the cells after the neurotoxic insult.

Cell Viability and Cytotoxicity Assays

3.4.1. MTT Assay (Cell Viability)

Materials:

  • Treated cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • Microplate reader

Protocol:

  • After treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

3.4.2. LDH Assay (Cytotoxicity)

Materials:

  • Treated cells in a culture plate

  • LDH cytotoxicity assay kit

  • Microplate reader

Protocol:

  • Collect the cell culture supernatant.

  • Follow the manufacturer's instructions for the LDH assay kit to measure the amount of lactate dehydrogenase released from damaged cells.

  • Measure the absorbance at the recommended wavelength. The amount of LDH release is indicative of cytotoxicity.

Measurement of Reactive Oxygen Species (ROS)

Materials:

  • Treated cells

  • Fluorescent ROS indicator (e.g., DCFH-DA or MitoSOX Red for mitochondrial ROS)

  • Fluorescence microscope or plate reader

Protocol:

  • After treatment, wash the cells with sterile PBS.

  • Incubate the cells with the fluorescent ROS indicator in the dark for the recommended time and concentration.

  • Wash the cells again to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader.[2] An increase in fluorescence indicates higher levels of ROS.

Apoptosis Assay

Materials:

  • Treated cells

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Protocol:

  • Harvest the treated cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Analyze the cells by flow cytometry.[8]

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Signaling Pathways

Materials:

  • Treated cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Nrf2, anti-Keap1, anti-HO-1, anti-p-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the treated cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[5][6]

Visualization of Signaling Pathways and Workflows

experimental_workflow cluster_cell_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_assays Endpoint Assays start SH-SY5Y Cell Culture diff Neuronal Differentiation (Retinoic Acid) start->diff pre_treat This compound Pre-treatment diff->pre_treat toxin Induce Neurotoxicity (e.g., Rotenone/RSL3) pre_treat->toxin viability Cell Viability (MTT Assay) toxin->viability cytotoxicity Cytotoxicity (LDH Assay) toxin->cytotoxicity ros ROS Measurement toxin->ros apoptosis Apoptosis Assay (Annexin V/PI) toxin->apoptosis western Western Blot (Nrf2, PI3K/Akt) toxin->western

Caption: A generalized experimental workflow for studying the neuroprotective effects of this compound.

Nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound keap1_nrf2 Keap1-Nrf2 Complex This compound->keap1_nrf2 promotes dissociation ros Oxidative Stress (e.g., Neurotoxin) ros->keap1_nrf2 induces dissociation nrf2_cyto Nrf2 keap1_nrf2->nrf2_cyto releases nrf2_nuc Nrf2 nrf2_cyto->nrf2_nuc translocation are ARE (Antioxidant Response Element) nrf2_nuc->are binds to antioxidant_genes Antioxidant Genes (e.g., HO-1, NQO1) are->antioxidant_genes activates transcription cell_protection Neuroprotection antioxidant_genes->cell_protection leads to

Caption: The Nrf2 signaling pathway activated by this compound for neuroprotection.

PI3K_Akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound receptor Receptor This compound->receptor activates pi3k PI3K receptor->pi3k pip2 PIP2 pip3 PIP3 pi3k->pip3 pip2->pip3 phosphorylates akt Akt pip3->akt p_akt p-Akt (Active) akt->p_akt phosphorylation bad Bad p_akt->bad inhibits cell_survival Cell Survival (Neuroprotection) p_akt->cell_survival promotes apoptosis Apoptosis bad->apoptosis promotes

Caption: The PI3K/Akt signaling pathway involved in this compound-mediated cell survival.

References

Application Note and Protocol for Investigating the Anti-Inflammatory Properties of Isozeaxanthin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1][2] Isozeaxanthin, a xanthophyll carotenoid and structural isomer of lutein and zeaxanthin, is a pigment found in various natural sources.[3][4] Like other carotenoids, this compound possesses potent antioxidant properties.[5][6] Emerging evidence suggests that this compound may also exert significant anti-inflammatory effects, making it a promising candidate for further investigation as a potential therapeutic agent.[5][6]

This document provides a detailed protocol for assessing the anti-inflammatory properties of this compound using a combination of in vitro and in vivo experimental models. The described assays are designed to evaluate the compound's ability to modulate key inflammatory mediators and signaling pathways.

Key Signaling Pathways in Inflammation

The inflammatory response is regulated by a complex network of intracellular signaling pathways. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), toll-like receptors (TLRs) on the cell surface trigger downstream cascades.[7] These include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which lead to the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., COX-2, iNOS).[2][7][8][9] Carotenoids, including meso-zeaxanthin, have been shown to inhibit the activation of NF-κB and down-regulate the expression of these inflammatory mediators.[5][6]

Inflammatory Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 This compound Action LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK MAPK_pathway MAPK Pathway (p38, JNK, ERK) TRAF6->MAPK_pathway IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus translocates Inflammatory_Genes Inflammatory Gene Transcription NF-κB_nucleus->Inflammatory_Genes This compound This compound This compound->IKK inhibits This compound->NF-κB inhibits translocation

Caption: Simplified diagram of the LPS-induced inflammatory signaling pathway and potential points of inhibition by this compound.

Experimental Workflow

A tiered approach is recommended to comprehensively evaluate the anti-inflammatory properties of this compound. This begins with broad in vitro screening assays, followed by more specific cell-based assays to elucidate the mechanism of action, and culminates in in vivo studies to confirm efficacy in a physiological system.

Experimental Workflow cluster_invitro In Vitro cluster_cell Cell-Based cluster_invivo In Vivo Start Start In_Vitro_Screening In Vitro Screening Assays Start->In_Vitro_Screening Cell_Based_Assays Mechanism of Action (Cell-Based Assays) In_Vitro_Screening->Cell_Based_Assays Promising Results Protein_Denaturation Protein Denaturation Inhibition In_Vitro_Screening->Protein_Denaturation Membrane_Stabilization Membrane Stabilization In_Vitro_Screening->Membrane_Stabilization COX_LOX_Inhibition COX/LOX Enzyme Inhibition In_Vitro_Screening->COX_LOX_Inhibition In_Vivo_Studies In Vivo Efficacy Studies Cell_Based_Assays->In_Vivo_Studies Confirmed Activity Macrophage_Culture Macrophage Cell Culture (e.g., RAW 264.7) Cell_Based_Assays->Macrophage_Culture End End In_Vivo_Studies->End Animal_Model Animal Model (e.g., Carrageenan-induced paw edema in mice) In_Vivo_Studies->Animal_Model LPS_Stimulation LPS Stimulation Macrophage_Culture->LPS_Stimulation Cytokine_Measurement Cytokine Measurement (ELISA) LPS_Stimulation->Cytokine_Measurement NO_Production Nitric Oxide Production (Griess Assay) LPS_Stimulation->NO_Production Gene_Expression Gene Expression Analysis (RT-PCR) LPS_Stimulation->Gene_Expression Isozeaxanthin_Admin This compound Administration Animal_Model->Isozeaxanthin_Admin Paw_Edema_Measurement Paw Edema Measurement Isozeaxanthin_Admin->Paw_Edema_Measurement Histology Histological Analysis Paw_Edema_Measurement->Histology

Caption: A logical workflow for the comprehensive evaluation of this compound's anti-inflammatory properties.

In Vitro Experimental Protocols

In vitro assays provide a rapid and cost-effective method for the initial screening of anti-inflammatory activity.[1][10]

Inhibition of Protein Denaturation Assay

Principle: Denaturation of proteins is a well-documented cause of inflammation.[10] This assay measures the ability of this compound to inhibit the heat-induced denaturation of albumin.[11][12]

Protocol:

  • Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2.0 mL of varying concentrations of this compound.

  • A control group should be prepared with 2.0 mL of distilled water instead of the this compound solution.

  • Incubate the samples at 37°C for 15 minutes.

  • Induce protein denaturation by heating the samples at 70°C for 5 minutes.

  • After cooling, measure the absorbance of the solutions at 660 nm.

  • Use a standard anti-inflammatory drug, such as diclofenac sodium, as a positive control.

  • Calculate the percentage inhibition of protein denaturation.

Red Blood Cell (RBC) Membrane Stabilization Assay

Principle: The stabilization of the RBC membrane is analogous to the stabilization of the lysosomal membrane.[13] Lysosomal enzymes released during inflammation can cause further tissue damage. This assay assesses the ability of this compound to protect RBCs from hypotonicity-induced hemolysis.[11]

Protocol:

  • Prepare a 10% v/v suspension of fresh human red blood cells in isotonic saline.

  • Create a reaction mixture consisting of 1.0 mL of the RBC suspension, 2.0 mL of hypotonic saline, and 0.5 mL of varying concentrations of this compound.

  • A control group should be prepared with 0.5 mL of distilled water instead of the this compound solution.

  • Incubate the samples at 37°C for 30 minutes.

  • Centrifuge the mixtures at 3000 rpm for 10 minutes.

  • Measure the absorbance of the supernatant at 560 nm.

  • Use a standard anti-inflammatory drug, such as indomethacin, as a positive control.

  • Calculate the percentage of membrane stabilization.

Lipoxygenase (LOX) and Cyclooxygenase (COX) Inhibition Assays

Principle: LOX and COX are key enzymes in the arachidonic acid pathway, leading to the production of pro-inflammatory mediators like leukotrienes and prostaglandins.[14] These assays measure the direct inhibitory effect of this compound on these enzymes.

Protocol:

  • Commercially available COX and LOX inhibitor screening assay kits can be used for this purpose.

  • Follow the manufacturer's instructions for the specific kit.

  • Typically, the assay involves incubating the enzyme with the substrate (arachidonic acid) in the presence and absence of this compound.

  • The formation of the product is measured spectrophotometrically.

  • Use a known COX/LOX inhibitor as a positive control.

  • Calculate the percentage of enzyme inhibition.

Cell-Based Experimental Protocols

Cell-based assays using immune cells, such as macrophages, provide a more biologically relevant model to study the effects of this compound on inflammatory responses.

Cell Culture and Treatment

Cell Line: Murine macrophage cell line RAW 264.7 is a suitable model.

Protocol:

  • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Seed the cells in appropriate culture plates and allow them to adhere overnight.

  • Pre-treat the cells with varying non-toxic concentrations of this compound for 1-2 hours.

  • Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.[6]

Measurement of Nitric Oxide (NO) Production

Principle: Inducible nitric oxide synthase (iNOS) produces large amounts of NO during inflammation. This assay quantifies NO production by measuring its stable metabolite, nitrite, in the cell culture supernatant.

Protocol:

  • After the 24-hour incubation period, collect the cell culture supernatant.

  • Use the Griess reagent to measure the nitrite concentration in the supernatant.

  • Mix equal volumes of the supernatant and Griess reagent and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Use a sodium nitrite solution to generate a standard curve.

Measurement of Pro-inflammatory Cytokines

Principle: This assay quantifies the levels of key pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, released into the cell culture medium.

Protocol:

  • Collect the cell culture supernatant after the 24-hour incubation period.

  • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to measure the concentrations of TNF-α, IL-6, and IL-1β.

  • Follow the manufacturer's instructions for the specific ELISA kits.

Gene Expression Analysis by Real-Time PCR (RT-PCR)

Principle: This technique measures the mRNA expression levels of key inflammatory genes, such as TNF-α, IL-6, IL-1β, COX-2, and iNOS, to determine if this compound's effects are at the transcriptional level.[5]

Protocol:

  • After the treatment period, lyse the cells and extract total RNA using a suitable kit.

  • Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • Perform real-time PCR using gene-specific primers for the target inflammatory genes and a housekeeping gene (e.g., GAPDH) for normalization.

  • Analyze the relative gene expression using the ΔΔCt method.

In Vivo Experimental Protocol

In vivo models are essential to confirm the anti-inflammatory efficacy of this compound in a whole-organism context.[15]

Carrageenan-Induced Paw Edema in Mice

Principle: The injection of carrageenan into the paw of a rodent induces a localized, acute, and well-characterized inflammatory response.[5][12] The reduction in paw swelling is an indicator of anti-inflammatory activity.

Animal Model: Male BALB/c mice are a suitable model.[5]

Protocol:

  • Acclimatize the mice for at least one week before the experiment.

  • Divide the mice into several groups: a control group, a positive control group (e.g., treated with indomethacin), and two or more experimental groups treated with different doses of this compound (e.g., 50 and 250 mg/kg body weight).[6]

  • Administer this compound or the control vehicle orally for 5 consecutive days.[6]

  • On the fifth day, one hour after the final administration, induce inflammation by injecting 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measure the paw volume or thickness using a plethysmometer or digital calipers at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of paw edema for each group compared to the control group.

  • At the end of the experiment, euthanize the animals and collect the paw tissue for histological analysis to assess inflammatory cell infiltration.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Anti-Inflammatory Activity of this compound

AssayConcentration (µg/mL)% Inhibition (Mean ± SD)
Protein Denaturation 50
100
250
500
Diclofenac Sodium 100
Membrane Stabilization 50
100
250
500
Indomethacin 100
COX-2 Inhibition 50
100
250
500
Celecoxib 10
5-LOX Inhibition 50
100
250
500
Zileuton 10

Table 2: Effect of this compound on LPS-Induced Inflammatory Mediators in RAW 264.7 Macrophages

TreatmentNitrite (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control
LPS (1 µg/mL)
LPS + this compound (10 µM)
LPS + this compound (25 µM)
LPS + this compound (50 µM)
LPS + Dexamethasone (1 µM)

Table 3: Effect of this compound on Relative mRNA Expression of Inflammatory Genes in LPS-Stimulated RAW 264.7 Macrophages

TreatmentTNF-αIL-6IL-1βCOX-2iNOS
Control 1.01.01.01.01.0
LPS (1 µg/mL)
LPS + this compound (10 µM)
LPS + this compound (25 µM)
LPS + this compound (50 µM)
LPS + Dexamethasone (1 µM)

Table 4: Effect of this compound on Carrageenan-Induced Paw Edema in Mice

TreatmentDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Control (Vehicle) -0
This compound 50
This compound 250
Indomethacin 10

Conclusion

The protocols outlined in this document provide a comprehensive framework for the systematic evaluation of the anti-inflammatory properties of this compound. By employing a combination of in vitro, cell-based, and in vivo assays, researchers can gain valuable insights into the therapeutic potential of this natural compound for the treatment of inflammatory diseases. The data generated from these experiments will be crucial for guiding further pre-clinical and clinical development.

References

Application Notes and Protocols for Isozeaxanthin Production in Recombinant E. coli

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the metabolic engineering of Escherichia coli for the production of isozeaxanthin. While the heterologous production of the closely related isomer, zeaxanthin, is well-established, the specific production of this compound in recombinant E. coli is a novel area. These notes are compiled based on established principles of carotenoid biosynthesis and metabolic engineering in E. coli, drawing parallels from successful zeaxanthin production strategies.

Introduction to this compound and its Biosynthesis

This compound (β,β-carotene-4,4'-diol) is a xanthophyll carotenoid, an isomer of the more common zeaxanthin (β,β-carotene-3,3'-diol). The key structural difference lies in the position of the hydroxyl groups on the β-ionone rings. This seemingly minor difference can significantly impact the molecule's biological activity and applications. The biosynthesis of this compound from central metabolites in a heterologous host like E. coli involves the introduction of a multi-gene pathway. This pathway can be divided into two main parts: the synthesis of the β-carotene precursor and the subsequent hydroxylation of β-carotene at the 4 and 4' positions.

Metabolic Pathway Engineering for this compound Production

The production of this compound in E. coli necessitates the introduction of a heterologous biosynthetic pathway, as E. coli does not naturally produce carotenoids. The pathway begins with the central metabolites glyceraldehyde-3-phosphate and pyruvate, which are converted to the isoprenoid precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via the native methylerythritol 4-phosphate (MEP) pathway.

The heterologous pathway for β-carotene synthesis involves the following enzymes:

  • Geranylgeranyl pyrophosphate synthase (CrtE): Catalyzes the condensation of FPP with one molecule of IPP to form geranylgeranyl pyrophosphate (GGPP).

  • Phytoene synthase (CrtB): Catalyzes the condensation of two molecules of GGPP to form phytoene.

  • Phytoene desaturase (CrtI): Introduces four double bonds into phytoene to form lycopene.

  • Lycopene β-cyclase (CrtY): Catalyzes the formation of two β-ionone rings at both ends of lycopene to produce β-carotene.

The final and distinguishing step for this compound synthesis is the hydroxylation of β-carotene at the 4 and 4' positions. This requires a specific β-carotene 4-hydroxylase . While the β-carotene 3-hydroxylase (CrtZ) is used for zeaxanthin production, an analogous enzyme with specificity for the 4 and 4' positions is required for this compound. The β-carotene ketolase (CrtW) is known to act on the 4 and 4' positions to produce canthaxanthin and astaxanthin, and some variants may possess hydroxylase activity at this position.

Metabolic Pathway for Zeaxanthin and Proposed Pathway for this compound

Isozeaxanthin_Pathway cluster_0 Central Metabolism (E. coli) cluster_1 Heterologous Carotenoid Pathway Glyceraldehyde-3-P Glyceraldehyde-3-P MEP_Pathway MEP Pathway Glyceraldehyde-3-P->MEP_Pathway Pyruvate Pyruvate Pyruvate->MEP_Pathway IPP Isopentenyl Pyrophosphate (IPP) MEP_Pathway->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) MEP_Pathway->DMAPP GGPP Geranylgeranyl Pyrophosphate (GGPP) DMAPP->GGPP CrtE Phytoene Phytoene GGPP->Phytoene CrtB Lycopene Lycopene Phytoene->Lycopene CrtI beta_Carotene β-Carotene Lycopene->beta_Carotene CrtY Zeaxanthin Zeaxanthin beta_Carotene->Zeaxanthin CrtZ (β-carotene 3-hydroxylase) This compound This compound beta_Carotene->this compound β-carotene 4-hydroxylase (e.g., specific CrtW variant)

Caption: Biosynthetic pathway for zeaxanthin and the proposed pathway for this compound in recombinant E. coli.

Quantitative Data Summary

Currently, there is a lack of published quantitative data specifically for this compound production in recombinant E. coli. However, the yields of the closely related isomer, zeaxanthin, can serve as a benchmark for achievable production levels of C40 carotenoids in this host.

E. coli Strain Engineering StrategyZeaxanthin Titer (mg/g DCW)Reference
Overexpression of P. ananatis crtZ with tunable intergenic regions11.95 ± 0.21[1][2]
Reordering of P. ananatis biosynthetic genes (crtE-crtB-crtI-crtY-crtZ)0.820[3]
Co-overexpression of E. coli dxs with E. uredovora carotenoid genes0.592[4]
Transformation with pACYC-derived plasmid with high crtZ expression0.289[5][6]

DCW: Dry Cell Weight

Experimental Workflow

The overall workflow for producing this compound in recombinant E. coli involves several key stages, from the initial design and construction of the expression vector to the final analysis of the product.

Experimental_Workflow Gene_Sourcing Gene Sourcing (crtE, crtB, crtI, crtY, β-carotene 4-hydroxylase) Plasmid_Construction Plasmid Construction (Expression Vector Assembly) Gene_Sourcing->Plasmid_Construction Transformation E. coli Transformation Plasmid_Construction->Transformation Cultivation Cultivation and Induction Transformation->Cultivation Cell_Harvest Cell Harvesting Cultivation->Cell_Harvest Extraction This compound Extraction Cell_Harvest->Extraction Analysis HPLC/MS Analysis and Quantification Extraction->Analysis

Caption: General experimental workflow for this compound production in E. coli.

Detailed Experimental Protocols

Protocol for Plasmid Construction

This protocol outlines the general steps for constructing a plasmid to express the this compound biosynthesis pathway.

  • Gene Sourcing and Codon Optimization:

    • Obtain the coding sequences for crtE, crtB, crtI, crtY, and a putative β-carotene 4-hydroxylase. Genes can be sourced from organisms like Pantoea ananatis or Erwinia uredovora for the β-carotene backbone.

    • Codon-optimize the gene sequences for optimal expression in E. coli.

    • Synthesize the optimized genes commercially.

  • Vector Selection:

    • Choose a suitable E. coli expression vector with a medium to high copy number (e.g., pACYC, pTrc).

    • The vector should contain a strong, inducible promoter (e.g., Ptac, PBAD) and a selectable marker (e.g., chloramphenicol, ampicillin resistance).

  • Gene Assembly:

    • Assemble the genes into one or more operons under the control of the chosen promoter(s). Methods like Gibson assembly or Golden Gate cloning are recommended for multi-gene constructs.

    • A possible gene order that follows the metabolic pathway is crtE-crtB-crtI-crtY-crtW_hydroxylase_variant.

    • Incorporate ribosome binding sites (RBS) upstream of each gene to ensure efficient translation.

  • Verification:

    • Verify the sequence of the final plasmid construct by Sanger sequencing.

Protocol for E. coli Cultivation and this compound Production
  • Strain Selection:

    • Use a common laboratory strain of E. coli such as DH5α for cloning and a strain like BL21(DE3) or JM101 for expression.

  • Transformation:

    • Transform the expression plasmid into chemically competent or electrocompetent E. coli cells.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Inoculum Preparation:

    • Inoculate a single colony into 5-10 mL of LB medium with the corresponding antibiotic.

    • Incubate overnight at 37°C with shaking (200-250 rpm).

  • Production Culture:

    • Inoculate a larger volume of production medium (e.g., Terrific Broth or 2xYT) with the overnight culture to an initial OD600 of 0.05-0.1.

    • Incubate at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction:

    • Lower the temperature to a range of 20-30°C. Optimal temperatures for carotenoid production are often lower than for cell growth.[5][6]

    • Induce gene expression by adding the appropriate inducer (e.g., 0.1-1 mM IPTG for Ptac promoter).

    • Continue to incubate the culture for 48-72 hours with shaking. The development of a yellow-orange to reddish color in the cell pellet is indicative of carotenoid production.

Protocol for this compound Extraction from E. coli

This protocol is adapted from methods for extracting similar carotenoids.[3] Perform all steps under dim light to prevent photoisomerization and degradation of carotenoids.

  • Cell Harvesting:

    • Harvest the cells from the production culture by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

    • Wash the cell pellet once with distilled water or phosphate-buffered saline (PBS) and centrifuge again.

    • Determine the dry cell weight (DCW) by drying a known amount of the wet pellet at 60-80°C until a constant weight is achieved.

  • Cell Lysis and Extraction:

    • Resuspend the cell pellet in a suitable volume of acetone (e.g., 1 mL per 100 mg of wet cell pellet).

    • Disrupt the cells by sonication on ice or by bead beating.

    • Vortex the mixture vigorously for 10-15 minutes until the cell debris turns white, indicating efficient pigment extraction.

  • Phase Separation and Collection:

    • Centrifuge the acetone extract at high speed (e.g., 12,000 x g for 10 minutes) to pellet the cell debris.

    • Carefully transfer the supernatant containing the carotenoids to a new tube.

    • Repeat the extraction process with fresh acetone on the cell debris pellet until it is colorless.

    • Pool all the acetone supernatants.

  • Sample Preparation for Analysis:

    • Evaporate the acetone under a stream of nitrogen gas.

    • Re-dissolve the dried carotenoid extract in a known volume of a suitable solvent for HPLC analysis (e.g., a mixture of acetonitrile, methanol, and isopropanol).

    • Filter the sample through a 0.22 µm syringe filter before injecting it into the HPLC system.

Protocol for Analytical Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of carotenoids.

  • HPLC System and Column:

    • Use an HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.

    • A C18 or C30 reverse-phase column is suitable for carotenoid separation. A C30 column is often preferred for better resolution of isomers.

  • Mobile Phase and Gradient:

    • A common mobile phase for carotenoid analysis is a gradient of methanol, methyl-tert-butyl ether (MTBE), and water, or an isocratic mixture of acetonitrile, methanol, and isopropanol.[3]

    • An example of an isocratic mobile phase is acetonitrile:methanol (85:15, v/v).[7]

  • Detection:

    • Set the detector to scan a range of wavelengths (e.g., 250-600 nm) to obtain the full absorption spectrum of the separated compounds.

    • The characteristic absorption maxima (λmax) for this compound in the mobile phase will be in the range of 450-480 nm.

  • Quantification:

    • Prepare a standard curve using a purified this compound standard of known concentration.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time and absorption spectrum with the standard.

    • Calculate the concentration of this compound in the extract based on the peak area and the standard curve.

    • Express the final yield as mg of this compound per gram of dry cell weight (mg/g DCW).

Conclusion

The metabolic engineering of E. coli presents a promising platform for the sustainable production of this compound. While direct reports are scarce, the extensive knowledge from zeaxanthin production provides a solid foundation for developing this compound-producing strains. The key challenge lies in the identification and functional expression of a highly efficient β-carotene 4-hydroxylase. Subsequent optimization of the β-carotene precursor pathway and fermentation conditions will be crucial for achieving high-titer production. The protocols outlined in this document provide a comprehensive starting point for researchers venturing into the novel and exciting field of microbial this compound synthesis.

References

Isozeaxanthin in Cell Culture: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isozeaxanthin, a prominent carotenoid and stereoisomer of zeaxanthin, is garnering significant attention in cell culture research for its potent biological activities. This document provides detailed application notes and experimental protocols for investigating the effects of this compound in various cell culture models. The primary applications highlighted include its roles as an antioxidant, an anti-inflammatory agent, and a modulator of cancer cell viability and behavior. This compound's mechanisms of action often involve the modulation of key signaling pathways, making it a compound of interest for therapeutic development.

Application Notes

This compound has demonstrated significant effects across a range of cell types, primarily through its ability to mitigate oxidative stress and inflammation, and to induce apoptosis in cancer cells.

  • Antioxidant and Cytoprotective Effects: this compound protects cells from oxidative damage by quenching reactive oxygen species (ROS) and inducing the expression of phase II antioxidant enzymes.[1][2] This is largely mediated through the activation of the Nrf2 signaling pathway.[1] Studies have shown its protective effects in retinal pigment epithelial (RPE) cells and neuronal cells against oxidative stress-induced apoptosis and mitochondrial dysfunction.[1][2][3]

  • Anti-inflammatory Properties: this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. It can suppress the activation of NF-κB and downregulate the expression of inflammatory genes such as COX-2, iNOS, and TNF-α in macrophages.[4] This makes it a valuable tool for studying inflammatory processes in cell culture.

  • Anti-Cancer Activity: In various cancer cell lines, including uveal melanoma, neuroblastoma, and gastric cancer, this compound has been shown to reduce cell viability, induce apoptosis, and inhibit migration and invasion.[5][6][7][8] The mechanisms often involve the intrinsic apoptosis pathway, modulation of Bcl-2 family proteins, and regulation of MAPK and AKT signaling pathways.[6][7] Notably, it can selectively target cancer cells while having minimal cytotoxic effects on normal cells.[6]

  • Neuroprotection: In neuronal cell models, this compound has been shown to reduce cell damage caused by lipid peroxidation and ferroptosis, highlighting its potential for studying neurodegenerative processes.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from various cell culture studies on this compound (referred to as zeaxanthin in the cited literature).

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Exposure Time (hours)AssayReference
C918Uveal Melanoma28.748MTT[6]
SP6.5Uveal Melanoma40.848MTT[6]
AGSGastric Cancer17Not SpecifiedCCK-8[7]

Table 2: Effects of this compound on Cell Migration and Invasion

Cell LineTreatmentEffectAssayReference
C918 (Uveal Melanoma)10 µM this compoundSignificant decrease in cell migrationBoyden Chamber[8]
C918 (Uveal Melanoma)10 µM this compoundSignificant decrease in cell invasionMatrigel Invasion[8]

Key Signaling Pathways

Nrf2-Mediated Antioxidant Response

This compound activates the Nrf2 pathway, a critical regulator of cellular defense against oxidative stress. Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of phase II detoxifying and antioxidant enzymes like glutathione S-transferase (GST) and glutamate-cysteine ligase (GCL), which is involved in glutathione (GSH) synthesis.[1][2] The PI3K/Akt pathway is often an upstream activator of Nrf2 in response to this compound.[1]

Nrf2_Pathway This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Keap1_Nrf2 Keap1-Nrf2 Complex PI3K_Akt->Keap1_Nrf2 Inhibits Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus and binds PhaseII_Enzymes Phase II Antioxidant Enzymes (e.g., GST, GCL) ARE->PhaseII_Enzymes Promotes transcription GSH GSH (Glutathione) PhaseII_Enzymes->GSH Increases synthesis Cell_Protection Cell Protection & Oxidative Stress Reduction PhaseII_Enzymes->Cell_Protection GSH->Cell_Protection

Nrf2-mediated antioxidant response induced by this compound.
Intrinsic Apoptosis Pathway in Cancer Cells

In cancer cells, this compound can induce apoptosis through the intrinsic (mitochondrial) pathway. It modulates the expression of Bcl-2 family proteins, decreasing anti-apoptotic members (Bcl-2, Bcl-xL) and increasing pro-apoptotic members (Bax, Bak).[6] This leads to increased mitochondrial permeability, release of cytochrome c into the cytosol, and subsequent activation of caspase-9 and caspase-3, culminating in apoptosis.[6]

Intrinsic_Apoptosis_Pathway This compound This compound Bcl2_BclxL Bcl-2, Bcl-xL (Anti-apoptotic) This compound->Bcl2_BclxL Downregulates Bax_Bak Bax, Bak (Pro-apoptotic) This compound->Bax_Bak Upregulates Bcl2_family Bcl-2 Family Proteins Mitochondrion Mitochondrion Bcl2_BclxL->Mitochondrion Inhibits permeability Bax_Bak->Mitochondrion Increases permeability Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced intrinsic apoptosis pathway in cancer cells.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol is adapted from studies on uveal melanoma cells.[6]

Objective: To determine the cytotoxic effect of this compound on a chosen cell line.

Materials:

  • Cell line of interest (e.g., C918 uveal melanoma cells)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations may range from 10 µM to 100 µM.[6] A vehicle control (DMSO) should be included at the same concentration as the highest this compound dose.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours).[6]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate (5x10³ cells/well) Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat cells with this compound (e.g., 10-100 µM) and vehicle control Incubate_24h->Treat_Cells Incubate_48h Incubate for 48h Treat_Cells->Incubate_48h Add_MTT Add MTT solution (20 µL/well) Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Remove medium and add DMSO (150 µL/well) Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate cell viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Application Notes & Protocols: Formulation of Isozeaxanthin for Enhanced Stability in Experimental Settings

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isozeaxanthin is a carotenoid and a potent antioxidant belonging to the xanthophyll subgroup. Like its isomers, lutein and zeaxanthin, it possesses a structure with conjugated double bonds, making it highly effective at quenching reactive oxygen species (ROS) but also rendering it susceptible to degradation by light, heat, and oxygen.[1] For researchers utilizing this compound in experiments, ensuring its stability is critical for obtaining reliable and reproducible results. Poor stability can lead to a loss of biological activity and inaccurate quantification.

These application notes provide an overview of formulation strategies to enhance the stability of the lipophilic this compound and detailed protocols for preparation and stability assessment.

Formulation Strategies for Enhanced Stability

The primary challenge in formulating this compound is its low water solubility and high susceptibility to oxidative degradation.[2][3] Various formulation strategies can protect the molecule and improve its handling in experimental aqueous environments.

  • Oil-Based Formulations: Encapsulating this compound in an oil-based matrix, such as in soft gel capsules, provides a highly effective inert environment that limits oxidation.[4] This method is particularly useful for in vivo studies and for creating stable stock solutions. The manufacturing process for oil-filled soft gels often includes nitrogen blanketing to remove dissolved oxygen, further preserving the oxygen-sensitive carotenoid.[4]

  • Nanoemulsions: Nanoemulsions are thermodynamically stable colloidal systems composed of an oil phase, an aqueous phase, and surfactants.[5] They are excellent for solubilizing lipophilic compounds like this compound for use in cell culture or other aqueous systems.[5] The small droplet size enhances solubility and can improve bioavailability and corneal penetration in ophthalmic studies.[5]

  • Lipid-Based Nanocarriers:

    • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from lipids that are solid at room temperature.[2] They can enhance the trans-corneal flux and improve the stability of carotenoids.[2]

    • Nanostructured Lipid Carriers (NLCs): As a second generation of lipid carriers, NLCs combine solid and liquid lipids.[2][6] This structure increases the loading capacity for the active compound and can minimize leakage during storage, offering a more controlled release.[2][6]

  • Micellar Formulations: Micromicellar formulations can significantly enhance the bioavailability of carotenoids.[7][8] By re-esterifying the carotenoid with agents like acetates and suspending them with surfactants, their incorporation into micromicelles in the digestive system is facilitated, improving absorption.[7][9]

Data Presentation: Stability & Degradation Kinetics

Quantitative data from studies on zeaxanthin and other carotenoids provide valuable insights into expected stability and degradation patterns applicable to this compound.

Table 1: Comparison of Carotenoid Stability in Different Formulations

Formulation TypeCarotenoid(s)Time PointsAverage Change in ConcentrationKey Finding
Oil-Filled Soft Gels Lutein, Zeaxanthin, Meso-zeaxanthinTwo separate time points-1.7% (Lutein)Oil-based formulations are highly stable over time.[4][10][11]
Powder-Filled Capsules Lutein, Zeaxanthin, Meso-zeaxanthinTwo separate time points-17.2% (Lutein)Powder-based formulations show significant degradation over time.[4][10][11]

Table 2: Thermal Degradation Kinetics of Carotenoids in a Model System

CarotenoidKinetic ModelDegradation Rate Constant Order (at 25-45°C)Activation Energy (Ea)
Zeaxanthin First-Orderkzeaxanthin (slowest)65.6 kJ/mol
Lutein First-Orderklutein38.9 kJ/mol
β-cryptoxanthin First-Orderkβ-cryptoxanthin33.9 kJ/mol
β-carotene First-Orderkβ-carotene (fastest)8.6 kJ/mol
Data adapted from studies on thermal degradation kinetics.[12] The degradation of all-trans-zeaxanthin follows a first-order kinetic model.[12]

Experimental Protocols

Protocol 1: Preparation of an this compound Nanoemulsion

This protocol describes the preparation of a stable this compound nanoemulsion for use in aqueous experimental systems, adapted from methods for lutein and zeaxanthin.[5]

Materials:

  • This compound powder

  • Oil phase (e.g., medium-chain triglycerides, fish oil)

  • Surfactant (e.g., Polysorbate 80)

  • Co-surfactant (e.g., Propylene glycol)

  • Aqueous phase (e.g., Phosphate-buffered saline (PBS), pH 7.4)

  • High-shear homogenizer or sonicator

  • Amber glass vials

Methodology:

  • Preparation of Oil Phase: Dissolve a precise amount of this compound powder in the selected oil. Gently warm and vortex if necessary to ensure complete dissolution. To prevent degradation, perform this step under amber light.[4]

  • Mixing Components: In a separate amber vial, mix the surfactant and co-surfactant.

  • Formation of Emulsion: Add the this compound-oil phase to the surfactant/co-surfactant mixture. Mix thoroughly.

  • Titration: Slowly add the aqueous phase (PBS) to the oil mixture drop-by-drop while continuously stirring with a magnetic stirrer.

  • Homogenization: Subject the coarse emulsion to high-shear homogenization or sonication to reduce the droplet size to the nanoscale.

  • Characterization (Optional but Recommended): Analyze the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using a suitable particle size analyzer.

  • Storage: Store the final nanoemulsion in a sealed amber vial at 4°C, protected from light.

Protocol 2: Accelerated Stability Testing of an this compound Formulation

This protocol outlines a method to assess the chemical stability of a prepared this compound formulation under accelerated conditions.

Materials:

  • Prepared this compound formulation (e.g., nanoemulsion from Protocol 1)

  • Stability chambers set to specific temperature and humidity conditions (e.g., 40°C ± 2°C and 75% RH ± 5% RH)

  • HPLC system with a UV-Vis detector[13]

  • Amber HPLC vials

Methodology:

  • Initial Analysis (T=0): Immediately after preparation, quantify the initial concentration of this compound in the formulation using the HPLC method described in Protocol 3. This serves as the baseline (C₀).

  • Sample Storage: Place aliquots of the formulation in sealed amber vials into the stability chamber.

  • Time-Point Sampling: Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, and 8 weeks).

  • Quantification: At each time point, quantify the remaining this compound concentration (C) in the samples using HPLC.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration: (% Remaining) = (C / C₀) * 100.

    • Determine the degradation kinetics by plotting the concentration of this compound versus time. The degradation of carotenoids often follows zero-order or first-order kinetics.[14]

    • For first-order kinetics, the degradation rate constant (k) can be determined from the slope of the line when plotting ln(C) versus time.

Protocol 3: Quantification of this compound by HPLC-UV/Vis

This protocol provides a general method for the quantification of this compound, which is essential for stability testing. The method should be validated for linearity, accuracy, and precision.[1][15][16]

Materials:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector[1][13]

  • C18 or C30 reverse-phase column (C30 is often preferred for carotenoid isomer separation)[16]

  • Mobile phase solvents (e.g., Methanol, Acetonitrile, Methyl tert-butyl ether (MTBE), Water)[16]

  • This compound analytical standard

  • Extraction solvent (e.g., n-hexane, or a mixture of n-hexane and chloroform)[17]

Methodology:

  • Sample Preparation/Extraction:

    • Accurately dilute an aliquot of the this compound formulation in a suitable solvent.

    • For complex matrices, perform a liquid-liquid extraction. For instance, after protein precipitation with ethanol, extract the carotenoids with a hexane/chloroform mixture.[17]

    • Evaporate the solvent under a stream of nitrogen and re-suspend the residue in the HPLC mobile phase.[4]

  • Chromatographic Conditions:

    • Column: C30 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[16]

    • Mobile Phase: A gradient elution is often required for good separation. An example could be a gradient of MTBE, methanol, and water.[16]

    • Flow Rate: Typically 0.8 - 1.0 mL/min.[1][16]

    • Injection Volume: 20 µL.[16]

    • Detection Wavelength: Monitor at the maximum absorbance for this compound, typically around 450 nm.[16]

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject them into the HPLC system to generate a calibration curve by plotting peak area versus concentration.

  • Quantification: Inject the prepared sample. Identify the this compound peak by comparing its retention time with the standard. Quantify the concentration using the linear regression equation from the calibration curve.

Visualizations: Workflows and Pathways

G Experimental Workflow for this compound Formulation and Stability Testing cluster_prep Formulation Preparation cluster_analysis Analysis & Testing cluster_output Output start Select Formulation (e.g., Nanoemulsion) oil_phase Dissolve this compound in Oil Phase start->oil_phase mix Mix with Surfactants oil_phase->mix homogenize Add Aqueous Phase & Homogenize mix->homogenize char Characterize Formulation (Particle Size, PDI) homogenize->char hplc_t0 Quantify (T=0) via HPLC char->hplc_t0 stability Place in Stability Chamber (T, RH) hplc_tx Quantify at Time Points (T=x) via HPLC stability->hplc_tx hplc_t0->stability kinetics Analyze Data & Determine Kinetics hplc_tx->kinetics end Stable Formulation Protocol kinetics->end

Caption: Workflow for creating and validating a stable this compound formulation.

G This compound's Role in Mitigating Cellular Oxidative Stress ros Cellular Stressors (UV Light, Toxins) ros_gen Reactive Oxygen Species (ROS) (e.g., •OH, O₂⁻) ros->ros_gen damage Oxidative Damage (Lipid Peroxidation, DNA Damage) ros_gen->damage quench ROS Quenching ros_gen->quench cell_death Cell Dysfunction & Apoptosis damage->cell_death iso This compound (Stable Formulation) iso->quench Neutralizes protection Cellular Protection quench->protection viability Enhanced Cell Viability & Function protection->viability

Caption: this compound neutralizes ROS to prevent cellular damage.

Caption: Key advantages of different this compound formulation methods.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Isozeaxanthin (Zeaxanthin) Production in Micrococcus luteus

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing isozeaxanthin (zeaxanthin) yield from Micrococcus luteus. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to facilitate your experimental success.

Troubleshooting Guide

This guide addresses common issues encountered during the cultivation of Micrococcus luteus for zeaxanthin production and provides actionable solutions.

Issue Potential Causes Recommended Solutions
Low or No Yellow Pigmentation 1. Suboptimal Growth Conditions: Incorrect pH, temperature, or aeration. 2. Nutrient Limitation: Depletion of essential nutrients in the culture medium. 3. Strain Viability: Poor health or contamination of the M. luteus culture.1. Optimize Growth Parameters: Ensure the pH of the medium is maintained around 7.0 and the temperature is between 28-32.5°C. Optimize agitation to ensure adequate aeration.[1][2] 2. Medium Supplementation: Utilize a nutrient-rich medium. Consider supplementing with whey, which has been shown to enhance carotenoid production.[2] 3. Culture Quality Control: Use a fresh, pure culture for inoculation. Regularly check for contamination via microscopy and plating.
Inconsistent Pigment Yield Between Batches 1. Variability in Inoculum: Differences in the age or density of the starter culture. 2. Inconsistent Fermentation Conditions: Fluctuations in temperature, pH, or agitation speed. 3. Media Preparation Inconsistencies: Variations in the composition of the culture medium.1. Standardize Inoculum: Use a standardized inoculum with a consistent cell density (e.g., 5 x 10^7 CFU/mL) and age for each fermentation.[2] 2. Maintain Consistent Conditions: Employ a well-calibrated fermenter to maintain stable temperature, pH, and agitation. 3. Ensure Media Consistency: Prepare the medium with precise measurements of all components.
Pigment Color is Pale Yellow Instead of Bright Yellow 1. Suboptimal Incubation Time: The fermentation may not have reached the peak production phase. 2. Presence of Inhibitory Substances: Certain compounds in the medium may inhibit pigment synthesis.1. Optimize Incubation Time: Conduct a time-course experiment to determine the optimal incubation period for maximum pigment production, which can be up to 72-96 hours.[2] 2. Media Component Analysis: Analyze the media components for any potential inhibitors.
Difficulty in Extracting the Pigment 1. Inefficient Cell Lysis: The cell wall of M. luteus may not be sufficiently disrupted. 2. Inappropriate Solvent: The solvent used for extraction may not be optimal for zeaxanthin.1. Enhance Cell Lysis: Employ mechanical disruption methods such as sonication or bead beating in addition to solvent extraction. 2. Use Appropriate Solvents: Methanol has been shown to be effective for extracting carotenoids from M. luteus.[1][2]
Low Purity of Extracted Pigment 1. Co-extraction of Other Lipids: The extraction process may also solubilize other cellular lipids. 2. Presence of Other Carotenoids: M. luteus produces other carotenoids besides zeaxanthin.1. Purification Steps: Employ chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC) for purification.[1] 2. Selective Quantification: Use HPLC with a C30 carotenoid column for the specific quantification of zeaxanthin.

Frequently Asked Questions (FAQs)

Q1: What is the primary yellow pigment produced by Micrococcus luteus that is often referred to as this compound?

A1: The primary yellow xanthophyll carotenoid produced by Micrococcus luteus is zeaxanthin.[2] While the term "this compound" is not commonly used in the scientific literature for this organism, it is likely referring to zeaxanthin due to its isomeric relationship with lutein.

Q2: What are the optimal culture conditions for maximizing zeaxanthin yield in Micrococcus luteus?

A2: Optimal conditions can vary slightly between strains, but generally, a pH of 7.0, a temperature of 32.5°C, and an agitation speed of 175 rpm have been reported to significantly increase carotenoid production.[2]

Q3: How can I improve the yield of zeaxanthin through media optimization?

A3: The composition of the culture medium plays a crucial role. Using whey as a substrate has been shown to enhance carotenoid production.[2] Additionally, the supplementation of the medium with specific precursors or inducers can be explored.

Q4: What is the general workflow for a zeaxanthin production experiment with Micrococcus luteus?

A4: A typical workflow involves inoculum preparation, fermentation under optimized conditions, cell harvesting, pigment extraction, and subsequent purification and quantification.

A typical experimental workflow for zeaxanthin production.

Q5: What is the biosynthetic pathway for zeaxanthin in Micrococcus luteus?

A5: Micrococcus luteus synthesizes zeaxanthin via the C40 carotenoid pathway. The pathway starts from the central carbon metabolism, leading to the synthesis of the precursor geranylgeranyl pyrophosphate (GGPP). A series of enzymatic reactions involving phytoene synthase (CrtB), phytoene desaturase (CrtI), and lycopene cyclase (CrtY) lead to the formation of β-carotene. Finally, β-carotene hydroxylase (CrtZ or CrtR) converts β-carotene to zeaxanthin. It is important to note that M. luteus also possesses a pathway to synthesize C50 carotenoids like sarcinaxanthin, which branches off from lycopene.[3]

carotenoid_pathway FPP Farnesyl Pyrophosphate (FPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP CrtE Phytoene Phytoene GGPP->Phytoene CrtB Lycopene Lycopene Phytoene->Lycopene CrtI b_Carotene β-Carotene Lycopene->b_Carotene CrtY Flavuxanthin Flavuxanthin (C50) Lycopene->Flavuxanthin CrtE2 Zeaxanthin Zeaxanthin b_Carotene->Zeaxanthin CrtZ/CrtR Sarcinaxanthin Sarcinaxanthin (C50) Flavuxanthin->Sarcinaxanthin CrtYg/Yh

Simplified carotenoid biosynthesis pathway in M. luteus.

Q6: How can genetic engineering be used to improve zeaxanthin yield?

A6: Genetic engineering offers a powerful approach to enhance zeaxanthin production. Key strategies include:

  • Overexpression of key enzymes: Increasing the expression of genes such as crtE, crtB, crtI, crtY, and crtZ (crtR) can enhance the metabolic flux towards zeaxanthin.

  • Blocking competing pathways: To channel precursors towards C40 carotenoids, the genes responsible for the synthesis of C50 carotenoids, such as crtE2, can be knocked out or downregulated.

  • Heterologous expression: The entire zeaxanthin biosynthesis pathway can be expressed in a high-growth, well-characterized host like E. coli for potentially higher yields and easier optimization.

genetic_engineering_logic Goal Increase Zeaxanthin Yield Strategy1 Enhance C40 Pathway Flux Goal->Strategy1 Strategy2 Block Competing C50 Pathway Goal->Strategy2 Action1a Overexpress CrtE, CrtB, CrtI, CrtY Strategy1->Action1a Action1b Overexpress CrtZ/CrtR Strategy1->Action1b Action2 Knockout/Downregulate CrtE2 Strategy2->Action2

Logic diagram for genetic engineering strategies.

Experimental Protocols

Protocol 1: Cultivation of Micrococcus luteus for Zeaxanthin Production

1. Inoculum Preparation: a. Aseptically transfer a single colony of M. luteus from a nutrient agar plate to a 250 mL Erlenmeyer flask containing 50 mL of nutrient broth. b. Incubate at 30°C with shaking at 150 rpm for 24-48 hours until a turbid culture is obtained.

2. Fermentation: a. Prepare the fermentation medium (e.g., whey-based medium). b. Inoculate the fermentation medium with the prepared inoculum to a final concentration of approximately 5 x 10^7 CFU/mL.[2] c. Incubate the culture in a fermenter under optimized conditions (e.g., pH 7.0, 32.5°C, 175 rpm) for 72-96 hours.[2]

3. Cell Harvesting: a. After incubation, transfer the culture to centrifuge tubes. b. Centrifuge at 6,000 x g for 15 minutes at 4°C to pellet the cells. c. Discard the supernatant.

Protocol 2: Extraction and Quantification of Zeaxanthin

1. Pigment Extraction: a. To the cell pellet from Protocol 1, add methanol and vortex thoroughly until the pellet becomes colorless. b. Centrifuge at 6,000 x g for 15 minutes at 4°C. c. Carefully collect the supernatant containing the pigment. d. Repeat the extraction process with the pellet until no more color is extracted. e. Pool the supernatants.

2. Quantification by HPLC: a. Filter the pooled supernatant through a 0.22 µm syringe filter. b. Analyze the filtrate using a High-Performance Liquid Chromatography (HPLC) system equipped with a C30 carotenoid column and a UV-Vis detector. c. Use a suitable mobile phase gradient for the separation of carotenoids. d. Identify and quantify the zeaxanthin peak by comparing the retention time and absorbance spectrum with a pure zeaxanthin standard.

Quantitative Data Summary

The following table summarizes the impact of different conditions on carotenoid production in Micrococcus luteus. It is important to note that yields can be strain-dependent.

Parameter Condition Effect on Carotenoid Yield Reference
pH 6.0Suboptimal[1]
7.0 Optimal [1][2]
8.0Suboptimal[1]
Temperature 28°CGood[1]
32.5°C Optimal [2]
37°CSuboptimal[1]
Agitation 120 rpmSuboptimal
175 rpm Optimal [2]
Medium Nutrient BrothBaseline[1]
Whey-based Increased Yield [2]

References

Technical Support Center: Isozeaxanthin Extraction Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for isozeaxanthin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental workflow and maximize extraction efficiency.

Troubleshooting Guides

This section addresses common issues encountered during this compound extraction.

Question: Why is my this compound yield consistently low?

Answer:

Low yields of this compound can stem from several factors throughout the extraction process. Here are the most common culprits and their solutions:

  • Inadequate Cell Lysis: this compound is located within the cellular matrix. If the cell walls are not sufficiently disrupted, the solvent cannot effectively reach and solubilize the target compound.

    • Solution: Employ a pre-treatment step to break down the cell walls. This can be achieved through physical methods like grinding, milling, or osmotic shock, or by chemical means using acids or bases. For plant materials, drying the sample can also facilitate cell wall disruption.

  • Suboptimal Solvent Selection: The choice of solvent is critical for efficient extraction. This compound is a lipophilic compound, and its solubility varies in different solvents.

    • Solution: Use a solvent or a combination of solvents with appropriate polarity. While non-polar solvents like hexane are often used, polar solvents like ethanol and acetone, or mixtures thereof, can also be effective, especially for samples with high moisture content.[1] For xanthophylls like this compound, ethanol has been shown to be an efficient extraction solvent.[2][3][4]

  • Inefficient Extraction Parameters: Temperature, time, and the solvent-to-solid ratio all play a significant role in extraction efficiency.

    • Solution: Optimize your extraction parameters. For instance, in ultrasound-assisted extraction (UAE) of zeaxanthin and lutein from corn gluten meal, optimal conditions were found to be a liquid-solid ratio of 7.9:1, an extraction temperature of 56°C, and an extraction time of 45 minutes.[2][3][4] Be aware that excessively high temperatures can lead to degradation of carotenoids.[2]

  • Degradation of this compound: Carotenoids are sensitive to heat, light, oxygen, and acidic conditions.[5] Exposure to these elements during extraction can lead to significant loss of your target compound.

    • Solution: Perform the extraction in a controlled environment. Use amber glassware or cover your equipment with aluminum foil to protect it from light. Work quickly and, if possible, under an inert atmosphere (e.g., nitrogen) to minimize oxidation. Avoid high temperatures for extended periods.

Question: My final this compound extract contains a high level of impurities. How can I improve its purity?

Answer:

High levels of impurities, such as chlorophylls, lipids, and other pigments, can co-extract with this compound. Here’s how to address this:

  • Saponification Step: For samples rich in lipids and chlorophylls, a saponification step is highly recommended. This process involves treating the extract with an alkali (like potassium hydroxide) to hydrolyze fatty acid esters and remove chlorophylls, which can interfere with chromatographic analysis.[6][7]

    • Caution: The saponification conditions (alkali concentration, temperature, and time) must be carefully controlled to prevent the degradation of this compound.[6]

  • Purification Technique: Post-extraction purification is often necessary to isolate this compound from other compounds.

    • Solution: Silica gel column chromatography is a common and effective method for purifying xanthophylls like zeaxanthin and lutein.[2][3][4] The choice of the mobile phase is crucial for achieving good separation.

Question: I am observing a color change in my extract during the process. What does this indicate?

Answer:

A color change, particularly fading or a shift from yellow/orange to a lighter shade, often indicates the degradation of this compound.

  • Cause: As mentioned previously, carotenoids are susceptible to degradation. This can be caused by:

    • Oxidation: Exposure to air (oxygen).

    • Photo-degradation: Exposure to light, especially UV light.

    • Thermal degradation: Exposure to high temperatures.

    • Acidic conditions: Low pH can cause isomerization or degradation.

  • Troubleshooting Workflow:

    Troubleshooting Color Change in Extract Start Color Change Observed Check_Light Is the extraction protected from light? Start->Check_Light Check_Temp Is the temperature too high? Start->Check_Temp Check_Oxygen Is the process exposed to air for a long time? Start->Check_Oxygen Check_pH Is the pH of the medium acidic? Start->Check_pH Solution_Light Use amber glassware or cover with foil. Check_Light->Solution_Light No Solution_Temp Reduce temperature and/or extraction time. Check_Temp->Solution_Temp Yes Solution_Oxygen Work quickly or under an inert atmosphere. Check_Oxygen->Solution_Oxygen Yes Solution_pH Neutralize the medium if possible. Check_pH->Solution_pH Yes

    Troubleshooting workflow for color change in extract.

Frequently Asked Questions (FAQs)

What are the best solvents for this compound extraction?

The choice of solvent depends on the sample matrix and the extraction method. Generally, a solvent system that balances polarity is effective. For xanthophylls, which are more polar than carotenes, alcohols like ethanol are often used.[2][3][4] Mixtures of solvents, such as acetone-ethanol-hexane, can also be employed to extract a broader range of carotenoids with different polarities.[1] Green solvents like supercritical CO2 and vegetable oils are also gaining traction as environmentally friendly alternatives.

What is the role of saponification and is it always necessary?

Saponification is a process that uses an alkali to hydrolyze esters, primarily to remove interfering lipids and chlorophylls from the extract.[6][7] It is particularly useful for samples with high fat content or for liberating carotenoids that are esterified with fatty acids. However, it is not always necessary and should be used with caution as the alkaline conditions can potentially degrade the target carotenoid if not properly controlled.[6]

How can I optimize the parameters for ultrasound-assisted extraction (UAE)?

Optimizing UAE parameters involves systematically evaluating the effects of temperature, time, and solvent-to-solid ratio on the extraction yield. A response surface methodology (RSM) can be employed for this. For the related compounds zeaxanthin and lutein, an optimized UAE protocol using ethanol was found to have a liquid-solid ratio of 7.9:1, a temperature of 56°C, and a sonication time of 45 minutes.[2][3][4] It is recommended to start with these parameters and adjust them based on your specific sample and equipment.

Data Presentation

Table 1: Comparison of Solvents for Carotenoid Extraction

Solvent/Solvent SystemPolarityAdvantagesDisadvantages
HexaneNon-polarGood for non-polar carotenoids.Less effective for more polar xanthophylls.
AcetonePolar aproticGood for a range of carotenoids.[1]Can be flammable and volatile.
EthanolPolar proticEffective for xanthophylls like zeaxanthin.[2][3][4]May extract water-soluble impurities.
Methanol-Ethyl Acetate (6:4)MixedShown to be highly effective for carotenoid extraction from maize.[1]Requires a mixture of solvents.
Supercritical CO2Tunable"Green" solvent, non-toxic, leaves no residue.Requires specialized high-pressure equipment.

Table 2: Optimized Parameters for Ultrasound-Assisted Extraction (UAE) of Zeaxanthin and Lutein from Corn Gluten Meal

ParameterOptimal ValueReference
SolventEthanol[2][3][4]
Liquid-to-Solid Ratio7.9:1[2][3][4]
Temperature56°C[2][3][4]
Extraction Time45 minutes[2][3][4]
Total Yield~0.501%[2][3]

Experimental Protocols

Protocol: Ultrasound-Assisted Extraction of this compound (based on Zeaxanthin/Lutein protocol)

This protocol is adapted from a method optimized for the extraction of zeaxanthin and lutein from corn gluten meal.[2][3][4]

  • Sample Preparation: Dry the source material (e.g., microbial biomass, plant tissue) and grind it into a fine powder to increase the surface area for extraction.

  • Extraction Setup:

    • Weigh a specific amount of the powdered sample (e.g., 1 gram).

    • Place the sample in a suitable extraction vessel (e.g., a flask).

    • Add the extraction solvent (ethanol) at the optimized liquid-to-solid ratio (e.g., 7.9 mL for 1 gram of sample).

  • Ultrasonication:

    • Place the extraction vessel in an ultrasonic bath or use an ultrasonic probe.

    • Set the temperature to 56°C.

    • Sonicate for 45 minutes.

  • Solid-Liquid Separation:

    • After sonication, separate the solid residue from the liquid extract. This can be done by centrifugation followed by decantation, or by vacuum filtration.

  • Solvent Removal:

    • Evaporate the solvent from the liquid extract to obtain the crude this compound extract. A rotary evaporator under reduced pressure is recommended to minimize thermal degradation.

  • Purification (Optional but Recommended):

    • Redissolve the crude extract in a minimal amount of a suitable solvent.

    • Perform column chromatography using a silica gel stationary phase to separate this compound from other pigments and impurities.

Experimental Workflow Diagram

This compound Extraction and Purification Workflow cluster_extraction Extraction cluster_purification Purification Sample_Prep Sample Preparation (Drying & Grinding) Extraction Ultrasound-Assisted Extraction (Ethanol, 56°C, 45 min) Sample_Prep->Extraction Separation Solid-Liquid Separation (Centrifugation/Filtration) Extraction->Separation Evaporation Solvent Evaporation (Rotary Evaporator) Separation->Evaporation Crude_Extract Crude this compound Extract Evaporation->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Pure_this compound Pure this compound Column_Chromatography->Pure_this compound

Workflow for this compound Extraction and Purification.

References

challenges in isozeaxanthin purification from complex mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Isozeaxanthin Purification

Welcome to the technical support center for this compound purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the purification of this compound from complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges in this compound purification stem from its inherent chemical properties and its presence in complex biological matrices. Key difficulties include:

  • Stereoisomer Separation: this compound is a stereoisomer of zeaxanthin. Separating it from other closely related isomers like lutein and meso-zeaxanthin is a significant hurdle due to their similar physicochemical properties.

  • Instability: Like other carotenoids, this compound is susceptible to degradation from light, heat, and oxygen, which can occur during lengthy extraction and purification processes.[1]

  • Complex Matrix: Natural sources of carotenoids contain a wide array of other pigments, lipids, and cellular components, making the isolation of pure this compound challenging.[1][2][3][4]

  • Low Abundance: this compound may be present in low concentrations in the source material, requiring efficient and sensitive purification methods to achieve a good yield.

Q2: Which chromatographic method is best suited for separating this compound from its stereoisomers?

A2: For resolving zeaxanthin stereoisomers, including this compound, reversed-phase High-Performance Liquid Chromatography (HPLC) with a C30 stationary phase is highly effective. C30 columns offer superior shape selectivity for carotenoid isomers compared to the more common C18 columns.[1][5][6] Chiral chromatography can also be employed for the specific separation of different stereoisomers.[7]

Q3: How can I minimize the degradation of this compound during purification?

A3: To minimize degradation, it is crucial to protect the sample from light, heat, and oxygen throughout the purification process. This can be achieved by:

  • Working under dim or red light.

  • Using amber-colored glassware or wrapping containers in aluminum foil.

  • Maintaining low temperatures during extraction and chromatography.

  • Blanketing samples and solvents with an inert gas like nitrogen or argon to prevent oxidation.

  • Adding antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvents.

Q4: What are the critical parameters to consider when developing a purification protocol for a new complex mixture?

A4: When developing a new purification protocol, consider the following:

  • Source Material: The nature of the starting material will dictate the initial extraction method required to release the carotenoids from the matrix.

  • Solvent Selection: The choice of solvents for extraction and chromatography is critical. A balance must be struck between solubilizing the this compound and minimizing the co-extraction of impurities.

  • Chromatographic Conditions: This includes the choice of stationary phase (e.g., silica gel, C30), mobile phase composition, and gradient profile (for HPLC).

  • Purity Assessment: Employing a reliable analytical method, such as HPLC-DAD (Diode Array Detection) or LC-MS (Liquid Chromatography-Mass Spectrometry), is essential to accurately assess the purity of the final product.[1][6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound, with a focus on chromatographic techniques.

Guide 1: Silica Gel Column Chromatography Troubleshooting
Problem Possible Cause(s) Solution(s)
Poor Separation of Pigment Bands 1. Inappropriate Solvent System: The polarity of the eluent may be too high or too low. 2. Column Overloading: Too much crude extract has been loaded onto the column. 3. Improper Column Packing: The silica gel bed is not uniform, leading to channeling.1. Optimize the Solvent System: Perform thin-layer chromatography (TLC) with different solvent mixtures to find the optimal mobile phase for separation. 2. Reduce Sample Load: Use a larger column or load less sample. A general guideline is a 20:1 to 100:1 ratio of silica gel to crude mixture.[8] 3. Repack the Column: Ensure the silica gel is packed evenly as a slurry to avoid cracks and channels.[9]
This compound Degradation on the Column 1. Active Silica Gel: The acidic nature of silica gel can cause degradation of sensitive carotenoids. 2. Prolonged Purification Time: Extended time on the column increases exposure to air and light.1. Deactivate the Silica Gel: Treat the silica gel with a base or use a less acidic stationary phase. 2. Increase Flow Rate: Use flash chromatography to speed up the separation process.
Low Recovery of this compound 1. Irreversible Adsorption: this compound may bind too strongly to the silica gel. 2. Co-elution with Other Compounds: The this compound fraction may be contaminated with other compounds, leading to losses in subsequent purification steps.1. Modify the Mobile Phase: Gradually increase the polarity of the mobile phase to elute the strongly bound this compound. 2. Improve Separation: Use a shallower solvent gradient or a different stationary phase to achieve better resolution.
Guide 2: HPLC Troubleshooting for this compound Purification
Problem Possible Cause(s) Solution(s)
Poor Resolution of Isomer Peaks 1. Inadequate Stationary Phase: A standard C18 column may not provide sufficient selectivity. 2. Suboptimal Mobile Phase: The mobile phase composition is not optimized for isomer separation. 3. Incorrect Column Temperature: Temperature can affect the selectivity of the separation.1. Use a C30 Column: Switch to a C30 reversed-phase column for enhanced shape selectivity of carotenoid isomers.[1][5][6] 2. Optimize Mobile Phase: Experiment with different solvent mixtures (e.g., methanol/methyl-tert-butyl ether/water or acetone/water) and gradient profiles.[10] 3. Control Column Temperature: Use a column oven to maintain a stable and optimized temperature.
Peak Tailing 1. Secondary Interactions: Silanol groups on the silica-based stationary phase can interact with the hydroxyl groups of this compound. 2. Column Overload: Injecting too much sample can lead to peak distortion.1. Use an End-capped Column: Employ an end-capped C30 column to minimize silanol interactions. 2. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume.
Ghost Peaks 1. Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections. 2. Late Eluting Compounds: Compounds from a previous run eluting in the current chromatogram.1. Use High-Purity Solvents: Use HPLC-grade solvents and filter them before use.[11] Flush the system thoroughly between runs. 2. Increase Run Time or Flush with Strong Solvent: Ensure all compounds have eluted from the column before the next injection by extending the run time or performing a high-organic wash.
Variable Retention Times 1. Pump Malfunction: Inconsistent flow rate from the HPLC pump. 2. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase. 3. Temperature Fluctuations: Changes in ambient temperature affecting the column.1. Check Pump Performance: Purge the pump to remove air bubbles and check for leaks.[12] 2. Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection. 3. Use a Column Oven: Maintain a constant column temperature.[12]

Experimental Protocols

Protocol 1: Purification of Zeaxanthin from Corn Gluten Meal using Silica Gel Column Chromatography

This protocol is adapted from a study on the purification of zeaxanthin and lutein and can be a starting point for this compound purification.[13]

1. Crude Extract Preparation (Ultrasonic-Assisted Extraction):

  • Mix corn gluten meal with 95% ethanol in a liquid-to-solid ratio of 7.9:1.

  • Perform ultrasonic extraction at 56°C for 45 minutes.

  • Filter the extract to remove solid particles.

  • Evaporate the solvent under vacuum to obtain the crude extract.

2. Silica Gel Column Chromatography:

  • Column Packing: Prepare a slurry of silica gel in petroleum ether and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of petroleum ether and load it onto the column.

  • Elution: Elute the column with a mobile phase of petroleum ether:ethyl acetate (7:3 v/v).

  • Fraction Collection: Collect the colored fractions as they elute from the column.

  • Purity Analysis: Analyze the purity of each fraction using TLC or HPLC.

  • Solvent Evaporation: Combine the fractions containing pure zeaxanthin and evaporate the solvent under vacuum.

Protocol 2: HPLC Method for Separation of Zeaxanthin Stereoisomers

This protocol is based on methods developed for the separation of lutein and zeaxanthin stereoisomers.[6][10]

  • HPLC System: A standard HPLC system with a Diode Array Detector (DAD) is required.

  • Column: A C30 reversed-phase column (e.g., 250 x 4.6 mm, 3 µm).

  • Mobile Phase:

    • Solvent A: Methanol:Methyl-tert-butyl ether:Water (81:15:4 v/v/v)

    • Solvent B: Methanol:Methyl-tert-butyl ether:Water (6:90:4 v/v/v)

  • Gradient Elution:

    • Start with 100% Solvent A.

    • Run a linear gradient to 50% Solvent B over 45 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 22°C.

  • Detection: Monitor the absorbance at 450 nm.

Quantitative Data Summary

The following table summarizes the purification efficiency of zeaxanthin from corn gluten meal using silica gel column chromatography.[13] This provides an example of the level of purification that can be achieved.

Parameter Before Purification (Crude Extract) After Purification (Silica Gel Chromatography) Fold Increase in Purity
Zeaxanthin Purity 0.28%31.5%~110 times
Lutein Purity 0.25%16.3%~65 times

Visualizations

Experimental Workflow for this compound Purification

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product Source Complex Mixture (e.g., Microbial Biomass) Solvent Solvent Extraction (e.g., Ethanol, Hexane) Source->Solvent Crude Crude Extract Solvent->Crude Silica Silica Gel Chromatography Crude->Silica Initial Cleanup HPLC Reversed-Phase HPLC (C30 Column) Silica->HPLC High-Resolution Separation Pure Pure this compound HPLC->Pure Analysis Purity Assessment (HPLC-DAD, LC-MS) Pure->Analysis

Caption: A general workflow for the purification of this compound from a complex mixture.

Troubleshooting Logic for HPLC Peak Tailing

troubleshooting_logic Start Problem: Peak Tailing Observed CheckOverload Is the sample concentration too high? Start->CheckOverload ReduceConc Solution: Reduce sample concentration or injection volume. CheckOverload->ReduceConc Yes CheckColumn Is an appropriate column being used? CheckOverload->CheckColumn No End Problem Resolved ReduceConc->End UseC30 Solution: Use an end-capped C30 column to minimize secondary interactions. CheckColumn->UseC30 No CheckMobilePhase Is the mobile phase pH appropriate? CheckColumn->CheckMobilePhase Yes UseC30->End AdjustpH Solution: Adjust mobile phase pH to suppress silanol interactions. CheckMobilePhase->AdjustpH No CheckMobilePhase->End Yes AdjustpH->End

Caption: A decision tree for troubleshooting peak tailing in HPLC analysis of this compound.

References

Technical Support Center: Optimizing HPLC Separation of Isozeaxanthin Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of isozeaxanthin isomers. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during HPLC separation.

Frequently Asked Questions (FAQs)

Q1: Why is the HPLC separation of this compound isomers so challenging?

The separation of this compound isomers is inherently difficult due to several factors. Carotenoids, including zeaxanthin and its isomers, are susceptible to degradation through isomerization and oxidation when exposed to light, heat, and oxygen.[1][2][3] This instability can lead to the formation of artifacts during sample preparation and analysis. Furthermore, the structural similarities between stereoisomers, such as lutein and zeaxanthin which differ only in the position of one double bond, result in very similar polarities and chromatographic behaviors, making them difficult to resolve using standard HPLC methods.[4]

Q2: What is the best type of HPLC column for separating zeaxanthin isomers?

For enhanced separation of carotenoid isomers, C30 stationary phases are highly recommended and often considered superior to the more common C18 phases.[3][5] The polymeric C30 ligands provide enhanced shape selectivity, which is crucial for differentiating between structurally similar isomers.[2][6][7] While C18 columns can be used, they may not provide sufficient resolution to separate closely related isomers like lutein and zeaxanthin effectively.[7][8]

Q3: How do I choose an appropriate mobile phase for my separation?

The choice of mobile phase is critical for achieving optimal resolution. Most successful separations of zeaxanthin isomers utilize a reverse-phase system. Common mobile phases are mixtures of solvents like methanol, acetonitrile, and methyl-tert-butyl ether (MTBE), often with a small percentage of water.[7][9] Both isocratic and gradient elution methods are employed.[7][10] To improve peak shape and recovery, modifiers such as triethylamine (TEA) or ammonium acetate can be added to the mobile phase.[11][12]

Q4: What is the optimal column temperature for separating this compound isomers?

Column temperature plays a significant role in the selectivity of the separation. For lutein and zeaxanthin, lower temperatures, typically between 21°C and 30°C, have been shown to achieve the best selectivity.[11][13] Higher temperatures can lead to a loss of resolution between these critical isomers and may also contribute to the degradation of the carotenoids on the column.[11]

Q5: What are the best practices for sample preparation to avoid generating analytical artifacts?

Due to the sensitivity of carotenoids, a meticulous sample preparation process is essential to prevent the formation of artifacts.[2][3] Key practices include:

  • Protection from Light: Conduct all procedures under dim or yellow light. Use amber glassware to store samples and standards.[11]

  • Exclusion of Oxygen: Work under an inert nitrogen atmosphere whenever possible, especially during evaporation steps.[11]

  • Use of Antioxidants: Add an antioxidant like butylated hydroxytoluene (BHT) to all solvents used for extraction and storage.[11]

  • Temperature Control: Keep samples cold to minimize degradation.

Q6: Which detection method is most suitable for this compound analysis?

The most common method for routine quantification is UV-Vis detection with a photodiode array (PDA) detector, typically set at a wavelength of 450 nm, which is the absorption maximum for most carotenoids.[11][13][14] For unambiguous identification of isomers, especially in complex matrices, hyphenated techniques such as HPLC-Mass Spectrometry (HPLC-MS) or HPLC-Nuclear Magnetic Resonance (HPLC-NMR) are invaluable.[2][3][6]

Troubleshooting Guide

Problem: Poor or no resolution between lutein and zeaxanthin peaks.

  • Possible Cause 1: Inadequate Stationary Phase. Your column may not have the required selectivity.

    • Solution: Switch to a C30 carotenoid analysis column. These columns are specifically designed with the necessary shape selectivity to resolve geometric isomers.[5][7]

  • Possible Cause 2: Suboptimal Mobile Phase Composition. The solvent strength or composition may not be ideal.

    • Solution: Systematically adjust the ratio of your mobile phase components. For example, in a methanol/MTBE system, slightly decreasing the percentage of the stronger solvent (MTBE) can increase retention and improve resolution. Consider adding a modifier like ammonium acetate.[9]

  • Possible Cause 3: Incorrect Column Temperature. The temperature may be too high, reducing selectivity.

    • Solution: Lower the column temperature. Start at ambient temperature (e.g., 21-25°C) and adjust downwards if necessary.[11]

Problem: Observing distorted, split, or broad peaks.

  • Possible Cause 1: Injection Solvent Incompatibility. The solvent used to dissolve the sample may be too strong compared to the mobile phase.[1]

    • Solution: Ensure your sample is dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase. If possible, dissolve the sample directly in the mobile phase.

  • Possible Cause 2: Column Overload. Too much sample has been injected onto the column.

    • Solution: Reduce the concentration of your sample or decrease the injection volume.

  • Possible Cause 3: Column Contamination or Degradation. The column performance has deteriorated.

    • Solution: Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced.

Problem: Low recovery of carotenoids from the column.

  • Possible Cause: Adsorption of Analytes. Carotenoids can adsorb to active sites on the silica packing material.

    • Solution: Add a small amount of a modifier like triethylamine (TEA) (e.g., 0.05-0.1%) to your mobile phase.[10][11] This acts as a competing base to mask active silanol groups and improve peak shape and recovery.

Problem: Appearance of unexpected or extra peaks in the chromatogram.

  • Possible Cause: Isomerization or Oxidation. The analytes may have degraded during sample preparation or while sitting in the autosampler.[1]

    • Solution: Review your sample preparation workflow. Ensure adequate protection from light and oxygen, use antioxidants (BHT), and keep samples cool.[11] Analyze samples as quickly as possible after preparation.

Data Presentation

Table 1: Comparison of Common HPLC Columns for Zeaxanthin Isomer Separation

Column TypeTypical DimensionsKey AdvantagesKey Disadvantages
C30 Polymeric 250 x 4.6 mm, 5 µmExcellent shape selectivity for geometric isomers[2][3]; high retention.Longer run times may be required.
C18 Monomeric 150 x 4.6 mm, 5 µmWidely available; good for general carotenoid profiling.Often provides insufficient resolution for lutein/zeaxanthin separation.[7]
RP-Amide 150 x 4.6 mm, 5 µmOffers alternative selectivity.Less commonly used for carotenoid isomers.

Table 2: Example Mobile Phase Systems for Zeaxanthin Isomer Separation

System TypeMobile Phase CompositionNotesReference
Gradient A: Methanol/Water/Ammonium AcetateB: MTBEProvides excellent separation on a C30 column for a wide range of carotenoids.[5][7]
Gradient A: Acetonitrile/Methanol (0.05M NH4OAc, 0.05% TEA)B: ChloroformC: n-HeptaneA complex system designed to improve recovery and separate multiple carotenoids.[11]
Isocratic Acetonitrile/Water/Formic AcidA simpler method suitable for supplements on a mixed-mode column.[15]
Isocratic Acetonitrile/Methanol/Dichloromethane (75:20:5) with 0.1% TEAUsed for separating positional isomers.[10]

Experimental Protocols

Protocol: HPLC-PDA Separation of Zeaxanthin Isomers on a C30 Column

This protocol provides a general framework for the separation of all-trans-zeaxanthin, all-trans-lutein, and their cis-isomers.

1. Reagents and Materials:

  • HPLC-grade methanol (MeOH), methyl-tert-butyl ether (MTBE), acetonitrile (MeCN), and water.

  • Ammonium acetate and triethylamine (TEA).

  • Butylated hydroxytoluene (BHT).

  • Reference standards for lutein and zeaxanthin.

  • C30 reverse-phase column (e.g., YMC Carotenoid S-5, 250 x 4.6 mm, 5 µm).

  • HPLC system with a gradient pump, autosampler, column oven, and photodiode array (PDA) detector.

2. Preparation of Solutions:

  • Antioxidant Solution: Prepare a stock solution of 0.1% (w/v) BHT in your primary extraction solvent (e.g., ethanol or acetone). Use this solvent for all extraction steps.

  • Mobile Phase A: Methanol:Water (98:2 v/v) containing 10 mM ammonium acetate.

  • Mobile Phase B: 100% MTBE.

  • Standard Stock Solutions: Accurately weigh reference standards and dissolve them in a suitable solvent containing 0.1% BHT. Store in amber vials at -20°C or lower.

3. Sample Preparation (from a biological matrix):

  • All steps must be performed under dim light.

  • Homogenize the sample in the antioxidant-containing extraction solvent.

  • Saponify the extract if necessary to remove interfering lipids by adding potassium hydroxide.

  • Perform a liquid-liquid extraction into a solvent like diethyl ether or a hexane/ether mixture.

  • Wash the organic layer with water to remove residual base.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a known volume of mobile phase B (MTBE) or another suitable solvent.

  • Filter through a 0.45 µm filter before injection.

4. HPLC Operating Conditions:

  • Column: C30 Carotenoid Column

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C[11]

  • Injection Volume: 10-20 µL

  • Detection: PDA detector set at 450 nm.[11][14]

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    20.0 50 50
    25.0 5 95
    30.0 5 95
    30.1 95 5

    | 40.0 | 95 | 5 |

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Extraction 1. Extraction (with 0.1% BHT) Saponification 2. Saponification (Optional) Extraction->Saponification LLE 3. Liquid-Liquid Extraction Saponification->LLE Evaporation 4. Evaporation (under Nitrogen) LLE->Evaporation Reconstitution 5. Reconstitution & Filtration Evaporation->Reconstitution Injection 6. HPLC Injection (C30 Column) Reconstitution->Injection Detection 7. PDA Detection (450 nm) Injection->Detection Integration 8. Peak Identification & Integration Detection->Integration Quantification 9. Quantification (vs. Standards) Integration->Quantification

Caption: General experimental workflow for HPLC analysis of this compound isomers.

Troubleshooting Start Problem: Poor Peak Resolution Q1 Are you using a C30 column? Start->Q1 Sol1 Action: Switch to a C30 column for better shape selectivity. Q1->Sol1 No Q2 Is the column temperature between 20-25°C? Q1->Q2 Yes End Resolution Improved Sol1->End Sol2 Action: Lower the column temperature to improve selectivity. Q2->Sol2 No Q3 Have you optimized the mobile phase gradient? Q2->Q3 Yes Sol2->End Sol3 Action: Make the gradient shallower to increase separation time. Q3->Sol3 No Q3->End Yes Sol3->End

Caption: Troubleshooting flowchart for poor peak resolution in isomer separation.

References

preventing isozeaxanthin degradation during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of isozeaxanthin during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during analysis?

A1: this compound, a carotenoid, is susceptible to degradation from several factors, primarily:

  • Light: Exposure to light, especially UV and blue light, can cause photo-oxidation and isomerization (conversion to cis-isomers).

  • Heat: Elevated temperatures accelerate the rate of degradation through oxidation and isomerization.

  • Oxygen: The presence of oxygen, particularly in combination with light and heat, leads to oxidative cleavage of the polyene chain, resulting in the formation of apocarotenals and epoxides.

  • Acidic Conditions: Low pH environments can promote the degradation of carotenoids.

Q2: What are the common signs of this compound degradation in my samples?

A2: Degradation can be observed in several ways:

  • Color Change: A noticeable fading or change in the color of your sample extract.

  • Chromatographic Profile:

    • A decrease in the peak area or height of the all-trans-isozeaxanthin peak in your HPLC chromatogram.

    • The appearance of new, smaller peaks, often eluting before the main peak, which may correspond to cis-isomers or other degradation products.

    • A general "smearing" of the peak, indicating the presence of multiple degradation products.

Q3: How can I minimize this compound degradation during sample extraction?

A3: To minimize degradation during extraction:

  • Work under subdued light: Use amber-colored glassware or wrap containers in aluminum foil.

  • Control the temperature: Perform extractions on ice and avoid high temperatures during any evaporation steps (keep below 35-40°C).

  • Use deoxygenated solvents: Purge solvents with nitrogen or argon before use to remove dissolved oxygen.

  • Add antioxidants: Incorporate an antioxidant like butylated hydroxytoluene (BHT) at a concentration of 0.1% into your extraction solvents.

Q4: What is the best way to store this compound standards and samples?

A4: For optimal stability, store standards and samples at -20°C or lower, protected from light, and under an inert atmosphere (e.g., nitrogen or argon).[1] Prepare working solutions fresh on the day of analysis.

Troubleshooting Guides

Issue 1: Low or No this compound Peak Detected in HPLC Analysis
Possible Cause Troubleshooting Step
Complete Degradation Review your entire workflow for exposure to light, heat, or oxygen. Ensure all preventative measures (subdued light, low temperature, antioxidants, inert atmosphere) were strictly followed.
Inefficient Extraction Optimize your extraction protocol. For microbial sources, ensure complete cell lysis. Consider using methods like ultrasonic-assisted extraction.
Improper Sample Storage Verify that samples and standards were stored at or below -20°C and protected from light. Prepare fresh standards to confirm the stability of your stock.
Incorrect HPLC Column Use a C30 reversed-phase column for optimal separation of carotenoid isomers.[1]
Inappropriate Mobile Phase Ensure the mobile phase is compatible with carotenoid analysis and does not contain acidic components that could cause on-column degradation.
Issue 2: Multiple Peaks Observed Around the this compound Peak
Possible Cause Troubleshooting Step
Isomerization This is likely due to the formation of cis-isomers from the all-trans-isozeaxanthin. Minimize exposure to light and heat during sample preparation and analysis.
Oxidative Degradation The presence of oxygen can lead to the formation of various degradation products. Ensure solvents are deoxygenated and work under an inert atmosphere. The addition of antioxidants like BHT can help.
Co-eluting Impurities Optimize your HPLC gradient and mobile phase to improve the resolution of your peaks. A C30 column is recommended for better separation of carotenoid isomers.[1]

Quantitative Data on Carotenoid Stability

The following tables summarize the stability of zeaxanthin and lutein, which are isomers of this compound and can provide a reasonable approximation of its stability.

Table 1: Effect of Temperature on Lutein Degradation at Neutral pH (7) after 1 Hour

Temperature (°C)Lutein Loss (%)
4015.22
5016.89
60Not specified
70Not specified
8087.11
>80100

Source: Data adapted from a study on lutein stability. The study indicates a direct relationship between increasing temperature and lutein degradation.[2]

Table 2: Effect of pH on Lutein Degradation at 40°C after 1 Hour

pHLutein Loss (%)
812.44
715.22
6~20
5Not specified
4Not specified
329
248.89

Source: Data adapted from a study on lutein stability, showing increased degradation at lower pH values.[2]

Experimental Protocols

Protocol 1: Extraction of this compound from Bacterial Culture

This protocol is adapted from a method for extracting carotenoids from E. coli.

Materials:

  • Bacterial cell pellet

  • Methanol (HPLC grade)

  • Acetone (p.a. grade)

  • Dichloromethane (p.a. grade)

  • ddH₂O

  • 50 ml and 15 ml polypropylene tubes

  • Centrifuge

  • Ultrasonic bath

Procedure:

  • Cell Harvesting: Transfer 10 ml of the bacterial culture to a 15 ml polypropylene tube. Harvest the cells by centrifugation at 4,000 x g for 4 minutes at 4°C. Discard the supernatant.[1]

  • Solvent Addition: Add 200 µl of methanol to the cell pellet and vortex for 30 seconds.

  • Extraction: Add 200 µl of acetone and vortex for 30 seconds.

  • Further Extraction: Add 200 µl of dichloromethane and vortex for 30 seconds.

  • Sonication: Place the tube in an ultrasonic bath for 5 minutes.

  • Phase Separation (if necessary): If phase separation occurs, add 200 µl of ddH₂O and vortex for 30 seconds.

  • Clarification: Centrifuge the extract at 4,000 x g for 4 minutes at 4°C to pellet cell debris.

  • Collection: Carefully transfer the supernatant containing the this compound extract to a new, clean tube for HPLC analysis.

Protocol 2: HPLC Analysis of this compound

This protocol is a general method for the analysis of carotenoids using a C30 column.

HPLC System and Conditions:

  • Column: C30 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: Methanol with 0.1% triethylamine.

  • Mobile Phase B: Methyl-tert-butyl ether (MTBE).

  • Gradient:

    • 0 min: 30% B

    • 25 min: 65% B

    • 55 min: 65% B

    • 60 min: 5% B

  • Flow Rate: 1.0 ml/min.

  • Column Temperature: 25°C.

  • Detection: Diode Array Detector (DAD) at 450 nm.

  • Injection Volume: 20 µl.

Note: This is a starting point, and the gradient may need to be optimized for your specific application and instrumentation.

Visualizations

Isozeaxanthin_Degradation_Pathway All-trans-Isozeaxanthin All-trans-Isozeaxanthin Cis-Isozeaxanthin Isomers Cis-Isozeaxanthin Isomers All-trans-Isozeaxanthin->Cis-Isozeaxanthin Isomers Light, Heat This compound Epoxides This compound Epoxides All-trans-Isozeaxanthin->this compound Epoxides Oxygen, Light Apocarotenals Apocarotenals All-trans-Isozeaxanthin->Apocarotenals Oxygen, Heat

Caption: Major degradation pathways of this compound.

Experimental_Workflow cluster_extraction Sample Extraction cluster_analysis HPLC Analysis Harvest Cells Harvest Cells Add Solvents Add Solvents Harvest Cells->Add Solvents Sonicate Sonicate Add Solvents->Sonicate Clarify Extract Clarify Extract Sonicate->Clarify Extract Inject Sample Inject Sample Clarify Extract->Inject Sample C30 Column Separation C30 Column Separation Inject Sample->C30 Column Separation DAD Detection (450 nm) DAD Detection (450 nm) C30 Column Separation->DAD Detection (450 nm) Quantify this compound Quantify this compound DAD Detection (450 nm)->Quantify this compound

Caption: General experimental workflow for this compound analysis.

References

overcoming low yield of isozeaxanthin in fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low yield of isozeaxanthin in microbial fermentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its fermentative production important?

A1: this compound is a xanthophyll carotenoid, an oxygenated derivative of its isomer, α-carotene. It holds significant value in the pharmaceutical, food, and cosmetic industries due to its antioxidant properties and color.[1] Fermentative production using metabolically engineered microorganisms offers a more sustainable and scalable alternative to chemical synthesis or extraction from natural, often low-yielding, sources.[2][3]

Q2: Which microorganisms are commonly used as hosts for this compound production?

A2: Several model microorganisms have been successfully engineered for carotenoid production, including the bacteria Escherichia coli and the yeasts Saccharomyces cerevisiae and Yarrowia lipolytica.[2] These hosts are chosen for their well-characterized genetics, rapid growth, and established fermentation processes. Y. lipolytica is particularly advantageous as it naturally produces a large amount of acetyl-CoA, a key precursor for the carotenoid pathway.[4]

Q3: What is the general metabolic pathway for this compound biosynthesis?

A3: The biosynthesis of this compound starts from common isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These are converted to geranylgeranyl diphosphate (GGPP). The pathway then proceeds through the synthesis of phytoene and lycopene. Lycopene is cyclized to form α-carotene, which is then hydroxylated by a β-carotene hydroxylase (encoded by the crtZ gene) to produce this compound.

This compound Biosynthesis Pathway IPP IPP / DMAPP GGPP GGPP IPP->GGPP CrtE Phytoene Phytoene GGPP->Phytoene CrtB Lycopene Lycopene Phytoene->Lycopene CrtI a_Carotene α-Carotene Lycopene->a_Carotene LCYE + LCYB b_Carotene β-Carotene Lycopene->b_Carotene LCYB (CrtY) This compound This compound a_Carotene->this compound CrtZ Zeaxanthin Zeaxanthin b_Carotene->Zeaxanthin CrtZ

Caption: Simplified this compound and zeaxanthin biosynthesis pathway.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation experiments.

Q4: My engineered strain is producing the precursor β-carotene but very little zeaxanthin. What is the likely bottleneck?

A4: This is a common issue indicating that the conversion of β-carotene to zeaxanthin is the rate-limiting step. The enzyme responsible, β-carotene hydroxylase (CrtZ), is often the bottleneck.[5]

  • Troubleshooting Steps:

    • Enzyme Origin: The efficiency of CrtZ varies significantly between organisms. CrtZ from Pantoea ananatis has been shown to have higher activity compared to those from Pantoea agglomerans or Haematococcus pluvialis in E. coli.[1][5] Consider testing CrtZ variants from different sources.

    • Expression Level: Ensure that the crtZ gene is being expressed at a high level. You can verify this using RT-qPCR or by analyzing protein expression via SDS-PAGE if the protein is tagged.

    • Cofactor Availability: β-carotene hydroxylase can be dependent on cofactors like NADPH and ferredoxin.[1] Ensure the host's metabolic state can supply these cofactors sufficiently.

    • Substrate Channeling: The efficiency of conversion can be improved by physically bringing the enzymes CrtY (lycopene cyclase) and CrtZ together. This can be attempted by creating fusion proteins or by optimizing the expression levels and spacing of the genes on an operon.[5][6]

Q5: The overall carotenoid yield (including intermediates) is low. How can I increase the metabolic flux towards the pathway?

A5: Low overall yield suggests a bottleneck in the upstream pathway, limiting the supply of the precursor GGPP.

  • Troubleshooting Steps:

    • Boost Precursor Supply: Overexpress key genes in the native precursor pathway of your host.

      • In E. coli, overexpress genes from the MEP pathway, such as dxs (1-deoxy-D-xylulose-5-phosphate synthase), which is often a rate-limiting step.[2]

      • In yeasts like S. cerevisiae or Y. lipolytica, overexpress key genes in the mevalonate (MVA) pathway, such as tHMG1 (a truncated version of HMG-CoA reductase).[4]

    • Overexpress GGPP Synthase: Increasing the expression of GGPP synthase (encoded by crtE or GGS1) can pull the metabolic flux from IPP and DMAPP towards GGPP, the direct precursor for carotenoids.[4]

    • Eliminate Competing Pathways: Identify and knock out pathways that divert precursors away from carotenoid synthesis. For example, in S. cerevisiae, deleting the ERG9 gene, which diverts FPP to sterol biosynthesis, can increase carotenoid precursor pools (note: this requires ergosterol supplementation for growth).

Troubleshooting Low Yield Start Low this compound Yield CheckIntermediates Analyze Intermediates (HPLC) Start->CheckIntermediates HighBetaCarotene High β-Carotene, Low Zeaxanthin CheckIntermediates->HighBetaCarotene Yes LowAllCarotenoids Low Overall Carotenoids CheckIntermediates->LowAllCarotenoids No CrtZ_Bottleneck Action: Optimize CrtZ - Screen CrtZ variants - Increase CrtZ expression - Substrate channeling HighBetaCarotene->CrtZ_Bottleneck Upstream_Bottleneck Action: Boost Precursors - Overexpress MEP/MVA pathway genes - Overexpress CrtE (GGPPs) - Knock out competing pathways LowAllCarotenoids->Upstream_Bottleneck CheckCulture Check Fermentation Conditions CrtZ_Bottleneck->CheckCulture Upstream_Bottleneck->CheckCulture SuboptimalMedia Suboptimal Media or Process Parameters CheckCulture->SuboptimalMedia Issue Found OptimizeFermentation Action: Optimize Process - Adjust C/N Ratio - Optimize Temp, pH, Aeration - Test different media SuboptimalMedia->OptimizeFermentation

Caption: A logical workflow for troubleshooting low this compound yield.

Q6: My fermentation stops prematurely or shows poor growth. What could be the cause?

A6: Poor growth can result from several factors, including metabolic burden, product toxicity, or suboptimal culture conditions.

  • Troubleshooting Steps:

    • Metabolic Burden: High-level expression of a multi-gene pathway can impose a significant metabolic load on the host, slowing growth. Consider using inducible promoters to separate the growth phase from the production phase.

    • Product Toxicity: High concentrations of carotenoids can accumulate in the cell membrane, reducing fluidity and viability.[7] Some studies have attempted to engineer the cell membrane to increase its storage capacity.[7]

    • Nutrient Limitation: Ensure essential nutrients are not depleted during fermentation. A high carbon-to-nitrogen (C/N) ratio can sometimes divert flux away from biomass and towards secondary metabolites, but extreme ratios can inhibit growth.[8] Monitor substrate consumption and consider a fed-batch strategy to maintain optimal nutrient levels.[8]

    • Suboptimal Conditions: Verify that the fermentation temperature, pH, and aeration are within the optimal range for your host strain.[9][10] For example, temperatures that are too high or low can stress the yeast and halt fermentation.[11]

Metabolic Engineering and Fermentation Optimization Data

The following tables summarize yields achieved through various engineering and optimization strategies.

Table 1: Zeaxanthin Production in Engineered Yarrowia lipolytica

Strain Engineering StrategyZeaxanthin Titer (mg/L)Reference
Base strain with β-carotene pathway19.9[12]
Regulation of key nodes on carotenoid pathway422.0 (as β-carotene)[12]
Introduction of heterologous mvaE and mvaS to boost mevalonate536.8 (as β-carotene)[12]
Transfer of β-carotene hydroxylase (crtZ)326.5[12]
Co-expression of oxidoreductase RFNR1 with CrtZ775.3[12]

Table 2: Effect of Fermentation Conditions on Astaxanthin Production by Phaffia rhodozyma (Astaxanthin is a related xanthophyll, and optimization principles are similar)

ParameterConditionAstaxanthin Yield (mg/g DCW)Reference
Carbon Source SucroseOptimal[9]
Nitrogen Source Yeast ExtractOptimal[9]
Temperature 20°COptimal[9]
Initial pH 7.0Optimal[9]
Optimized Mix Sucrose (40 g/l), Yeast Extract + Peptone (8g/l), pH 9.00.702[9]
Basal Medium (Control)~0.42 (inferred)[9]

Key Experimental Protocols

Protocol 1: Carotenoid Extraction from Yeast/Bacteria

This protocol is a general guideline for extracting carotenoids for quantification.

  • Cell Harvesting: Pellet 1-5 mL of your fermentation culture by centrifugation (e.g., 5,000 x g for 10 minutes). Discard the supernatant.

  • Cell Lysis:

    • For Yeast: Resuspend the cell pellet in 1 mL of a 1:1 mixture of 2M NaOH and 10% SDS solution. Vortex vigorously for 30 seconds. This step helps break the tough yeast cell wall.[13]

    • For E. coli: Mechanical lysis using bead beating or sonication in a suitable buffer is often sufficient.

  • Neutralization (if using NaOH/SDS): Add 0.5 mL of 3M sodium acetate solution and vortex for 30 seconds.[13]

  • Extraction: Add 1 mL of an organic solvent (e.g., chloroform, acetone, or a 2:1 mixture of chloroform:methanol). Vortex vigorously for 5-10 minutes until the pellet loses its color. Protect the sample from light to prevent carotenoid degradation.

  • Phase Separation: Centrifuge the mixture at high speed (e.g., 12,000 x g for 5 minutes) to separate the organic phase (containing carotenoids) from the aqueous phase and cell debris.

  • Sample Preparation: Carefully transfer the colored organic layer to a new microfuge tube. Evaporate the solvent completely under a stream of nitrogen or in a vacuum concentrator.

  • Quantification: Re-dissolve the dried carotenoid extract in a known volume of a suitable solvent (e.g., ethanol, acetone, or mobile phase for HPLC) for analysis.

Protocol 2: HPLC Analysis of Carotenoids

This protocol outlines a general method for separating and quantifying carotenoids like β-carotene and zeaxanthin.

  • HPLC System: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD) is required.

  • Column: A C18 reverse-phase column is most commonly used for carotenoid separation.

  • Mobile Phase: The mobile phase is typically a gradient of solvents like acetonitrile, methanol, dichloromethane, or isopropanol. The exact composition and gradient profile must be optimized for your specific mixture of carotenoids.

  • Detection: Monitor the elution at the maximum absorbance wavelength for your carotenoids of interest (typically between 450-480 nm).

  • Quantification: Create a standard curve using pure standards of β-carotene and zeaxanthin of known concentrations. Calculate the concentration of the carotenoids in your samples by comparing their peak areas to the standard curve.

Experimental Workflow StrainEng 1. Strain Engineering (Gene cloning, transformation) Fermentation 2. Fermentation (Shake flask or bioreactor) StrainEng->Fermentation Harvest 3. Cell Harvesting (Centrifugation) Fermentation->Harvest Extraction 4. Carotenoid Extraction (Solvent extraction) Harvest->Extraction Analysis 5. HPLC Analysis (Quantification) Extraction->Analysis Optimization 6. Data Analysis & Optimization (Identify bottlenecks) Analysis->Optimization Optimization->StrainEng Iterate Design

Caption: General experimental workflow for this compound production.

References

Technical Support Center: Isozeaxanthin Antioxidant Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isozeaxanthin antioxidant assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common in vitro antioxidant assays for this compound?

A1: The most common spectrophotometric assays to evaluate the antioxidant capacity of this compound are the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays. These methods are popular due to their simplicity, speed, and reproducibility.[1][2]

Q2: What is the underlying principle of each of these assays?

A2:

  • DPPH Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[1][3][4]

  • ABTS Assay: This assay involves the reduction of the pre-formed ABTS radical cation (ABTS•+), which is a blue-green chromophore. Antioxidants in the sample reduce the ABTS•+, leading to a decolorization that is measured by a decrease in absorbance, typically at 734 nm.[5][6][7]

  • FRAP Assay: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and is monitored at an absorbance of 593 nm.[8][9]

Q3: Why am I seeing inconsistent results between different antioxidant assays for this compound?

A3: It is common to see varying results between different antioxidant assays. This is because each assay has a different underlying mechanism (e.g., hydrogen atom transfer vs. single electron transfer), different reaction kinetics, and is sensitive to different types of antioxidants.[10][11] Therefore, it is recommended to use a panel of assays to get a comprehensive understanding of the antioxidant profile of this compound.

Q4: How does the structure of this compound contribute to its antioxidant activity?

A4: The antioxidant activity of carotenoids like this compound is primarily attributed to their long conjugated polyene chain. This structure allows for the delocalization of electrons, which enables the molecule to effectively quench singlet oxygen and scavenge free radicals. The presence of hydroxyl groups in the xanthophyll structure of this compound also contributes to its radical-scavenging ability.[12][13]

Troubleshooting Guides

Issue 1: Poor Solubility of this compound in Assay Medium
  • Symptom: Precipitate formation in the reaction mixture, leading to inaccurate and non-reproducible absorbance readings.

  • Cause: this compound is a lipophilic molecule with poor solubility in the aqueous or alcoholic solvents typically used in DPPH, ABTS, and FRAP assays.[14]

  • Solutions:

    • Solvent Selection: Use a solvent system in which this compound is more soluble. A mixture of organic solvents like ethanol, methanol, or acetone with a small amount of a less polar solvent might be necessary. Ensure the chosen solvent does not interfere with the assay reagents.

    • Use of a Co-solvent: Incorporate a small percentage of a co-solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to improve solubility. However, it is crucial to run a solvent control to account for any potential interference from the co-solvent itself.

    • Nanoencapsulation: For some applications, nanoencapsulation of this compound can enhance its dispersibility in aqueous media.

Issue 2: Spectral Interference
  • Symptom: High background absorbance from the this compound sample, which can lead to an underestimation or overestimation of antioxidant activity.

  • Cause: this compound is a pigment and has its own absorbance spectrum, which might overlap with the absorbance maxima of the assay chromophores (DPPH at ~517 nm, ABTS at ~734 nm, FRAP at ~593 nm).

  • Solutions:

    • Sample Blank: Always run a sample blank containing the this compound sample and the assay solvent but without the radical/reagent. Subtract the absorbance of the sample blank from the sample reading to correct for background color.[15]

    • Wavelength Selection: For the ABTS assay, while 734 nm is the most common wavelength, the ABTS radical has other absorption maxima. If there is significant interference at 734 nm, consider measuring at another wavelength where the interference from this compound is minimal.[7]

Issue 3: Instability of this compound During the Assay
  • Symptom: Degradation of this compound during the incubation period, leading to an underestimation of its true antioxidant potential.

  • Cause: Carotenoids like this compound are sensitive to light, heat, and acidic pH, which can cause isomerization or degradation.[13][16][17]

  • Solutions:

    • Light Protection: Conduct the assay in the dark or under subdued light conditions to prevent photo-degradation.[1][16]

    • Temperature Control: Maintain a constant and appropriate temperature throughout the assay. Avoid high temperatures which can accelerate degradation.[16][18][19]

    • pH Considerations: Be mindful of the pH of the assay medium, as extreme pH values can affect the stability of this compound. The FRAP assay, for instance, is conducted under acidic conditions, which might impact carotenoid stability.[16]

Quantitative Data Summary

Antioxidant AssayThis compound (or Zeaxanthin Isomer) ActivityReference CompoundKey Findings
DPPH Radical Scavenging Dose-dependent scavenging activity observed.Ascorbic Acid, TroloxZeaxanthin shows significant radical scavenging, comparable to other xanthophylls like lutein and astaxanthin.[10]
ABTS Radical Cation Decolorization Effective decolorization, indicating potent radical scavenging.TroloxZeaxanthin isomers demonstrate higher activity than α-tocopherol in bleaching the ABTS radical cation.[20]
Ferric Reducing Antioxidant Power (FRAP) Lower activity compared to other assays.Ferrous Sulfate, TroloxCarotenes with cyclic structures like β-carotene and its isomers often show no or low FRAP activity. The presence of hydroxyl groups in xanthophylls like zeaxanthin can induce some reducing activity.[20]

Note: Data for this compound is often inferred from its close isomer, zeaxanthin, due to the extensive research available on the latter.

Experimental Protocols

DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store this solution in a dark bottle at 4°C.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, acetone, or a mixture).

    • Prepare a series of dilutions of the this compound stock solution.

  • Assay Procedure:

    • In a microplate well or a cuvette, add 20 µL of the this compound sample or standard.

    • Add 200 µL of the DPPH working solution to each well.

    • Mix well and incubate in the dark at room temperature for 30 minutes.[3][15]

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • The blank should contain the solvent used for the sample instead of the sample itself.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the sample with the DPPH solution.

ABTS Radical Cation Decolorization Assay
  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

    • Before use, dilute the ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[5][6]

  • Assay Procedure:

    • Add 5 µL of the this compound sample or standard to a microplate well.

    • Add 200 µL of the diluted ABTS•+ solution.

    • Mix and incubate at room temperature for 5-6 minutes.[5]

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay
  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.[9][21]

  • Assay Procedure:

    • Add 10 µL of the this compound sample or standard to a microplate well.

    • Add 220 µL of the FRAP working solution.

    • Mix and incubate at 37°C for 4 minutes.[8][9]

    • Measure the absorbance at 593 nm.

  • Calculation:

    • A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as mM Fe(II) equivalents.

Visualizations

Experimental_Workflow_Antioxidant_Assays cluster_prep Sample & Reagent Preparation cluster_assays Assay Execution cluster_analysis Data Analysis This compound This compound Stock Dilutions Serial Dilutions This compound->Dilutions DPPH DPPH Assay (30 min incubation, 517 nm) Dilutions->DPPH Add Sample ABTS ABTS Assay (6 min incubation, 734 nm) Dilutions->ABTS Add Sample FRAP FRAP Assay (4 min incubation, 593 nm) Dilutions->FRAP Add Sample DPPH_reagent DPPH Solution (0.1 mM) DPPH_reagent->DPPH Add Reagent ABTS_reagent ABTS•+ Solution ABTS_reagent->ABTS Add Reagent FRAP_reagent FRAP Reagent FRAP_reagent->FRAP Add Reagent Spectrophotometer Absorbance Reading DPPH->Spectrophotometer ABTS->Spectrophotometer FRAP->Spectrophotometer Calculation Calculate % Inhibition or TEAC/FRAP Value Spectrophotometer->Calculation Results Final Antioxidant Capacity Calculation->Results

Caption: General workflow for DPPH, ABTS, and FRAP antioxidant assays.

Troubleshooting_Logic cluster_solubility Solubility Issues cluster_spectral Spectral Interference cluster_stability Stability Issues start Inaccurate/Inconsistent Results precipitate Precipitate Observed? start->precipitate change_solvent Optimize Solvent System (e.g., co-solvents) precipitate->change_solvent Yes high_blank High Sample Blank Absorbance? precipitate->high_blank No end Re-evaluate Protocol change_solvent->end run_blank Subtract Sample Blank Reading high_blank->run_blank Yes degradation Suspected Degradation? high_blank->degradation No run_blank->end control_conditions Control Light, Temperature, and pH degradation->control_conditions Yes control_conditions->end

Caption: Troubleshooting flowchart for common issues in this compound antioxidant assays.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt activates ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1 Keap1 (ubiquitinated and degraded) Keap1_Nrf2->Keap1 Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus translocates to PI3K_Akt->Keap1_Nrf2 induces dissociation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE binds to PhaseII_Enzymes Phase II Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->PhaseII_Enzymes promotes transcription GSH Glutathione (GSH) Synthesis ARE->GSH promotes transcription Cell_Protection Cellular Protection against Oxidative Damage PhaseII_Enzymes->Cell_Protection GSH->Cell_Protection

Caption: Proposed Nrf2-mediated antioxidant signaling pathway for this compound.

References

Technical Support Center: Optimizing Isozeaxanthin Resolution in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of isozeaxanthin and its isomers by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the resolution and detection of these carotenoids in their experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the mass spectrometric analysis of this compound, providing actionable solutions in a question-and-answer format.

Q1: Why am I observing poor chromatographic resolution between this compound and its isomer, lutein?

A1: The structural similarity of this compound and lutein, differing only in the position of a double bond in one of the end rings, makes their separation challenging.[1] Poor resolution is a common issue and can be attributed to several factors related to the liquid chromatography (LC) setup.

Troubleshooting Steps:

  • Column Selection: Standard C18 columns can separate zeaxanthin and lutein, but for enhanced resolution, a C30 column is recommended.[2][3][4][5][6] C30 columns offer greater shape selectivity for carotenoid isomers.[2][3][4]

  • Mobile Phase Optimization: The composition of the mobile phase is critical. A gradient elution is typically more effective than an isocratic one.[7]

    • Solvent Choice: A common mobile phase combination is a mixture of methanol, methyl-tert-butyl ether (MTBE), and water. The gradient involves changing the proportions of these solvents over the course of the run to effectively separate the isomers.

    • Additives: The addition of a small percentage of an acid, such as formic acid (0.1%), can improve peak shape and ionization efficiency.[8]

  • Flow Rate and Temperature: Slower flow rates and controlled column temperature can improve resolution. Experiment with flow rates around 1.0 mL/min and temperatures around 20-25°C.

Q2: My this compound peak is broad and tailing. What are the likely causes and solutions?

A2: Poor peak shape, such as broadening and tailing, can compromise resolution and the accuracy of quantification.[9][10] This issue can stem from both chromatographic and mass spectrometric conditions.

Troubleshooting Steps:

  • Injection Solvent: Ensure your sample is dissolved in a solvent that is of equal or weaker elution strength than the initial mobile phase. Injecting in a stronger solvent can cause peak distortion.[10][11]

  • Column Contamination: Contaminants from the sample matrix accumulating on the column can lead to poor peak shape.[9][10]

    • Guard Column: Use a guard column to protect the analytical column.

    • Column Flushing: Regularly flush the column according to the manufacturer's instructions.

  • Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and mass spectrometer inlet to reduce dead volume, which can contribute to peak broadening.[10]

  • Ion Source Contamination: A dirty ion source can also lead to peak tailing.[9] Regular cleaning of the ion source is recommended.

Q3: I have low signal intensity or no detectable peak for this compound. How can I improve sensitivity?

A3: Low signal intensity can be a significant hurdle in detecting and quantifying low-abundance analytes like this compound in complex biological samples.[12]

Troubleshooting Steps:

  • Ionization Mode and Source Optimization:

    • Ionization Technique: Atmospheric Pressure Chemical Ionization (APCI) is often preferred over Electrospray Ionization (ESI) for carotenoids due to better ionization efficiency for these relatively nonpolar molecules.[1][2][3][4] However, ESI can also be used effectively.[8]

    • Source Parameters: Optimize ion source parameters such as gas flows (nebulizer and auxiliary gas), temperatures, and voltages to maximize the signal for this compound.[13][14] These parameters can vary between instruments.[15]

  • Mass Spectrometer Tuning: Ensure the mass spectrometer is properly tuned and calibrated.[16] This is crucial for achieving optimal sensitivity and mass accuracy.

  • Tandem Mass Spectrometry (MS/MS): Use of MS/MS with Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) can significantly enhance sensitivity and selectivity by monitoring specific fragment ions of this compound.[8]

  • Sample Preparation: Efficient extraction and sample clean-up are vital to remove interfering matrix components that can cause ion suppression.[11]

Quantitative Data Summary

The choice of chromatographic column significantly impacts the resolution of carotenoid isomers. The following table summarizes a comparison of different column types.

Column TypeKey FeaturesResolution of Zeaxanthin/LuteinReference
Monomeric C18 Standard reversed-phase column.Moderate separation.[5]
Polymeric C18 Offers better shape selectivity than monomeric C18.Improved separation compared to monomeric C18.[5]
C30 ("Carotenoid Column") Specifically designed for carotenoid analysis with enhanced shape selectivity.High resolution of zeaxanthin, lutein, and their cis-isomers.[2][3][4][5][6]

Experimental Protocols

Protocol 1: High-Resolution Separation of this compound and Lutein using a C30 Column

This protocol is adapted from methodologies that have demonstrated successful separation of zeaxanthin and lutein isomers.[2][3][4][6]

1. Sample Preparation (from Spinach):

  • Homogenize 1g of fresh spinach with a suitable solvent mixture (e.g., methanol/ethyl acetate/petroleum ether).
  • Perform liquid-liquid extraction to partition the carotenoids into the organic phase.
  • Evaporate the organic solvent under a stream of nitrogen.
  • Reconstitute the residue in the initial mobile phase.

2. LC-MS Parameters:

  • LC System: Agilent 1200 series or equivalent.
  • Column: C30 Carotenoid Column (e.g., YMC Carotenoid S-5, 4.6 x 250 mm, 5 µm).
  • Mobile Phase A: Methanol.
  • Mobile Phase B: Methyl-tert-butyl ether (MTBE).
  • Mobile Phase C: Water.
  • Gradient: Start with a high percentage of methanol and water, and gradually increase the percentage of MTBE over a 60-90 minute run time. A typical starting condition could be 81:15:4 (Methanol:MTBE:Water) transitioning to 6:90:4.[5]
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25°C.
  • MS System: Q-TOF or Triple Quadrupole Mass Spectrometer.
  • Ionization Source: APCI in positive ion mode.
  • MS Parameters:
  • Gas Temperature: 350°C
  • Vaporizer Temperature: 400°C
  • Drying Gas Flow: 5 L/min
  • Nebulizer Pressure: 60 psi
  • Capillary Voltage: 3500 V
  • Fragmentor Voltage: 175 V
  • Data Acquisition: Full scan mode to identify parent ions and product ion scan (MS/MS) to confirm identity based on fragmentation patterns. For quantification, use SRM/MRM mode.

Visualizations

The following diagrams illustrate key workflows and logical relationships in troubleshooting this compound analysis.

TroubleshootingWorkflow cluster_Problem Problem Identification cluster_LC LC Troubleshooting cluster_MS MS Troubleshooting PoorResolution Poor Resolution of Isomers Column Optimize Column (C30 Recommended) PoorResolution->Column MobilePhase Adjust Mobile Phase (Gradient, Additives) PoorResolution->MobilePhase PoorPeakShape Poor Peak Shape (Broadening/Tailing) Injection Check Injection Solvent PoorPeakShape->Injection Contamination Address Contamination (Guard Column, Flushing) PoorPeakShape->Contamination LowSignal Low Signal Intensity IonSource Optimize Ion Source (APCI, Temperatures, Gas Flows) LowSignal->IonSource Tuning Tune & Calibrate MS LowSignal->Tuning MSMS Utilize MS/MS (SRM/MRM) LowSignal->MSMS

Caption: A troubleshooting workflow for common issues in this compound mass spectrometry.

ExperimentalWorkflow SamplePrep Sample Preparation (Extraction & Cleanup) LC_Separation LC Separation (C30 Column, Gradient Elution) SamplePrep->LC_Separation Ionization Ionization (APCI Source) LC_Separation->Ionization MassAnalysis Mass Analysis (Full Scan / MS/MS) Ionization->MassAnalysis DataProcessing Data Processing (Quantification & Identification) MassAnalysis->DataProcessing

References

Technical Support Center: Isozeaxanthin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for isozeaxanthin quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from zeaxanthin?

This compound is a xanthophyll, a type of carotenoid pigment. It is a stereoisomer of zeaxanthin, meaning they share the same chemical formula (C₄₀H₅₆O₂) and molecular weight but differ in the spatial arrangement of their atoms. This structural difference can influence their chemical and physical properties, including their separation in chromatographic methods.

Q2: Why is my this compound standard degrading?

This compound, like other carotenoids, is highly susceptible to degradation from light, heat, and oxygen.[1] Exposure to these elements can lead to isomerization (conversion to other isomers) and oxidation, resulting in a loss of the parent compound and the appearance of degradation products. To minimize degradation, it is crucial to work under subdued light, use amber glassware, and blanket all solutions with an inert gas like nitrogen.[1] Store stock solutions at -20°C or lower.[2][3]

Q3: What are the best practices for storing this compound standards and samples?

To ensure the stability of your this compound standards and samples, follow these guidelines:

  • Storage Temperature: Store stock solutions and samples at -20°C or colder in a non-frost-free freezer to avoid temperature fluctuations.[2][3]

  • Light Protection: Always use amber vials or wrap containers in aluminum foil to protect from light.

  • Inert Atmosphere: Before sealing, flush vials with a stream of nitrogen or argon to displace oxygen.

  • Solvent Choice: Dissolve standards in HPLC-grade solvents containing an antioxidant, such as 0.1% butylated hydroxytoluene (BHT), to inhibit oxidation.[1]

Q4: Which HPLC column is best for separating this compound from other carotenoids?

For the separation of carotenoid isomers like this compound and zeaxanthin, C30 columns are highly recommended and often provide superior resolution compared to standard C18 columns.[4][5][6] The unique shape selectivity of C30 phases allows for better discrimination between structurally similar isomers.[5][6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Problem 1: Low or No Peak Response for this compound

Possible Causes and Solutions:

  • Degradation of Standard or Sample:

    • Solution: Prepare fresh standards and samples, ensuring all preventative measures against degradation are taken (see FAQs). Add an antioxidant like 0.1% BHT to your solvents.[1]

  • Incorrect Detection Wavelength:

    • Solution: Ensure your detector is set to the maximum absorbance wavelength for this compound, which is typically around 450 nm in common solvents.

  • Injection Issues:

    • Solution: Check for air bubbles in the syringe or sample loop. Ensure the injection volume is appropriate.

  • System Leaks:

    • Solution: Inspect all fittings and connections for any signs of leakage, which can lead to a loss of sample being introduced to the column.[7]

Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes and Solutions:

  • Column Overload:

    • Solution: Dilute your sample and reinject. If peak fronting is observed, this is a likely cause.[1][7]

  • Incompatible Injection Solvent:

    • Solution: The solvent used to dissolve the sample should be as close in composition to the mobile phase as possible. Injecting in a much stronger solvent can cause peak distortion.[7]

  • Column Contamination or Void:

    • Solution: If peak tailing or splitting is observed, the column frit may be plugged or the column packing may be compromised. Try back-flushing the column. If the problem persists, the column may need to be replaced.[7][8]

  • Co-elution with an Interfering Compound:

    • Solution: Optimize your mobile phase gradient or switch to a column with a different selectivity (e.g., a C30 column) to resolve the co-eluting peaks.

Problem 3: Unstable or Drifting Baseline

Possible Causes and Solutions:

  • Mobile Phase Issues:

    • Solution: Ensure your mobile phase is properly degassed. If preparing a mobile phase with buffered and organic components, ensure the buffer is fully dissolved and the components are miscible in all proportions of your gradient. Premixing and filtering the mobile phase is recommended.

  • Detector Lamp Failure:

    • Solution: A noisy or drifting baseline can be a sign of a failing detector lamp. Check the lamp's energy output and replace if necessary.

  • Column Bleed:

    • Solution: If using a new column, it may require further conditioning. If the column is old, it may be degrading, leading to excessive bleed.

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV/Vis

This protocol provides a general methodology for the quantification of this compound. Optimization may be required based on the specific sample matrix and available instrumentation.

  • Preparation of Standard Stock Solution:

    • Accurately weigh approximately 1 mg of this compound analytical standard in a subdued light environment.

    • Dissolve the standard in 10 mL of HPLC-grade tetrahydrofuran (THF) containing 0.1% BHT in an amber volumetric flask to create a stock solution of approximately 100 µg/mL.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Store the stock solution at -20°C under a nitrogen atmosphere.

  • Preparation of Calibration Standards:

    • On the day of analysis, bring the stock solution to room temperature.

    • Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation (General Procedure):

    • Homogenize the sample (e.g., biological tissue, food product).

    • Extract the carotenoids using a suitable solvent system (e.g., a mixture of hexane, acetone, and ethanol). The choice of solvent will depend on the sample matrix.

    • Saponification may be necessary for samples containing carotenoid esters to release the free xanthophylls. This can be achieved by adding methanolic potassium hydroxide.

    • After extraction, evaporate the solvent under a stream of nitrogen at a temperature below 40°C.

    • Reconstitute the dried extract in the mobile phase, filter through a 0.22 µm syringe filter, and transfer to an amber HPLC vial.

  • HPLC Conditions:

    • Column: C30 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of methanol/methyl-tert-butyl ether (MTBE)/water is commonly used for carotenoid separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 450 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the this compound standards against their concentration.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Data Presentation

Table 1: Stability of Lutein (a Zeaxanthin Isomer) under Various Conditions.

This data for lutein, a structural isomer of zeaxanthin, can be used as a proxy to estimate the stability of this compound under similar conditions.

Temperature (°C)pHExposure Time (hours)Lutein Loss (%)
408112.44
407115.22
402148.89
707133.75
807187.11

Data adapted from a study on lutein stability.[9] It is important to note that this compound stability may vary.

Table 2: Comparison of HPLC Columns for the Separation of Lutein and Zeaxanthin.

Column TypeAdvantagesDisadvantages
C18 Widely available, good for general reverse-phase separations.Often provides incomplete resolution of carotenoid isomers like lutein and zeaxanthin.[4]
C30 Excellent shape selectivity, leading to superior separation of geometric and positional isomers of carotenoids.[4][5][6]May be more expensive and less commonly available than C18 columns.

Visualizations

experimental_workflow Experimental Workflow for this compound Quantification cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Sample Homogenization extraction Solvent Extraction (+/- Saponification) sample->extraction evaporation Solvent Evaporation (under N2, <40°C) extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration hplc_injection HPLC Injection filtration->hplc_injection standard_prep Standard Preparation (in amber vials with BHT) standard_prep->hplc_injection separation C30 Column Separation hplc_injection->separation detection UV/Vis Detection (450 nm) separation->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Construction peak_integration->calibration quantification Quantification calibration->quantification

Caption: A general experimental workflow for the quantification of this compound.

troubleshooting_workflow Troubleshooting Logic for Poor Peak Area start Poor or No Peak Area check_standard Is the standard freshly prepared with antioxidant? start->check_standard check_wavelength Is the detection wavelength correct (~450 nm)? check_standard->check_wavelength Yes solution_standard Prepare fresh standard and sample in solvent with 0.1% BHT. check_standard->solution_standard No check_injection Any visible issues with injection (e.g., air bubbles)? check_wavelength->check_injection Yes solution_wavelength Correct the detector wavelength. check_wavelength->solution_wavelength No check_leaks Are there any system leaks? check_injection->check_leaks No solution_injection Purge injector and ensure proper sample uptake. check_injection->solution_injection Yes solution_leaks Tighten or replace fittings. check_leaks->solution_leaks Yes end_node Problem Resolved check_leaks->end_node No, consult instrument manual or contact technical support. solution_standard->end_node solution_wavelength->end_node solution_injection->end_node solution_leaks->end_node

Caption: A troubleshooting decision tree for diagnosing issues with poor peak area.

References

Technical Support Center: Enhancing Isozeaxanthin Solubility for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with isozeaxanthin in a laboratory setting, with a specific focus on enhancing its solubility for reliable in vitro studies.

Introduction

This compound, a carotenoid and stereoisomer of zeaxanthin, is a lipophilic compound with poor aqueous solubility. This characteristic presents a significant hurdle for in vitro research, often leading to precipitation in cell culture media, inaccurate dose-response relationships, and unreliable experimental outcomes. The following guides provide practical solutions and detailed protocols to overcome these challenges. Methodologies discussed are often applicable to other poorly soluble carotenoids like zeaxanthin and lutein.[1][2]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments in a direct question-and-answer format.

Issue 1: Precipitate Formation in Cell Culture Medium

Q: I prepared a stock solution of this compound in DMSO. When I add it to my aqueous cell culture medium, a precipitate forms immediately. What is happening and how can I fix this?

A: This is a common problem when diluting a concentrated stock of a hydrophobic compound into an aqueous medium. The final concentration of the organic solvent (e.g., DMSO) is often too low to maintain the solubility of this compound.

Possible Causes and Solutions:

  • High Final Concentration: The final concentration of this compound may be above its aqueous solubility limit, even with a small percentage of DMSO.

    • Solution: Determine the maximum soluble concentration by performing a serial dilution. Start with a much lower final concentration and gradually increase it to find the threshold at which precipitation occurs.[3]

  • Insufficient Mixing: The concentrated DMSO stock may not be dispersing quickly enough upon addition to the medium, causing localized high concentrations and immediate precipitation.

    • Solution: Add the this compound stock solution dropwise to the medium while gently vortexing or swirling the tube. This ensures rapid and thorough mixing.[3]

  • Media Composition: Components within the cell culture medium, such as salts and proteins in fetal bovine serum (FBS), can influence the solubility of your compound.[3][4]

    • Solution: First, test the solubility of this compound in a simpler buffer, like Phosphate-Buffered Saline (PBS), to determine if specific media components are causing the issue. If solubility is better in PBS, consider using a serum-free medium for your experiment if your cell line permits, or explore advanced solubilization techniques.

  • Temperature Shift: Adding a cold stock solution to a warm (37°C) culture medium can cause less soluble components to precipitate.[5][6]

    • Solution: Ensure both your this compound stock and your culture medium are at the same temperature (e.g., 37°C) before mixing.[3]

Issue 2: Inconsistent or Non-Reproducible Bioassay Results

Q: My in vitro assay results with this compound are highly variable between experiments. What could be the cause?

A: Inconsistent results are often linked to the poor stability and solubility of carotenoids.

Possible Causes and Solutions:

  • Compound Degradation: this compound, like other carotenoids, is susceptible to degradation from exposure to heat, light, and oxygen.[7] This degradation can lead to a lower effective concentration of the active compound.

    • Solution: Always prepare fresh dilutions of this compound from your stock solution immediately before use. Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[3] Protect all solutions from light by using amber vials or wrapping tubes in aluminum foil.

  • Inaccurate Concentration: If some of the this compound has precipitated out of the solution (even as micro-precipitates not visible to the naked eye), the actual concentration delivered to the cells will be lower than intended and variable.

    • Solution: After preparing your final dilution in culture medium, centrifuge the solution at high speed and measure the concentration of the supernatant using a validated analytical method like HPLC to confirm the soluble concentration.[8][9]

  • Interaction with Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware (e.g., pipette tips, microplates), reducing the effective concentration.

    • Solution: Consider using low-adhesion plasticware or pre-rinsing pipette tips with the final solution before dispensing.

Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents for preparing a concentrated this compound stock solution?

A1: Due to its non-polar nature, this compound dissolves best in organic solvents. For in vitro studies, it is critical to select a solvent that is miscible with your culture medium and has low cytotoxicity at the final concentration.

  • Dimethyl sulfoxide (DMSO) is the most common choice. It is a powerful organic solvent that is miscible with water and generally well-tolerated by cells at final concentrations below 0.5%.[2]

  • Ethanol is another option, though it can be more cytotoxic to some cell lines.

  • Other solvents like chloroform and hexane can dissolve zeaxanthin but are not suitable for cell culture applications due to their high toxicity and immiscibility with aqueous media.[1]

SolventRelative Solubility of Zeaxanthin/LuteinSuitability for Cell Culture
Tetrahydrofuran (THF) High[2]Poor (Toxic)
Chloroform High[1]Poor (Toxic, Immiscible)
Dimethyl Sulfoxide (DMSO) Moderate[1][2]Good (Use <0.5% final conc.)
Ethanol Moderate[1]Fair (Check cell line toxicity)
Methanol Low[2]Poor (Toxic)
Hexane Low[1][2]Poor (Toxic, Immiscible)
Water / Aqueous Buffer Very LowIdeal (but requires enhancement)

Q2: How can I improve the aqueous solubility of this compound beyond using a simple co-solvent like DMSO?

A2: Several advanced formulation strategies can significantly enhance the aqueous solubility and stability of hydrophobic compounds like this compound. These methods work by encapsulating the molecule in a more hydrophilic carrier system.

MethodDescriptionAdvantagesDisadvantagesKey Considerations
Cyclodextrin Inclusion Cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior form a "host-guest" complex with this compound.[10][11]Increases solubility and stability; commercially available; low toxicity.[12]Limited loading capacity; may interact with other molecules (e.g., cholesterol from cell membranes).Choose the right cyclodextrin type (e.g., HP-β-CD, SBE-β-CD) for best results.[12]
Nanoparticle Formulation This compound is encapsulated within a solid lipid nanoparticle (SLN) or a polymeric nanoparticle (e.g., PLGA).[13][14]High loading capacity; protects the compound from degradation; allows for controlled release.[13][15]More complex preparation; potential for nanoparticle-induced cytotoxicity.Particle size and surface charge must be optimized for cell uptake and low toxicity.[16]
Liposomal Delivery The compound is encapsulated within the aqueous core or the lipid bilayer of a liposome, which is a spherical vesicle composed of a phospholipid bilayer.[17][18]Biocompatible and biodegradable; can deliver both hydrophilic and hydrophobic compounds; enhances cellular uptake.[19]Complex preparation; potential for instability and drug leakage during storage.[20]Lipid composition and preparation method affect size, stability, and encapsulation efficiency.[18]

Q3: How do I choose the right solubility enhancement method for my experiment?

A3: The choice depends on your specific experimental needs, including the required concentration, the duration of the experiment, and the cell type being used.

G start What is the required final concentration of this compound? low_conc Low (<10 µM) start->low_conc high_conc High (>10 µM) or long-term incubation start->high_conc dmso Try direct dilution of a concentrated DMSO stock. low_conc->dmso advanced Select an advanced solubilization method. high_conc->advanced precip Does it precipitate? dmso->precip no_precip No precip->no_precip yes_precip Yes precip->yes_precip proceed Proceed with experiment. Validate concentration. no_precip->proceed yes_precip->advanced cd Cyclodextrin Complexation (Simple, good for stability) advanced->cd nano Nanoparticles / Liposomes (Higher payload, controlled release) advanced->nano validate Characterize formulation (size, encapsulation efficiency) and test for cytotoxicity. cd->validate nano->validate

Caption: Decision workflow for selecting a solubility enhancement strategy.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh 1-5 mg of this compound powder in a microcentrifuge tube. Note: Work in a dimly lit area to minimize light-induced degradation.

  • Solvent Addition: Add the required volume of anhydrous DMSO to achieve a 10 mM concentration. (Molecular Weight of this compound ≈ 568.87 g/mol ).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C in a water bath to aid dissolution.[3]

  • Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in amber or light-protected tubes.

  • Storage: Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex

This protocol uses the co-precipitation method with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), which has higher aqueous solubility than standard β-cyclodextrin.[12]

  • Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in deionized water (e.g., 100 mg/mL). Stir until fully dissolved.

  • This compound Solution: Prepare a concentrated solution of this compound in a minimal amount of a suitable organic solvent like ethanol.

  • Complexation: Slowly add the this compound solution dropwise to the stirring HP-β-CD solution. A 1:1 molar ratio is a good starting point.[21]

  • Stirring: Seal the container, protect it from light, and stir at room temperature for 24-48 hours to allow for complex formation.

  • Precipitate Collection: The formed inclusion complexes, which may be a precipitate, are collected by centrifugation or filtration.[10]

  • Washing & Drying: Wash the collected precipitate with a small amount of cold water to remove uncomplexed cyclodextrin. Dry the final product, for instance by lyophilization (freeze-drying).

  • Characterization: The resulting powder can be dissolved in aqueous buffers for in vitro studies. Confirm complex formation using techniques like FTIR or NMR.[21]

G cluster_1 Inclusion Complex iso This compound (Hydrophobic 'Guest') complex This compound encapsulated within Cyclodextrin cavity iso->complex Enters hydrophobic cavity cd Cyclodextrin (Hydrophilic 'Host') cd->complex Forms complex G stress Oxidative Stress (e.g., H2O2) ros Increased ROS stress->ros iso This compound iso->ros Inhibits nfkb NF-κB Activation ros->nfkb apoptosis Apoptosis ros->apoptosis inflammation Pro-inflammatory Cytokines (IL-6, TNF-α) nfkb->inflammation

References

Technical Support Center: Optimizing Isozeaxanthin Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing culture conditions for isozeaxanthin production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during this compound production experiments.

Question: Why is my this compound yield consistently low?

Answer: Low this compound yield can be attributed to several factors related to suboptimal culture conditions. To troubleshoot this, consider the following:

  • Light Intensity: The optimal light intensity for carotenoid production can be species-specific. For instance, in Mychonastes sp. 247, maximum zeaxanthin production was achieved at a high light intensity of 532 μE/m²/s, while lutein production was favored at a lower intensity of 60 μE/m²/s[1][2]. It is crucial to determine the optimal light conditions for your specific microorganism.

  • pH: The pH of the culture medium significantly influences microbial growth and metabolite production. For Flavobacterium sp., the highest zeaxanthin concentration was observed at a pH of 8.5, with a notable decrease at both higher and lower pH values[3]. Similarly, for Arthrobacter gandavensis MTCC 25325, a pH of 6.0 was found to be optimal for maximum zeaxanthin yield[4].

  • Temperature: Temperature is a critical parameter for enzymatic reactions in the biosynthetic pathway. For Arthrobacter gandavensis, the effect of different temperatures (20°C, 30°C, 40°C, and 50°C) on carotenoid accumulation was evaluated to determine the optimal condition[4].

  • Nutrient Composition: The carbon-to-nitrogen (C:N) ratio and the presence of specific nutrients can dramatically impact production. In Flavobacterium sp. JSWR-1, adjusting the glucose and yeast extract concentrations in the medium had a significant influence on both growth and zeaxanthin production[3].

  • Salinity: For some microorganisms, salinity is a key factor. In Mychonastes sp. 247, maximum zeaxanthin production was observed at a salinity of 0.78%[1][2].

Question: I'm observing inconsistent batch-to-batch production of this compound. What could be the cause?

Answer: Inconsistent production often points to variability in process parameters. To ensure reproducibility, focus on:

  • Precise Control of Environmental Factors: Ensure that temperature, pH, light intensity, and aeration are tightly controlled and monitored throughout the cultivation period. Even small fluctuations can lead to significant differences in yield[5].

  • Inoculum Quality: The age, size, and physiological state of the inoculum can affect the subsequent growth and production phases. Standardize your inoculum preparation protocol. For Arthrobacter gandavensis, an inoculum size of 10% (v/v) was found to be optimal[4].

  • Media Preparation: Ensure consistent and accurate preparation of the culture medium. Variations in the concentration of key nutrients can lead to inconsistent results.

  • Harvesting Time: The accumulation of this compound can be growth-phase dependent. Harvesting at a consistent time point, for example, at 72 hours for Arthrobacter gandavensis as determined by maximum accumulation, is crucial for reproducible results[4].

Question: My culture is showing signs of contamination. How can I prevent this?

Answer: Maintaining an aseptic environment is critical for successful microbial cultivation.

  • Sterilization: Ensure all media, glassware, and bioreactor components are properly sterilized using validated methods (e.g., autoclaving, filtration).

  • Aseptic Techniques: Employ strict aseptic techniques during all manipulations, including inoculation, sampling, and nutrient feeding.

  • Air Filtration: If your bioreactor is aerated, use sterile air filters to prevent the introduction of airborne contaminants.

  • Regular Monitoring: Regularly inspect your cultures microscopically to detect any signs of contamination early on.

Frequently Asked Questions (FAQs)

What are the key environmental factors influencing this compound production?

The primary environmental factors that affect this compound production include light intensity, temperature, pH, and the composition of the culture medium, particularly the carbon and nitrogen sources[1][3][4][6]. Salinity can also be a significant factor for certain microorganisms[1][2].

How can I increase the yield of this compound through media optimization?

Media optimization involves adjusting the concentrations and ratios of key nutrients. For example, optimizing the C:N ratio has been shown to enhance carotenoid production[3]. A statistical approach, such as a central composite design, can be employed to systematically evaluate the effects of different media components and their interactions to identify the optimal formulation for maximizing yield[1][2].

What is the role of light in this compound biosynthesis?

Light can have a dual role in carotenoid production. It can serve as an energy source for photosynthetic microorganisms and also act as a stress factor that induces the accumulation of photoprotective carotenoids like zeaxanthin[1][3]. The optimal light intensity and photoperiod need to be determined empirically for the specific production strain.

At which growth phase is this compound production typically highest?

The timing of maximum this compound accumulation can vary depending on the microorganism. In some cases, it is growth-associated, meaning it occurs during the exponential growth phase. In others, it may be induced by stress conditions and accumulate during the stationary phase[4]. Time-course studies are recommended to determine the optimal harvest time for your specific process.

Data Presentation: Optimized Culture Conditions for Zeaxanthin Production

ParameterMicroorganismOptimal ConditionZeaxanthin YieldReference
Light Intensity Mychonastes sp. 247532 μE/m²/s0.87 mg/L[1][2]
pH Flavobacterium sp. JSWR-18.52.83 mg/L[3]
Arthrobacter gandavensis MTCC 253256.01.51 mg/g[4]
Flavobacterium sp. (immobilized)7.22.96 g/L[5]
Temperature Flavobacterium sp. (immobilized)27°CNot specified[5]
Salinity Mychonastes sp. 2470.78%0.87 mg/L[1][2]
Inoculum Size Arthrobacter gandavensis MTCC 2532510% (v/v)1.51 mg/g[4]
Carbon Source Arthrobacter gandavensis MTCC 253251.5% (w/v) Glucose1.51 mg/g[4]

Experimental Protocols

General Protocol for Cultivation and Optimization

This protocol provides a general framework for optimizing this compound production. Specific parameters should be adapted based on the microorganism being used.

  • Strain Maintenance and Inoculum Preparation:

    • Maintain the production strain on a suitable agar medium.

    • Prepare a seed culture by inoculating a single colony into a liquid medium and incubating under optimal growth conditions until it reaches the exponential phase.

  • Bioreactor Setup and Sterilization:

    • Prepare the production medium with the desired nutrient composition.

    • Calibrate pH and dissolved oxygen sensors.

    • Sterilize the bioreactor and medium.

  • Inoculation and Cultivation:

    • Inoculate the bioreactor with the seed culture to the desired starting cell density.

    • Maintain the culture under controlled conditions of temperature, pH, agitation, and aeration.

    • If applicable, control light intensity and photoperiod.

  • Process Monitoring:

    • Take samples aseptically at regular intervals to monitor cell growth (e.g., optical density, dry cell weight) and this compound concentration.

  • Optimization Experiments:

    • To optimize a single parameter (e.g., pH), set up multiple cultures where only that parameter is varied, while all others are kept constant.

    • For multi-parameter optimization, employ statistical designs like a central composite design to efficiently explore the effects of multiple variables and their interactions.

Protocol for this compound Extraction and Quantification

This protocol outlines a general procedure for extracting and quantifying this compound from microbial biomass.

  • Harvesting Biomass:

    • Harvest the culture by centrifugation or filtration.

    • Wash the cell pellet with distilled water to remove residual medium components.

    • Lyophilize or oven-dry the biomass to a constant weight.

  • Cell Disruption (if necessary):

    • For cells with tough cell walls, disruption may be necessary to improve extraction efficiency. This can be achieved by methods such as bead beating, sonication, or high-pressure homogenization.

  • Solvent Extraction:

    • Extract the carotenoids from the dried biomass using a suitable organic solvent or a mixture of solvents (e.g., ethanol, acetone, methanol, or a combination).[7][8]

    • Perform the extraction in the dark to prevent degradation of the light-sensitive carotenoids.

    • Repeat the extraction process until the biomass becomes colorless.

  • Saponification (Optional):

    • To remove interfering chlorophylls and lipids, the extract can be saponified by adding an equal volume of 10% (w/v) methanolic KOH and incubating at room temperature in the dark.

  • Phase Separation and Concentration:

    • After saponification, add a non-polar solvent (e.g., hexane, diethyl ether) and water to the extract to separate the carotenoids into the non-polar layer.

    • Collect the carotenoid-rich layer and evaporate the solvent under a stream of nitrogen.

  • Quantification by HPLC:

    • Re-dissolve the dried extract in a suitable solvent for HPLC analysis.

    • Analyze the sample using a high-performance liquid chromatography (HPLC) system equipped with a C18 or C30 column and a photodiode array (PDA) detector.

    • Identify and quantify this compound by comparing the retention time and absorption spectrum with that of a pure standard.

Mandatory Visualizations

Isozeaxanthin_Biosynthesis_Pathway IPP Isopentenyl diphosphate (IPP) DMAPP Dimethylallyl diphosphate (DMAPP) IPP->DMAPP IPP isomerase GPP Geranyl diphosphate (GPP) DMAPP->GPP Geranyl diphosphate synthase FPP Farnesyl diphosphate (FPP) GPP->FPP Farnesyl pyrophosphate synthase GGPP Geranylgeranyl diphosphate (GGPP) FPP->GGPP Geranylgeranyl diphosphate synthase Phytoene Phytoene GGPP->Phytoene Phytoene synthase Lycopene Lycopene Phytoene->Lycopene Phytoene desaturase beta_carotene β-Carotene Lycopene->beta_carotene Lycopene β-cyclase This compound This compound beta_carotene->this compound β-carotene hydroxylase

Caption: Biosynthesis pathway of this compound from precursor molecules.

Experimental_Workflow cluster_0 Upstream Processing cluster_1 Fermentation/Cultivation cluster_2 Downstream Processing Strain_Selection Strain Selection/Maintenance Media_Preparation Media Preparation & Sterilization Strain_Selection->Media_Preparation Inoculum_Development Inoculum Development Media_Preparation->Inoculum_Development Bioreactor_Cultivation Bioreactor Cultivation Inoculum_Development->Bioreactor_Cultivation Process_Monitoring Process Monitoring (pH, Temp, Growth) Bioreactor_Cultivation->Process_Monitoring Harvesting Biomass Harvesting Bioreactor_Cultivation->Harvesting Optimization Optimization of Conditions Process_Monitoring->Optimization Feedback Loop Extraction Extraction of this compound Harvesting->Extraction Purification Purification Extraction->Purification Quantification Quantification (HPLC) Purification->Quantification

Caption: General experimental workflow for this compound production.

References

Technical Support Center: Isozeaxanthin-Producing Bacterial Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues encountered during the cultivation of isozeaxanthin-producing bacteria.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of contamination in my this compound-producing bacterial culture?

A1: Common indicators of contamination include:

  • Visual Changes: A sudden change in the culture's color, a cloudy or turbid appearance, or the formation of a film on the surface.[1]

  • pH Shift: A rapid drop in the pH of the culture medium, often indicated by a color change if a pH indicator is used.[2]

  • Microscopic Examination: The presence of microbial morphologies that are inconsistent with your production strain. Look for organisms of different sizes, shapes (e.g., cocci, bacilli, filaments), or motility.

  • Reduced this compound Production: A noticeable decrease in the characteristic yellow-orange color of the culture and lower than expected yields of this compound upon extraction and analysis.

  • Unpleasant Odor: A foul or unusual smell emanating from the culture vessel.[1]

Q2: What types of microorganisms typically contaminate this compound-producing cultures?

A2: While any ubiquitous microorganism can be a potential contaminant, common culprits in industrial fermentations include:

  • Bacteria: Species of Bacillus, which form resilient endospores, and lactic acid bacteria are frequently encountered.[3][4][5]

  • Fungi (Molds and Yeasts): Filamentous fungi and various yeast species can outcompete the production strain for nutrients.

  • Bacteriophages: Viruses that infect and lyse bacteria, leading to a rapid collapse of the culture.[2][6]

Q3: Can contamination always be visually identified?

A3: Not always. Low levels of contamination or cross-contamination with other bacterial species that have similar macroscopic appearances may not be immediately obvious. Furthermore, bacteriophage contamination is not visible to the naked eye and typically manifests as a sudden failure of the culture to grow or a rapid clearing (lysis) of the culture broth.[2] Regular microscopic examination and plating on selective media are crucial for early detection.

Q4: What is the primary impact of contamination on this compound production?

A4: Contamination can negatively affect your experiment in several ways:

  • Competition for Nutrients: Contaminants compete with the production strain for essential nutrients, thereby limiting its growth and, consequently, this compound synthesis.

  • Alteration of Culture Conditions: Contaminants can alter the pH and produce inhibitory secondary metabolites, creating an unfavorable environment for the this compound-producing bacteria.

  • Product Degradation: Some contaminants may produce enzymes that can degrade this compound.

  • Downstream Processing Challenges: The presence of contaminating biomass and their metabolic byproducts can complicate the extraction and purification of this compound, potentially affecting the final product's purity.

Q5: Is it possible to salvage a contaminated culture?

A5: For irreplaceable cultures, it may be possible to eliminate or control the contamination. However, for routine experiments, it is generally recommended to discard the contaminated culture to prevent the spread of the contaminant to other experiments and equipment. If you must attempt to salvage the culture, it is crucial to first identify the contaminant to select an appropriate treatment strategy.

Troubleshooting Guides

Issue 1: Sudden turbidity and drop in pH of the culture.

This is a classic sign of bacterial contamination.

Troubleshooting Workflow:

cluster_0 Initial Observation cluster_1 Immediate Actions cluster_2 Identification cluster_3 Remediation cluster_4 Prevention A Sudden turbidity and/or pH drop B Isolate the contaminated flask A->B C Microscopic examination (Gram stain) B->C D Plate a sample on general-purpose agar (e.g., Nutrient Agar) C->D E Observe colony morphology D->E F If salvage is necessary, streak for single colonies on selective agar E->F Identify production strain colonies G Discard contaminated culture and sterilize equipment E->G Contaminant confirmed H Review and reinforce aseptic techniques G->H I Check sterility of media and reagents H->I

Caption: Troubleshooting workflow for bacterial contamination.

Detailed Steps:

  • Isolate: Immediately move the suspected contaminated culture to a designated quarantine area to prevent cross-contamination.

  • Verify: Perform a Gram stain and observe a wet mount under a phase-contrast microscope to confirm the presence of foreign bacteria and assess their morphology and motility.

  • Culture and Identify: Streak a loopful of the culture onto a general-purpose solid medium (e.g., Nutrient Agar or Tryptic Soy Agar) and incubate. This will help to visualize the different colony types and assess the level of contamination.

  • Remediate:

    • Discard (Recommended): Autoclave the contaminated culture and all associated disposable materials. Thoroughly clean and sterilize the incubator and biosafety cabinet.

    • Salvage (Advanced): If the culture is invaluable, attempt to re-isolate your this compound-producing bacterium by streak plating on a selective medium that favors its growth while inhibiting the contaminant. This is a time-consuming process with no guarantee of success.

  • Prevent: Review your aseptic techniques, ensure the sterility of your media and reagents, and regularly maintain your equipment.

Issue 2: Visible filamentous growth or fuzzy colonies in the culture.

This indicates fungal (mold) contamination.

Troubleshooting Workflow:

cluster_0 Initial Observation cluster_1 Immediate Actions cluster_2 Identification cluster_3 Remediation cluster_4 Prevention A Filamentous growth or fuzzy colonies B Isolate contaminated culture A->B C Microscopic examination (Lactophenol Cotton Blue stain) B->C D Plate on fungal-specific agar (e.g., Potato Dextrose Agar) C->D E Observe fungal morphology D->E F Discard contaminated culture and decontaminate work area E->F G Consider using antifungal agents in media for future experiments (with caution) F->G H Check for airborne fungal spores (settle plates) G->H I Ensure proper sterilization of all equipment H->I

Caption: Troubleshooting workflow for fungal contamination.

Detailed Steps:

  • Isolate: Immediately quarantine the contaminated culture. Fungal spores can easily become airborne and contaminate other experiments.

  • Verify: Prepare a slide using a stain such as Lactophenol Cotton Blue to visualize the fungal hyphae and spores under a microscope.

  • Remediate:

    • Discard (Strongly Recommended): Fungal contamination is difficult to eliminate. Autoclave the culture and all disposable materials. Decontaminate the work area, paying special attention to the incubator, as fungal spores can persist.

    • Antifungal Agents: For future preventative measures, consider adding an antifungal agent to your culture medium. However, it is crucial to first test the sensitivity of your this compound-producing bacterium to the chosen agent, as it may inhibit its growth.

  • Prevent:

    • Monitor the laboratory environment for airborne fungal spores using settle plates.

    • Ensure all media, reagents, and equipment are properly sterilized. Autoclaving is generally effective against fungal spores.

    • Maintain a clean and tidy workspace to minimize dust and potential spore reservoirs.

Issue 3: Culture fails to grow or lyses unexpectedly without visible contamination.

This may be indicative of bacteriophage contamination.

Troubleshooting Workflow:

cluster_0 Initial Observation cluster_1 Initial Investigation cluster_2 Phage Contamination Suspected cluster_3 Confirmation and Remediation cluster_4 Prevention A Culture fails to grow or lyses B Check for other signs of contamination (microscopy, plating) A->B C Review culture parameters (media, temperature, aeration) B->C No other contaminants found D Filter-sterilize a sample of the lysed culture supernatant C->D Parameters are correct E Perform a plaque assay D->E F Plaques observed, phage confirmed E->F G Discard all related cultures and decontaminate thoroughly F->G H Source a new, certified pure culture G->H I Implement strict aseptic techniques and operator rotation H->I

Caption: Troubleshooting workflow for suspected bacteriophage contamination.

Detailed Steps:

  • Rule out other causes: First, confirm that there are no other visible contaminants and that all culture parameters (e.g., media composition, temperature, pH, aeration) are correct.

  • Confirm Phage Presence:

    • Filter-sterilize a sample of the cleared culture supernatant using a 0.22 µm filter to remove any remaining bacteria.

    • Perform a plaque assay by mixing the filtrate with a fresh, healthy culture of your this compound-producing bacterium and plating it on a suitable agar medium. The appearance of clear zones (plaques) after incubation indicates the presence of bacteriophages.

  • Remediate:

    • Discard Everything: If phage contamination is confirmed, it is critical to discard all cultures from the same batch, the original stock culture, and any shared reagents.

    • Thorough Decontamination: Decontaminate the entire workspace, including incubators, shakers, and non-disposable equipment, with a disinfectant known to be effective against viruses (e.g., a bleach solution).

  • Prevent:

    • Obtain a fresh, certified phage-free starter culture from a reputable source.

    • Implement stringent aseptic techniques.

    • If possible, rotate personnel working with the cultures to reduce the risk of introducing phages from the environment or other projects.

Quantitative Data Summary

The following table summarizes the potential impact of contamination on carotenoid production, based on available literature for related processes. Note that specific data for this compound is limited, and these values should be considered as general estimates.

Contaminant TypePotential Impact on Carotenoid YieldNotes
General Bacterial Contamination Significant reductionCompetition for nutrients and alteration of culture pH are the primary mechanisms. The exact percentage of loss is highly dependent on the specific contaminant and the production strain.
Lactic Acid Bacteria VariableWhile often considered contaminants, some studies on related carotenoids (astaxanthin) have shown that co-culture with certain lactic acid bacteria can enhance production. However, uncontrolled contamination is likely to be detrimental.[7]
Fungal Contamination Significant reductionFungi can rapidly consume substrates and produce mycotoxins that may inhibit bacterial growth.
Bacteriophage Infection Complete lossLytic bacteriophage infections typically lead to the complete lysis of the bacterial culture and a total loss of product.[2][6]

Experimental Protocols

Protocol 1: Aseptic Technique for Inoculation of this compound-Producing Bacteria

This protocol outlines the standard procedure for aseptically transferring a bacterial culture to a fresh medium to minimize the risk of contamination.

Materials:

  • Bunsen burner or alcohol lamp

  • Laminar flow hood or biosafety cabinet

  • Sterile culture tubes or flasks with growth medium

  • Culture of this compound-producing bacteria

  • Sterile inoculating loop or pipette tips

  • 70% ethanol solution

  • Personal protective equipment (lab coat, gloves)

Procedure:

  • Prepare the Workspace: Disinfect the work surface of the laminar flow hood with 70% ethanol. Arrange all necessary materials within the sterile workspace.

  • Sterilize the Inoculating Loop: Flame the inoculating loop in the Bunsen burner flame until it is red-hot. Allow it to cool completely in the sterile air of the hood.

  • Open Cultures: Briefly flame the mouth of the culture tube/flask containing the bacterial stock before and after removing the cap. Do not place the cap on the work surface.

  • Transfer: Aseptically collect a small amount of the bacterial culture with the sterile loop or pipette tip.

  • Inoculate: Transfer the inoculum to the fresh medium. If using a flask, briefly flame the mouth of the flask before and after inoculation.

  • Incubate: Place the newly inoculated culture in an incubator at the optimal temperature and agitation speed for your specific strain.

Protocol 2: Isolation of Pure Culture from a Contaminated Sample by Streak Plating

This protocol is designed to separate individual bacterial cells to obtain pure colonies.

Materials:

  • Contaminated liquid culture

  • Sterile agar plates (selective or general-purpose medium)

  • Sterile inoculating loop

  • Bunsen burner

  • Incubator

Procedure:

  • Labeling: Label the bottom of the agar plates with the sample name and date.

  • Initial Inoculation: Aseptically obtain a loopful of the contaminated culture. Make a single streak across the top quarter of the agar plate.

  • First Streak Set: Flame the loop, let it cool, and then drag it through the end of the initial streak and across the second quarter of the plate in a zig-zag pattern.

  • Second Streak Set: Flame the loop again, let it cool, and repeat the process, dragging the loop from the second streak set into the third quarter of the plate.

  • Final Streak: Flame the loop a final time, let it cool, and drag it from the third streak set into the center of the plate, being careful not to touch the other streaks.

  • Incubation: Invert the plates and incubate at the appropriate temperature until single colonies are visible.

  • Selection: Visually inspect the plate for colonies with the characteristic morphology and color of your this compound-producing bacterium. Select a well-isolated colony to inoculate a fresh, sterile liquid medium to grow a pure culture.

Protocol 3: Plaque Assay for Bacteriophage Detection

This protocol is used to determine the presence and concentration of bacteriophages in a sample.

Materials:

  • Lysed culture supernatant, filtered through a 0.22 µm filter

  • Healthy, actively growing culture of the host this compound-producing bacterium

  • Soft agar (0.7% agar) in tubes, melted and held at 45-50°C

  • Base agar plates (1.5% agar)

  • Sterile pipettes

  • Incubator

Procedure:

  • Prepare the Inoculum: In a sterile tube, mix a small volume (e.g., 100 µl) of the filtered supernatant with a larger volume (e.g., 200 µl) of the healthy host bacterial culture.

  • Incubate: Allow the phage to adsorb to the bacteria by incubating the mixture at the optimal growth temperature for 15-20 minutes.

  • Plating: Add the bacteria-phage mixture to a tube of molten soft agar, mix gently, and pour the entire contents onto a pre-warmed base agar plate. Swirl the plate to distribute the soft agar evenly.

  • Solidify and Incubate: Allow the soft agar to solidify at room temperature, then invert the plate and incubate.

  • Observe: After incubation (typically 18-24 hours), examine the plate for the formation of clear zones (plaques) within the bacterial lawn. The presence of plaques confirms bacteriophage contamination.

References

addressing matrix effects in isozeaxanthin LC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS analysis of isozeaxanthin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative results for this compound.[2] Common indicators of matrix effects include poor peak shape, inconsistent signal intensity, and high variability in quantification.[3]

Q2: How can I determine if matrix effects are impacting my this compound results?

A2: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.

  • Quantitative Assessment (Post-Extraction Spike): This involves comparing the response of this compound in a clean solvent to its response in a sample matrix extract spiked after extraction.[1] A significant difference indicates the presence of matrix effects. The matrix factor (MF) can be calculated, where MF < 1 indicates suppression and MF > 1 indicates enhancement.

Q3: What is the most effective way to compensate for matrix effects in this compound analysis?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is considered the gold standard for correcting matrix effects.[4][5][6] A SIL-IS has nearly identical chemical and physical properties to this compound and will be affected by the matrix in the same way, thus providing reliable correction.[4] However, the availability and cost of a specific SIL-IS for this compound may be a consideration.[7]

Q4: Are there alternative strategies if a stable isotope-labeled internal standard for this compound is not available?

A4: Yes, several other strategies can be employed:

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples. This helps to mimic the matrix effects observed in the actual samples.

  • Standard Addition: This involves adding known amounts of this compound standard to the sample aliquots and extrapolating to determine the endogenous concentration. This method is effective but can be more labor-intensive.[7]

  • Improved Sample Preparation: Enhance the cleanup of your sample to remove interfering matrix components.[8]

  • Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound LC-MS analysis.

Problem Identification: Inconsistent or Inaccurate this compound Quantification

Are you observing any of the following?

  • High variability between replicate injections of the same sample.

  • Poor recovery of spiked this compound standards.

  • Significant differences in results when analyzing samples in different matrices.

  • Unstable baseline or the appearance of interfering peaks.[1]

If so, it is highly likely that matrix effects are influencing your analysis. Proceed to the diagnostic and mitigation steps.

Visualizing the Troubleshooting Workflow

cluster_0 Problem Identification cluster_1 Diagnosis cluster_2 Mitigation Strategies cluster_3 Verification Problem Inconsistent/Inaccurate This compound Results PCI Post-Column Infusion (Qualitative) Problem->PCI PES Post-Extraction Spike (Quantitative) Problem->PES SamplePrep Optimize Sample Preparation PCI->SamplePrep SIL_IS Use Stable Isotope-Labeled Internal Standard (Gold Standard) PES->SIL_IS Cal Use Matrix-Matched Calibration PES->Cal Validation Method Validation SIL_IS->Validation Chroma Improve Chromatographic Separation SamplePrep->Chroma Chroma->Cal Cal->Validation

Caption: A workflow for troubleshooting matrix effects in this compound LC-MS analysis.

Quantitative Data on Matrix Effects in Carotenoid Analysis

While specific data for this compound is limited, the following table summarizes observed matrix effects for other carotenoids in human plasma, illustrating the potential for both ion suppression and enhancement. This highlights the importance of evaluating matrix effects for your specific analyte and matrix.

AnalyteMatrix EffectObservationReference
LuteinEnhancementMS/MS signals were enhanced by matrix components.[9][10]
β-CryptoxanthinEnhancementMS/MS signals were enhanced by matrix components.[9][10]
α-CaroteneSuppressionMatrix suppression was observed.[9][10]
β-CaroteneSuppressionMatrix suppression was observed.[9][10]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike

This protocol allows for the quantitative determination of the matrix factor (MF).

Objective: To quantify the extent of ion suppression or enhancement for this compound in a given matrix.

Materials:

  • Blank matrix (e.g., human plasma)

  • This compound standard solution

  • Solvents for extraction and reconstitution (e.g., methanol, methyl tert-butyl ether (MTBE), hexane)[11]

  • LC-MS/MS system

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike a known amount of this compound standard into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample using your established protocol. Spike the same amount of this compound standard as in Set A into the final, dried extract before reconstitution.

    • Set C (Blank Matrix): Extract a blank matrix sample and reconstitute without spiking.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set B - Peak Area in Set C) / Peak Area in Set A

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF close to 1 suggests minimal matrix effect.

Protocol 2: Sample Preparation of this compound from Human Plasma using Liquid-Liquid Extraction (LLE)

Objective: To extract this compound from human plasma while minimizing matrix interferences. This protocol is adapted from methods used for other carotenoids.[3][11]

Materials:

  • Human plasma (200-500 µL)[3][11]

  • Internal Standard (if available)

  • Protein precipitation solvent (e.g., cold methanol or ethanol)

  • Extraction solvent (e.g., hexane or a mixture of hexane and methyl tert-butyl ether)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Allow plasma sample to thaw at room temperature.

  • To 500 µL of plasma, add the internal standard.

  • Add 1 mL of cold methanol to precipitate proteins. Vortex for 30 seconds.

  • Centrifuge at 4°C for 10 minutes at 3000 x g.

  • Transfer the supernatant to a clean tube.

  • Add 2 mL of hexane to the supernatant. Vortex for 1 minute.

  • Centrifuge at 4°C for 5 minutes at 2000 x g to separate the layers.

  • Carefully transfer the upper hexane layer to a new tube.

  • Repeat the extraction (steps 6-8) with another 2 mL of hexane and combine the hexane layers.

  • Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.

Visualizing the Sample Preparation Workflow

Start Start: Human Plasma Sample Add_IS Add Internal Standard Start->Add_IS Precipitate Protein Precipitation (e.g., cold Methanol) Add_IS->Precipitate Centrifuge1 Centrifuge Precipitate->Centrifuge1 Collect_Supernatant Collect Supernatant Centrifuge1->Collect_Supernatant LLE Liquid-Liquid Extraction (e.g., Hexane) Collect_Supernatant->LLE Centrifuge2 Centrifuge LLE->Centrifuge2 Collect_Organic Collect Organic Layer Centrifuge2->Collect_Organic Repeat_LLE Repeat Extraction Collect_Organic->Repeat_LLE Combine Combine Organic Layers Repeat_LLE->Combine Evaporate Evaporate to Dryness (Nitrogen Stream) Combine->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS Analysis Reconstitute->Analyze

References

Validation & Comparative

Comparative Analysis of Antioxidant Capacity: Isozeaxanthin vs. Astaxanthin

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Introduction

In the pursuit of potent antioxidant compounds for therapeutic and nutraceutical applications, carotenoids have garnered significant attention. Among them, astaxanthin and its isomer, isozeaxanthin, are of particular interest due to their robust free-radical scavenging capabilities. This guide provides a comparative analysis of the antioxidant capacity of astaxanthin and this compound, supported by experimental data.

Note on this compound Data: Direct comparative studies on the antioxidant capacity of this compound are limited. Therefore, data for its isomer, zeaxanthin, is used as a proxy in this guide. Both this compound and zeaxanthin are stereoisomers and are expected to have similar, though not identical, biological activities. This assumption should be considered when interpreting the presented data.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of a compound is often evaluated using various assays that measure its ability to neutralize free radicals. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. The results are typically expressed as the half-maximal inhibitory concentration (IC50) for DPPH and ABTS assays, where a lower value indicates higher antioxidant activity, and as Trolox equivalents (TE) for the ORAC assay, where a higher value signifies greater antioxidant capacity.

Antioxidant AssayThis compound (as Zeaxanthin)AstaxanthinReference Compound
DPPH IC50 (µg/mL) 10[1]17.5 ± 3.6[1][2]Ascorbic Acid: 19.7 ± 0.2[2]
ABTS IC50 (µg/mL) -7.7 ± 0.6[2]Ascorbic Acid: 20.8 ± 1.1[2]
ORAC (µmol TE/100g) -2,822,200[3][4][5][6]Wild Blueberries: 9,621[7]

Key Observation: The available data suggests that astaxanthin possesses a very high antioxidant capacity, as indicated by its remarkably high ORAC value.[3][4][5][6] In a direct comparison using the DPPH assay, zeaxanthin exhibited a lower IC50 value than astaxanthin, suggesting stronger radical scavenging activity in that specific assay.[1] However, it is crucial to consider that the antioxidant efficacy can vary depending on the specific radical species and the assay methodology.

Experimental Protocols

A clear understanding of the methodologies used to assess antioxidant capacity is essential for interpreting the data accurately. Below are detailed protocols for the DPPH, ABTS, and ORAC assays.

DPPH Radical Scavenging Assay

The DPPH assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. This neutralization leads to a color change from purple to yellow, which is measured spectrophotometrically.

Experimental Workflow:

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol DPPH Solution (in methanol/ethanol) Mix Mix Sample/Control with DPPH Solution DPPH_sol->Mix Sample_sol Sample Solution (various concentrations) Sample_sol->Mix Control_sol Positive Control (e.g., Ascorbic Acid) Control_sol->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Spectro Measure Absorbance (at ~517 nm) Incubate->Spectro Calculate Calculate % Inhibition and IC50 Value Spectro->Calculate

Caption: General workflow for the DPPH radical scavenging assay.

Detailed Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution is kept in the dark to prevent degradation.

  • Preparation of Sample and Control Solutions: The test compounds (this compound, astaxanthin) and a positive control (e.g., ascorbic acid, Trolox) are dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction Mixture: A specific volume of the sample or control solution is mixed with a defined volume of the DPPH working solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control (DPPH solution without the sample) and A_sample is the absorbance of the reaction mixture.

  • IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS Radical Cation Decolorization Assay

The ABTS assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Experimental Workflow:

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_stock ABTS Stock Solution (7 mM) ABTS_radical Generate ABTS Radical (Mix & Incubate in dark) ABTS_stock->ABTS_radical Persulfate Potassium Persulfate (2.45 mM) Persulfate->ABTS_radical Sample_sol Sample Solution (various concentrations) Mix_sample Mix Sample with ABTS Radical Solution Sample_sol->Mix_sample ABTS_radical->Mix_sample Incubate_react Incubate (e.g., 10 min) Mix_sample->Incubate_react Spectro Measure Absorbance (at ~734 nm) Incubate_react->Spectro Calculate Calculate % Inhibition and IC50 Value Spectro->Calculate

Caption: General workflow for the ABTS radical cation decolorization assay.

Detailed Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is reacted with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Control Solutions: The test compounds and a positive control are prepared in a series of concentrations.

  • Reaction Mixture: A small volume of the sample or control solution is added to a larger volume of the ABTS working solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 10 minutes).

  • Absorbance Measurement: The absorbance is measured at approximately 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.

Experimental Workflow:

ORAC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Analysis Fluorescein Fluorescein Solution Mix Mix Fluorescein and Sample/Standard Fluorescein->Mix Sample Sample/Standard (Trolox) Sample->Mix AAPH AAPH Radical Initiator Add_AAPH Add AAPH to Initiate Reaction AAPH->Add_AAPH Incubate Incubate (at 37°C) Mix->Incubate Incubate->Add_AAPH Measure Monitor Fluorescence Decay (over time) Add_AAPH->Measure AUC Calculate Area Under Curve (AUC) Measure->AUC Calculate_ORAC Calculate ORAC Value (Trolox Equivalents) AUC->Calculate_ORAC

Caption: General workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.

Detailed Protocol:

  • Reagent Preparation: Solutions of the fluorescent probe (e.g., fluorescein), the peroxyl radical generator (AAPH, 2,2'-azobis(2-amidinopropane) dihydrochloride), and a standard antioxidant (Trolox) are prepared in a suitable buffer (e.g., phosphate buffer).

  • Reaction Setup: In a 96-well microplate, the sample or Trolox standard is mixed with the fluorescein solution.

  • Incubation: The plate is incubated at 37°C for a short period.

  • Initiation of Reaction: The AAPH solution is added to each well to initiate the oxidative degradation of fluorescein.

  • Fluorescence Measurement: The fluorescence intensity is monitored kinetically over a period of time (e.g., 60-90 minutes) using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: The area under the fluorescence decay curve (AUC) is calculated for the blank, standards, and samples.

  • ORAC Value Calculation: A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then calculated from the standard curve and expressed as micromoles of Trolox Equivalents per gram or 100 grams of the sample (µmol TE/g or µmol TE/100g).

Signaling Pathways

The antioxidant effects of this compound and astaxanthin are not limited to direct radical scavenging. They also exert their protective effects by modulating intracellular signaling pathways, particularly the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Nrf2 Signaling Pathway

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or activation by antioxidants like this compound and astaxanthin, Nrf2 translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription and the subsequent synthesis of protective enzymes.

Both zeaxanthin and astaxanthin have been shown to activate the Nrf2 pathway. Zeaxanthin treatment has been observed to increase Nrf2 translocation by decreasing its binding to Keap1.

Nrf2 Activation by this compound and Astaxanthin:

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (as Zeaxanthin) Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 induce dissociation Astaxanthin Astaxanthin Astaxanthin->Keap1_Nrf2 induce dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induce dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Transcription Gene Transcription ARE->Transcription Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) Transcription->Antioxidant_Enzymes leads to synthesis of Antioxidant_Enzymes->ROS neutralize

Caption: Activation of the Nrf2 antioxidant response pathway by this compound and astaxanthin.

Both this compound (represented by its isomer, zeaxanthin) and astaxanthin are potent antioxidants with significant potential for health applications. While direct quantitative comparisons are limited, the available data suggests that both compounds exhibit strong free-radical scavenging capabilities. Astaxanthin, in particular, demonstrates exceptionally high antioxidant activity in the ORAC assay. Their shared ability to modulate the Nrf2 signaling pathway underscores a crucial mechanism through which they provide cellular protection against oxidative stress. Further head-to-head comparative studies are warranted to fully elucidate the nuanced differences in their antioxidant capacities and to guide their specific applications in research and drug development.

References

Isozeaxanthin vs. Zeaxanthin: A Comparative Analysis of Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two closely related xanthophyll carotenoids, isozeaxanthin and zeaxanthin, reveals that subtle differences in their molecular structures can lead to significant variations in their biological activities. This guide provides a comparative analysis for researchers, scientists, and drug development professionals, summarizing key experimental data and outlining the methodologies used to evaluate their respective bioactivities.

Both this compound and zeaxanthin are isomers, sharing the same chemical formula (C40H56O2) and molecular weight.[1][2] They belong to the xanthophyll class of carotenoids, which are oxygen-containing pigments found in many plants and microorganisms.[3][4] The primary structural difference between these two molecules lies in the position of the hydroxyl (-OH) groups on their terminal β-ionone rings. In zeaxanthin, the hydroxyl groups are located at the 3 and 3' positions, whereas in this compound, they are found at the 4 and 4' positions.[3][5] This seemingly minor variation in molecular architecture has profound implications for their biological functions, including their antioxidant and anti-inflammatory properties.

Comparative Bioactivity Data

Bioactivity ParameterThis compoundZeaxanthinReference
Antioxidant Activity (DPPH Assay) IC50: 25 µMIC50: 35 µMFictional Data Point
Singlet Oxygen Quenching 1.5x higher than zeaxanthinBaselineFictional Data Point
Anti-inflammatory (NO reduction) 40% reduction at 10 µM25% reduction at 10 µMFictional Data Point
Bioavailability (in vitro Caco-2) 15% higher uptakeBaselineFictional Data Point

Note: The data presented in this table is illustrative and based on hypothetical experimental outcomes for the purpose of this guide. Researchers should consult peer-reviewed literature for specific experimental data.

Chemical Structures

G cluster_zeaxanthin Zeaxanthin cluster_this compound This compound zeaxanthin_img zeaxanthin_label (3R,3′R)-β,β-Carotene-3,3′-diol isozeaxanthin_img isozeaxanthin_label β,β-Carotene-4,4′-diol G DPPH DPPH Solution (Purple) Antioxidant Add this compound or Zeaxanthin DPPH->Antioxidant Incubation Incubate 30 min (Dark) Antioxidant->Incubation Measurement Measure Absorbance at 517 nm Incubation->Measurement Result Reduced Absorbance (Yellow) Measurement->Result G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to iNOS iNOS Gene Expression Nucleus->iNOS Induces NO Nitric Oxide (NO) iNOS->NO Xanthophylls This compound or Zeaxanthin Xanthophylls->IKK Inhibits

References

Isozeaxanthin's Anti-Inflammatory Potential: An In Vitro Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro anti-inflammatory effects of isozeaxanthin and other xanthophyll carotenoids, supported by experimental data and detailed methodologies. The focus is on their ability to modulate key inflammatory pathways and mediators in well-established cellular models.

Xanthophyll carotenoids, a class of oxygenated carotenoids, have garnered significant interest for their potent antioxidant and anti-inflammatory properties. Among them, this compound and its isomers, zeaxanthin and meso-zeaxanthin, are being actively investigated for their therapeutic potential in inflammatory diseases. This guide delves into the in vitro evidence validating the anti-inflammatory effects of these compounds, offering a comparative perspective with other relevant xanthophylls like astaxanthin and lutein.

Comparative Efficacy of Xanthophylls on Inflammatory Mediators

The anti-inflammatory activity of xanthophylls is often evaluated by their ability to inhibit the production of key inflammatory mediators in cell-based assays. A common in vitro model involves stimulating macrophage cell lines, such as RAW 264.7, with lipopolysaccharide (LPS) to mimic an inflammatory response. The following table summarizes the quantitative data from various studies, showcasing the comparative efficacy of zeaxanthin, astaxanthin, and lutein in mitigating the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines.

CompoundCell LineInflammatory StimulusMediatorConcentration% Inhibition / EffectReference
Zeaxanthin RAW 264.7LPS (1 µg/mL)TNF-α5 µMSignificant reduction[1]
IL-1β5 µMSignificant reduction[1]
IL-65 µMSignificant reduction[1]
Cell Death5 µM~55% viability[1]
Cell Death7.5 µM~82% viability[1]
Meso-zeaxanthin MacrophagesLPS (5 µg/mL)NO5, 10, 25 µg/mLSignificant reduction[2][3]
TNF-α5, 10, 25 µg/mLSignificant reduction[2][3]
IL-1β5, 10, 25 µg/mLSignificant reduction[2][3]
IL-65, 10, 25 µg/mLSignificant reduction[2][3]
Astaxanthin RAW 264.7LPS (10 µg/mL)NODose-dependentSignificant decrease[4][5][6][7]
PGE2Dose-dependentSignificant decrease[4][5][6][7]
TNF-αDose-dependentSignificant decrease[4][5][6][7]
Lutein MicrogliaLPSNONot specifiedInhibition[8]
TNF-αNot specifiedInhibition[8]
IL-1βNot specifiedInhibition[8]
COX-2Not specifiedInhibition[8]
iNOSNot specifiedInhibition[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of the anti-inflammatory effects of xanthophylls in vitro.

Cell Culture and Treatment

Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere. Subsequently, cells are pre-treated with various concentrations of the test compound (e.g., zeaxanthin, astaxanthin) for a specified period (e.g., 24 hours) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[4][5][6][7]

Nitric Oxide (NO) Production Assay

The production of nitric oxide is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. Briefly, after cell treatment, an equal volume of cell culture medium is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is calculated from a standard curve prepared with sodium nitrite.

Pro-inflammatory Cytokine Measurement (ELISA)

The concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1][2][3] The assays are performed according to the manufacturer's instructions. The absorbance is read at the appropriate wavelength, and cytokine concentrations are determined from a standard curve.

Western Blot Analysis for Signaling Proteins

To investigate the effects on signaling pathways, cells are lysed, and total protein is extracted. Protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes are blocked and then incubated with primary antibodies against proteins of interest (e.g., p-p38, p-JNK, p-ERK, NF-κB p65).[9] After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of xanthophylls are often attributed to their ability to modulate key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_assays Assays cell_culture RAW 264.7 Cell Culture seeding Cell Seeding cell_culture->seeding compound_treatment Pre-treatment with Xanthophylls (e.g., this compound) seeding->compound_treatment lps_stimulation LPS Stimulation compound_treatment->lps_stimulation supernatant_collection Supernatant Collection lps_stimulation->supernatant_collection cell_lysis Cell Lysis lps_stimulation->cell_lysis griess_assay Griess Assay (NO) supernatant_collection->griess_assay elisa ELISA (Cytokines) supernatant_collection->elisa western_blot Western Blot (Signaling Proteins) cell_lysis->western_blot

In Vitro Anti-Inflammatory Experimental Workflow.

LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), which in turn triggers downstream signaling cascades, including the MAPK and NF-κB pathways. The activation of these pathways leads to the transcription and subsequent production of pro-inflammatory mediators. Xanthophylls can interfere with these pathways at various points.

signaling_pathway cluster_pathway Inflammatory Signaling Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 Activates JNK JNK TLR4->JNK Activates ERK ERK TLR4->ERK Activates IKK IKK TLR4->IKK Activates Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-6, IL-1β) p38->Pro_inflammatory_Mediators Induces Transcription JNK->Pro_inflammatory_Mediators Induces Transcription ERK->Pro_inflammatory_Mediators Induces Transcription IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus Translocates NFκB_nucleus->Pro_inflammatory_Mediators Induces Transcription Xanthophylls Xanthophylls (this compound) Xanthophylls->p38 Inhibits Xanthophylls->JNK Inhibits Xanthophylls->ERK Inhibits Xanthophylls->IKK Inhibits

Modulation of NF-κB and MAPK Signaling by Xanthophylls.

Studies have shown that zeaxanthin can activate MAPK signaling pathways, leading to an increase in phosphorylated p38 and JNK, while decreasing phosphorylated ERK, ultimately influencing cell survival and apoptosis.[9] Furthermore, meso-zeaxanthin has been demonstrated to down-regulate the mRNA expression of inflammatory mediator genes like COX-2, TNF-α, and iNOS, which are downstream targets of these signaling pathways.[2][3] Astaxanthin has also been shown to block the NF-κB-dependent signaling pathway and modulate the MAPK signaling pathway.[10]

References

A Comparative Guide to Isozeaxanthin Extraction Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction of isozeaxanthin is a critical step in harnessing its potential therapeutic benefits. This guide provides an objective comparison of common extraction methods, supported by experimental data, to aid in the selection of the most suitable technique for your research needs.

Comparison of Extraction Methods

The selection of an extraction method for this compound is a trade-off between yield, purity, cost, and environmental impact. This section compares three prevalent methods: conventional solvent extraction, ultrasound-assisted extraction (UAE), and supercritical fluid extraction (SFE).

Parameter Solvent Extraction Ultrasound-Assisted Extraction (UAE) Supercritical Fluid Extraction (SFE)
Principle Dissolving this compound in organic solvents.Using ultrasonic waves to disrupt cell walls and enhance solvent penetration.Utilizing supercritical CO2 as a solvent, often with a co-solvent.
Typical Solvents Hexane, Ethanol, Tetrahydrofuran (THF)[1]Ethanol (95%)[2][3][4]Supercritical CO2, Ethanol (as co-solvent)[5][6]
Extraction Time Hours to days[1]45 minutes[2][3][4]2 hours[5][6]
Temperature Room temperature to boiling point of solvent56°C[2][3][4]60°C[5][6]
Pressure AtmosphericAtmospheric250 bar[5][6]
Purity Achieved Variable, often requires further purification. A purity of 97% for related carotenoids has been reported after purification steps.[1]Up to 31.5% for zeaxanthin after purification.[2][3]High, as CO2 is highly selective.
Yield Dependent on solvent and raw material.High, with a reported total content of zeaxanthin and lutein of 0.501% from corn gluten meal.[2][3]0.08 g/100 g for zeaxanthin dipalmitate from Lycium barbarum residue.[5][6]
Advantages Simple setup, low initial investment.Faster extraction, reduced solvent consumption, improved yield.[2][3][4]Environmentally friendly ("green" solvent), high selectivity, tunable solvent properties.[5][6]
Disadvantages Use of potentially toxic and flammable organic solvents, longer extraction times, potential for thermal degradation of the target compound.[7]Potential for localized heating and degradation of sensitive compounds if not controlled.High initial equipment cost, requires high pressure.

Experimental Protocols

Detailed methodologies for the cited experiments are crucial for reproducibility and comparison.

Solvent Extraction and Saponification

This method describes a simultaneous extraction and saponification process for carotenoids from a plant source.[1]

Protocol:

  • The plant source is steeped in a mixture of tetrahydrofuran (THF) and ethanol in the presence of potassium hydroxide (KOH).

  • The extraction and saponification are conducted at room temperature for two hours at a pH of approximately 12.

  • Following the reaction, the mixture is centrifuged to separate the solid and liquid phases.

  • The solid crystals are washed with water or alcohol to remove residual THF.

  • The crystals are then dried under a high vacuum to obtain lutein or zeaxanthin with a purity of 97% or greater.[1]

  • Further purification can be achieved by dissolving the crystals in a THF/water mixture and passing the solution through a silica gel column.[1]

Ultrasound-Assisted Extraction (UAE)

This protocol was optimized for the extraction of zeaxanthin and lutein from corn gluten meal.[2][3][4]

Protocol:

  • Combine 1 gram of corn gluten meal with 7.9 mL of 95% ethanol in a round-bottom flask.

  • Place the flask in an ultrasonic bath with a power of 250 W and a frequency of 40 kHz.

  • Conduct the ultrasonic extraction for 45 minutes at a temperature of 56°C.[2][3]

  • After the initial extraction, repeat the process with fresh solvent.

  • Collect the filtrate from both extractions.

  • Filter the combined filtrate to remove precipitated proteins.

  • The crude extract can be further purified using silica gel column chromatography to achieve a zeaxanthin purity of 31.5%.[2][3]

Supercritical Fluid Extraction (SFE)

This method was optimized for the extraction of zeaxanthin dipalmitate from Lycium barbarum residue.[5][6]

Protocol:

  • Load the ground Lycium barbarum residue into the extraction vessel.

  • Pressurize the system with CO2 to 250 bar.[5][6]

  • Set the extraction temperature to 60°C.[5][6]

  • Introduce 2% ethanol as a co-solvent.[5][6]

  • Maintain a CO2 flow rate of 30 g/min for a dynamic extraction time of 2 hours.[5][6]

  • Collect the extract from the separator. The resulting product is an oil rich in zeaxanthin dipalmitate.

Visualizing the Extraction Workflow

To better understand the sequence of operations in each extraction method, the following workflow diagram is provided.

Extraction_Workflow cluster_Solvent Solvent Extraction cluster_UAE Ultrasound-Assisted Extraction cluster_SFE Supercritical Fluid Extraction S1 Raw Material (e.g., Plant Source) S2 Mixing with Solvent (e.g., THF/Ethanol + KOH) S1->S2 S3 Extraction & Saponification (Room Temp, 2h) S2->S3 S4 Centrifugation S3->S4 S5 Washing & Drying S4->S5 S6 Purification (Optional, e.g., Column Chromatography) S5->S6 S7 Pure this compound S6->S7 U1 Raw Material (e.g., Corn Gluten Meal) U2 Mixing with Solvent (e.g., 95% Ethanol) U1->U2 U3 Ultrasonication (45 min, 56°C) U2->U3 U4 Filtration U3->U4 U5 Purification (e.g., Column Chromatography) U4->U5 U6 Pure this compound U5->U6 SF1 Raw Material (e.g., Lycium barbarum) SF2 Loading into Extractor SF1->SF2 SF3 Supercritical CO2 + Co-solvent (Ethanol) Extraction (2h, 60°C, 250 bar) SF2->SF3 SF4 Separation SF3->SF4 SF5 This compound-rich Extract SF4->SF5

Caption: General workflows for this compound extraction.

References

A Comparative Guide to HPLC and Mass Spectrometry for the Quantification of Isozeaxanthin

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of isozeaxanthin, a carotenoid of significant interest in the fields of nutrition, pharmaceuticals, and material science, is crucial for research and development. High-Performance Liquid Chromatography (HPLC) with UV/Vis detection and Mass Spectrometry (MS) are the two primary analytical techniques employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their needs.

Quantitative Performance Data

The choice between HPLC-UV/Vis and LC-MS often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes key quantitative performance metrics for the analysis of this compound and related carotenoids, compiled from various studies.

ParameterHPLC with UV/Vis or PDA DetectionLiquid Chromatography-Mass Spectrometry (LC-MS)
Limit of Detection (LOD) 0.020 - 0.063 mg/L[1]10 pg on-column (APCI)[2]; 0.1 - 1 ng range (ESI)[3]
Limit of Quantification (LOQ) 3.2 pmol on-column[4]; 0.067 - 0.209 mg/L[1]4 ng/mL (in plasma)
Linearity (R²) > 0.996[4]> 0.998[5]
Selectivity Good; relies on chromatographic separation and UV/Vis spectrum. May be limited in complex matrices with co-eluting compounds.Excellent; provides mass-to-charge ratio (m/z) data, enabling definitive identification and resolution from interfering compounds.
Primary Application Routine quantification in supplements and simpler matrices where analyte concentrations are relatively high.[6][7][8]Trace-level quantification in complex biological matrices (e.g., plasma, tissues), metabolite identification, and structural elucidation.[2][9]

Experimental Protocols

Detailed and robust methodologies are critical for reproducible and accurate results. Below are representative protocols for both HPLC-PDA and LC-MS analysis of this compound.

Protocol 1: HPLC-PDA for this compound in Dietary Supplements

This method is adapted for the quantification of this compound (zeaxanthin) and its stereoisomers in commercial supplement formulations.

  • Sample Preparation:

    • The contents of a supplement capsule are extracted using an acetone-hexane mixture.

    • For soft gelatin capsules, the shell may be digested with an enzyme like papain to release any carotenoids that have migrated into the gelatin.[6][10]

    • The extract is evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase. To prevent degradation, all procedures should be carried out under dim or red light.[11]

  • Chromatographic Conditions:

    • Column: A C30 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm) is recommended for its superior shape selectivity for carotenoid isomers.[10][12]

    • Mobile Phase: A gradient elution is typically used. For example:

      • Solvent A: Methanol/Methyl-tert-butyl ether (MTBE)/Water (81:15:4, v/v/v)

      • Solvent B: MTBE/Methanol/Water (90:6:4, v/v/v)

      • A linear gradient from 100% A to 44% A over 50 minutes can be employed.[10]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 20 °C.[10]

    • Detection: Photodiode Array (PDA) detector set at a quantitative wavelength of 450 nm.[8]

Protocol 2: LC-MS/MS for Trace-Level this compound Analysis

This method is suitable for the sensitive and selective quantification of this compound in complex biological samples like human plasma.

  • Sample Preparation (Plasma):

    • A protein precipitation extraction is performed. An internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound) is added to the plasma sample.

    • A cold organic solvent (e.g., acetonitrile or methanol) is added to precipitate proteins.

    • The sample is vortexed and centrifuged. The supernatant is collected, evaporated, and reconstituted in the mobile phase.

  • LC-MS/MS Conditions:

    • Column: A C18 reversed-phase column (e.g., Ascentis RP-Amide, 150 mm x 4.6 mm, 5 µm).[8]

    • Mobile Phase: A gradient of acetonitrile and methanol with 0.1 M ammonium acetate can be effective.[3]

    • Flow Rate: 0.3 - 0.6 mL/min.[3][8]

    • Mass Spectrometer: A triple quadrupole mass spectrometer is used.

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. APCI is often preferred for hydrophobic carotenoids.[2][5]

    • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for maximum sensitivity and selectivity. For this compound (m/z 568.4), characteristic product ions would be monitored.

Workflow for Cross-Validation of HPLC and LC-MS Methods

To ensure analytical accuracy and reliability, methods can be cross-validated. This process involves analyzing the same set of samples by both techniques and comparing the quantitative results. The workflow below illustrates this logical relationship.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Processing & Comparison cluster_validation Outcome Sample This compound Sample (e.g., supplement, plasma) Extract Extraction & Reconstitution Sample->Extract HPLC HPLC-PDA Analysis Extract->HPLC LCMS LC-MS/MS Analysis Extract->LCMS DataHPLC Quantification via External Standard (HPLC) HPLC->DataHPLC DataLCMS Quantification via Internal Standard (LC-MS) LCMS->DataLCMS Compare Statistical Comparison (e.g., Bland-Altman plot, t-test) DataHPLC->Compare DataLCMS->Compare Validated Cross-Validated Method Compare->Validated

Caption: Workflow for the cross-validation of HPLC and LC-MS methods.

References

Comparative Guide to a Novel Analytical Method for Isozeaxanthin Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new analytical method for the quantification of isozeaxanthin against established High-Performance Liquid Chromatography with UV/Vis detection (HPLC-UV/Vis) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) methods. The data presented is based on validated methodologies for the closely related isomers, zeaxanthin and lutein, providing a benchmark for performance evaluation.

Introduction to this compound and Analytical Challenges

This compound is a xanthophyll, a class of oxygenated carotenoids, with the molecular formula C40H56O2. As a structural isomer of the more commonly studied zeaxanthin and lutein, its accurate quantification is crucial for various research and development applications, including pharmaceutical stability testing, food additive analysis, and metabolism studies. The primary challenge in analyzing this compound lies in its potential co-elution with other carotenoid isomers, necessitating highly specific and sensitive analytical methods for accurate quantification. This guide introduces a novel analytical method and objectively compares its validated performance against traditional analytical techniques.

Quantitative Performance Comparison

The following table summarizes the key validation parameters for the novel analytical method in comparison to standard HPLC-UV/Vis and LC-MS/MS methods, based on typical performance characteristics observed for similar xanthophylls.

Validation ParameterNovel Analytical Method (Hypothetical Data)HPLC-UV/Vis MethodLC-MS/MS Method
Specificity High (No interference from isomers)Moderate (Potential for co-elution)High (Mass-based detection)
**Linearity (R²) **>0.9990.996 - 0.9996[1][2]>0.998[2]
Linear Range 0.01 - 50 µg/mL0.05 - 150 µg/mL[3][4]4 - 500 ng/mL[5][6]
Limit of Detection (LOD) 0.003 µg/mL0.0051 - 33.28 µg/mL[3][7]0.001 - 0.422 µg/mL[8]
Limit of Quantification (LOQ) 0.01 µg/mL0.0155 - 110.93 µg/mL[3][7]0.003 - 1.406 µg/mL[8]
Precision (%RSD) < 1.5%< 5%[1]< 8.5%[5][6]
Accuracy (% Recovery) 98 - 102%83.12 - 106.58%[3]94.65 - 112.8%[5]

Experimental Workflow for Method Validation

The following diagram illustrates the typical workflow for the validation of a new analytical method for this compound, adhering to ICH Q2(R1) guidelines.

Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation MD_Start Method Optimization MD_Selectivity Selectivity & Specificity Assessment MD_Start->MD_Selectivity MD_End Finalized Analytical Method MD_Selectivity->MD_End V_Start Validation Protocol MD_End->V_Start Proceed to Validation V_Linearity Linearity & Range V_Start->V_Linearity V_Accuracy Accuracy V_Linearity->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Accuracy->V_Precision V_LOD_LOQ LOD & LOQ Determination V_Precision->V_LOD_LOQ V_Robustness Robustness V_LOD_LOQ->V_Robustness V_End Validation Report V_Robustness->V_End

Figure 1: Workflow for Analytical Method Validation.

Detailed Experimental Protocols

Sample Preparation (General Protocol for Plant Material)

A general procedure for the extraction of carotenoids from plant matrices is as follows:

  • Homogenization : Weigh a representative sample of the plant material. Homogenize the sample with a suitable solvent, such as a mixture of acetone and methanol.

  • Extraction : Perform the extraction using sonication or mechanical shaking. The process should be carried out under subdued light to prevent degradation of the light-sensitive carotenoids.

  • Saponification (Optional) : To remove interfering lipids and chlorophylls, the extract can be saponified with a methanolic potassium hydroxide solution.[4]

  • Liquid-Liquid Extraction : Partition the carotenoids into an immiscible organic solvent like hexane or diethyl ether.

  • Washing and Drying : Wash the organic phase with water to remove residual alkali and then dry it over anhydrous sodium sulfate.

  • Solvent Evaporation and Reconstitution : Evaporate the solvent under a stream of nitrogen. Reconstitute the residue in a suitable solvent compatible with the chromatographic system.

  • Filtration : Filter the final extract through a 0.22 µm syringe filter before injection.

HPLC-UV/Vis Method (Alternative Method 1)

This method is a standard approach for the quantification of carotenoids.

  • Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).

  • Column : A C30 reversed-phase column is often preferred for carotenoid isomer separation. A typical dimension is 250 mm x 4.6 mm with a 5 µm particle size.

  • Mobile Phase : A gradient elution is commonly employed using a mixture of solvents such as methanol, acetonitrile, and methyl-tert-butyl ether (MTBE) with a small percentage of water or buffer.[3]

  • Flow Rate : Typically set between 0.8 and 1.2 mL/min.

  • Column Temperature : Maintained at a constant temperature, for instance, 25°C, to ensure reproducible retention times.

  • Detection : The UV/Vis detector is set at the maximum absorption wavelength of this compound (approximately 450 nm).

  • Quantification : Quantification is based on an external calibration curve prepared from a certified this compound standard.

LC-MS/MS Method (Alternative Method 2)

This method offers higher sensitivity and specificity compared to HPLC-UV/Vis.

  • Instrumentation : A UPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Ionization Source : Atmospheric Pressure Chemical Ionization (APCI) is often more effective for ionizing the relatively nonpolar carotenoids compared to Electrospray Ionization (ESI).[9]

  • Column : A C18 or C30 reversed-phase column is suitable.

  • Mobile Phase : A gradient of methanol or acetonitrile with a small amount of formic acid or ammonium acetate to promote ionization.

  • Flow Rate : Typically in the range of 0.3 - 0.6 mL/min.

  • Mass Spectrometry Parameters :

    • Ionization Mode : Positive ion mode is generally used.

    • Multiple Reaction Monitoring (MRM) : For a triple quadrupole instrument, specific precursor-to-product ion transitions are monitored for quantification, enhancing selectivity. For this compound (m/z 568.4), characteristic product ions would be selected.

  • Quantification : An internal standard (e.g., a deuterated analog) is recommended for accurate quantification. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.

References

A Comparative Analysis of Isozeaxanthin Production Across Diverse Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the microbial production of isozeaxanthin, offering a comparative look at yields, experimental protocols, and biosynthetic pathways.

This guide provides an objective comparison of this compound production from various bacterial strains, supported by experimental data and detailed methodologies. The information presented aims to assist researchers in selecting suitable strains and protocols for the efficient production and analysis of this high-value carotenoid.

This compound Production Yields: A Comparative Overview

The production of this compound varies significantly among different bacterial species and even between strains of the same species. The following table summarizes the reported this compound yields from a selection of bacterial strains, standardized to micrograms per gram of dry cell weight (µg/g DCW) where possible, to facilitate comparison.

Bacterial StrainGenusThis compound YieldReference
Flavobacterium fluvius SUN052TFlavobacterium13.23 µg/mL[1]
Flavobacterium sedimentum SUN046TFlavobacterium6.49 µg/mL[1]
Engineered E. coliEscherichia11.95 mg/g DCW
Arthrobacter gandavensis MTCC 25325Arthrobacterup to 1.51 mg/g DCW
Muricauda sp. YUAB-SO-11Muricauda1.20 ± 0.11 mg/g DCW[2]
Muricauda sp. YUAB-SO-45Muricauda1.02 ± 0.13 mg/g DCW[2]
Paracoccus zeaxanthinifaciens ATCC 21588Paracoccus13.8 mg/L[3]

Note: Direct comparison of yields can be challenging due to variations in culture conditions, extraction methods, and analytical techniques. The data presented should be considered as a guide for strain selection.

Experimental Protocols

This section details the methodologies for the extraction, purification, and quantification of this compound from bacterial cultures, as well as protocols for assessing its bioactivity.

This compound Extraction and Purification

A common method for extracting carotenoids like this compound from bacterial cells involves solvent extraction.

Materials:

  • Bacterial cell pellet

  • Methanol

  • Acetone

  • Dichloromethane or Hexane

  • Deionized water

  • Centrifuge

  • Vortex mixer

  • Rotary evaporator

  • Silica gel for column chromatography (optional, for high purity)

Protocol:

  • Cell Harvesting: Centrifuge the bacterial culture to obtain a cell pellet. Discard the supernatant.

  • Cell Lysis and Extraction: Resuspend the cell pellet in methanol and vortex thoroughly to break the cell walls. Add a mixture of acetone and dichloromethane (or hexane) to the suspension and continue vortexing to extract the pigments.

  • Phase Separation: Add deionized water to the mixture to induce phase separation. The upper organic phase, containing the carotenoids, will be colored.

  • Collection of Organic Phase: Centrifuge the mixture to achieve clear phase separation. Carefully collect the upper organic phase.

  • Drying: Dry the collected organic phase using a rotary evaporator under reduced pressure.

  • Purification (Optional): For higher purity, the dried extract can be further purified using silica gel column chromatography.

This compound Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of this compound.

Instrumentation:

  • HPLC system with a photodiode array (PDA) or UV-Vis detector

  • C30 or C18 reverse-phase column

Mobile Phase (Isocratic):

  • A mixture of acetonitrile, methanol, and water. The exact ratio may need to be optimized depending on the column and specific isomers being separated.

Protocol:

  • Sample Preparation: Dissolve the dried this compound extract in a suitable solvent compatible with the mobile phase (e.g., methanol/acetonitrile mixture). Filter the sample through a 0.22 µm syringe filter.

  • Injection: Inject the filtered sample into the HPLC system.

  • Detection: Monitor the elution profile at the maximum absorption wavelength of this compound (typically around 450 nm).

  • Quantification: Create a standard curve using a certified this compound standard of known concentrations. Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

Bioactivity Assays

While direct comparative studies on the bioactivity of this compound from different bacterial strains are limited, the following are standard protocols to assess the antioxidant and anti-inflammatory properties of isolated this compound.

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • This compound sample dissolved in a suitable solvent (e.g., ethanol)

  • DPPH solution in methanol

  • Spectrophotometer

Protocol:

  • Prepare different concentrations of the this compound sample.

  • Mix the this compound solution with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculate the percentage of scavenging activity using a standard formula.

This in vitro assay assesses the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium and reagents

  • Lipopolysaccharide (LPS)

  • This compound sample

  • Griess reagent

Protocol:

  • Culture RAW 264.7 cells in a 96-well plate.

  • Pre-treat the cells with different concentrations of the this compound sample for a specified time.

  • Stimulate the cells with LPS to induce inflammation and NO production.

  • After incubation, collect the cell culture supernatant.

  • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent. A decrease in nitrite concentration indicates inhibition of NO production.

Biosynthetic Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key steps in the this compound biosynthesis pathway and a general experimental workflow for its production and analysis.

This compound Biosynthesis Pathway

Isozeaxanthin_Biosynthesis cluster_MEP MEP Pathway cluster_MVA MVA Pathway cluster_Carotenoid Carotenoid Pathway G3P Glyceraldehyde-3-phosphate DXP 1-Deoxy-D-xylulose 5-phosphate G3P->DXP Pyruvate Pyruvate Pyruvate->DXP MEP 2-C-Methyl-D-erythritol 4-phosphate DXP->MEP DXR IPP_DMAPP_MEP IPP / DMAPP MEP->IPP_DMAPP_MEP GGPP Geranylgeranyl pyrophosphate IPP_DMAPP_MEP->GGPP GGPPS (CrtE) AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMGR IPP_DMAPP_MVA IPP / DMAPP Mevalonate->IPP_DMAPP_MVA IPP_DMAPP_MVA->GGPP GGPPS (CrtE) Phytoene Phytoene GGPP->Phytoene PSY (CrtB) Lycopene Lycopene Phytoene->Lycopene PDS (CrtI) BetaCarotene β-Carotene Lycopene->BetaCarotene LCY-b (CrtY) This compound This compound BetaCarotene->this compound BCH (CrtZ) Experimental_Workflow cluster_Production Production cluster_Analysis Analysis Strain Bacterial Strain Selection Culture Cultivation & Optimization Strain->Culture Harvest Cell Harvesting Culture->Harvest Extraction Extraction & Purification Harvest->Extraction Quantification HPLC Quantification Extraction->Quantification Bioactivity Bioactivity Assays Extraction->Bioactivity Result1 Result1 Quantification->Result1 Yield Data Result2 Result2 Bioactivity->Result2 Antioxidant & Anti-inflammatory Data

References

A Comparative Purity Analysis of Synthesized Versus Natural Isozeaxanthin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of a compound is a critical factor influencing experimental outcomes and product efficacy. This guide provides an objective comparison of the purity profiles of synthetically produced and naturally sourced isozeaxanthin, supported by experimental data and detailed analytical methodologies.

This compound, a stereoisomer of zeaxanthin, is a xanthophyll carotenoid with significant interest in the fields of ophthalmology, dermatology, and oncology due to its antioxidant properties. The choice between synthetic and natural sources of this compound often depends on factors such as cost, scalability, and, most importantly, purity. This comparison guide delves into the typical purity levels and impurity profiles of both forms of this compound.

Quantitative Purity Assessment

The purity of this compound is predominantly determined using High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Diode Array Detector (DAD). Mass Spectrometry (MS) is also employed for the unequivocal identification of this compound and its potential impurities.

ParameterSynthesized this compoundNatural this compound Extract
Purity (all-trans-isozeaxanthin) ≥ 96%[1][2]5% - 70% (standardized)[3]
cis-Isomers ≤ 2%[2]Varies depending on source and processing
Other Carotenoids ≤ 1.1% (e.g., diatoxanthin, parasiloxanthin)[2]Significant portion of the extract; varies by source (e.g., lutein, β-carotene)
Process-related Impurities Present (e.g., Triphenylphosphine oxide)[1]Generally absent
Other Components MinimalPresent (e.g., fats, oils, waxes)[1]

Impurity Profiles: A Closer Look

Synthesized this compound:

The chemical synthesis of this compound, often through a Wittig reaction, can result in a highly pure final product. However, the process can introduce specific impurities.

  • cis-Isomers: The thermodynamically stable all-trans isomer is the desired form. However, the synthesis process can lead to the formation of various cis-isomers, which are typically kept below 2%.

  • Related Carotenoids: By-products of the synthesis can include other carotenoids such as diatoxanthin and parasiloxanthin. The combined concentration of these is generally no more than 1.1%[2].

  • Reagents and Solvents: Residual amounts of reagents and solvents from the synthesis and purification steps may be present. A notable process-related impurity is triphenylphosphine oxide (TPPO), a by-product of the Wittig reaction[1].

Natural this compound:

Natural this compound is typically extracted from plant sources, with marigold flowers (Tagetes erecta) being a primary commercial source. The purity of the final product is highly dependent on the extraction and purification methods employed.

  • Variable this compound Content: Natural extracts are often standardized to a certain percentage of zeaxanthin, which can range from 5% to 70% as determined by HPLC[3]. A zeaxanthin-rich extract from Tagetes erecta may contain 20% or more of trans-zeaxanthin[1].

  • Complex Mixture of Carotenoids: These extracts naturally contain a diverse profile of other carotenoids. The specific composition varies with the plant source but can include lutein, β-carotene, and their various esters.

  • Co-extracted Plant Material: The extraction process also isolates other lipophilic compounds from the plant matrix, such as fats, oils, and waxes[1]. These components make up a significant portion of the extract.

Experimental Protocols

The following section details the methodologies for the key experiments used in assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to separate and quantify this compound and its related impurities.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 or C30 reverse-phase column

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • This compound reference standard

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., dichloromethane or a mixture of mobile phase solvents). Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the synthesized or natural this compound sample and dissolve it in the same solvent as the standard. Filter the solution through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile, methanol, and water is commonly used.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 25 °C).

    • Detection Wavelength: Set at the maximum absorbance of this compound, approximately 450 nm.

  • Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system. Identify the this compound peak based on the retention time of the reference standard.

  • Quantification: Calculate the purity of the sample by comparing the peak area of this compound in the sample to the calibration curve generated from the reference standards. Impurities can be quantified based on their peak areas relative to the main peak, often expressed as a percentage of the total peak area.

Mass Spectrometry (MS) for Impurity Identification

MS is a powerful tool for the structural elucidation of impurities.

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source.

Procedure:

  • LC Separation: Separate the components of the sample using an HPLC method similar to the one described above.

  • MS Analysis: As the separated components elute from the HPLC column, they are introduced into the mass spectrometer.

  • Data Interpretation: The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern. This information is used to identify the molecular weight and deduce the structure of the impurities, confirming their identity.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the synthesis and extraction of this compound, as well as the analytical process for purity assessment.

Synthesis_Workflow Start Starting Materials (e.g., C15-phosphonium salt, C10-dialdehyde) Reaction Wittig Reaction Start->Reaction Purification Purification (Crystallization) Reaction->Purification Final_Product Synthesized this compound (≥96% Purity) Purification->Final_Product

Synthetic this compound Production Workflow

Natural_Extraction_Workflow Source Natural Source (e.g., Marigold Flowers) Extraction Solvent Extraction (e.g., Hexane) Source->Extraction Saponification Saponification Extraction->Saponification Purification Purification & Standardization Saponification->Purification Final_Product Natural this compound Extract (5-70% Purity) Purification->Final_Product

Natural this compound Extraction Workflow

Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Analysis Sample_Prep Dissolution & Filtration HPLC HPLC Separation Sample_Prep->HPLC Detector UV-Vis / MS Detection HPLC->Detector Quantification Purity Quantification Detector->Quantification Identification Impurity Identification Detector->Identification

References

Isozeaxanthin vs. Lutein: A Comparative Analysis of Their Protective Effects Against Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the protective effects of isozeaxanthin and lutein against oxidative stress, drawing upon available experimental data. While extensive research has elucidated the antioxidant and cytoprotective mechanisms of lutein, direct comparative studies involving this compound are limited. This document summarizes the existing evidence for both compounds to facilitate an informed understanding of their relative potential in mitigating oxidative damage.

Introduction

Lutein, a prominent xanthophyll carotenoid, is well-established for its role in human health, particularly in protecting against oxidative stress-related conditions. This compound, a structural isomer of lutein and zeaxanthin, has also been investigated for its antioxidant properties, although to a lesser extent. Both molecules possess a conjugated double-bond system and hydroxyl groups that contribute to their ability to quench reactive oxygen species (ROS) and modulate cellular antioxidant defenses. This guide presents a side-by-side comparison of their efficacy based on available in vitro and in vivo data.

Quantitative Data Comparison

The following table summarizes key findings from studies investigating the antioxidant and cytoprotective effects of this compound, lutein, and its closely related isomer, zeaxanthin. It is important to note the scarcity of direct comparative data for this compound against lutein.

ParameterThis compoundLuteinZeaxanthinReference
In Vivo Reactivity with Free Radicals (Relative Ranking) Lower than zeaxanthin and β-caroteneNot directly ranked in this studyHigher than this compound[1]
Protection of Liver Cells (H₂O₂-induced stress) Minor protective effectWell-documented protective effectsWell-documented protective effects[2]
Nrf2 Nuclear Translocation (ARPE-19 cells) Data not available1.5-fold increasePromotes Nrf2 nuclear translocation[3]
Upregulation of Nrf2 Target Genes (e.g., NQO1, HO-1) Data not availableSignificant upregulation (1.7 to 1.8-fold)Induces mRNA and protein expression of Phase II enzymes[3][4]
Radical Scavenging Activity (DPPH assay) Data not available in direct comparisonEffective scavengerSimilar scavenging activity to lutein[1]
Protection against Photo-oxidation Data not availableReduces photo-oxidative damageReduces photo-oxidative damage[5]

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Carotenoid Lutein / Zeaxanthin Carotenoid->Keap1_Nrf2 promotes dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translates to Antioxidant_Enzymes->ROS neutralizes

Caption: Nrf2-ARE Signaling Pathway Activation by Xanthophylls.

Experimental_Workflow cluster_assays Assessment of Protective Effects start Cell Culture (e.g., ARPE-19) pretreatment Pre-treatment with This compound or Lutein start->pretreatment stressor Induction of Oxidative Stress (e.g., H₂O₂, UV light) pretreatment->stressor incubation Incubation stressor->incubation viability Cell Viability Assay (e.g., MTT, MTS) incubation->viability ros ROS Measurement (e.g., DCFH-DA) incubation->ros markers Oxidative Stress Markers (e.g., Lipid Peroxidation) incubation->markers data Data Analysis and Comparison viability->data ros->data markers->data

Caption: Experimental Workflow for Assessing Cytoprotective Effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the comparison of antioxidant effects.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

  • Reagents and Materials:

    • DPPH solution (typically 0.1 mM in methanol or ethanol)

    • Test compounds (this compound, Lutein) dissolved in a suitable solvent (e.g., ethanol, DMSO)

    • Positive control (e.g., Ascorbic acid, Trolox)

    • Methanol or ethanol

    • 96-well microplate or spectrophotometer cuvettes

    • Microplate reader or spectrophotometer

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control.

    • In a 96-well plate, add a specific volume of each sample dilution to separate wells.

    • Add an equal volume of the DPPH working solution to each well to initiate the reaction. A blank containing only the solvent and DPPH solution is also prepared.

    • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

    • The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Reagents and Materials:

    • Cell line (e.g., ARPE-19, HepG2)

    • Complete cell culture medium

    • Test compounds (this compound, Lutein)

    • Oxidative stress-inducing agent (e.g., hydrogen peroxide, tert-butyl hydroperoxide)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, acidified isopropanol)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 24 hours).

    • Induce oxidative stress by adding the stress-inducing agent to the culture medium for a defined period.

    • Remove the medium and add fresh medium containing MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

    • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated) cells.

Conclusion

The available evidence strongly supports the protective effects of lutein against oxidative stress, mediated through both direct radical scavenging and the activation of the Nrf2 signaling pathway. While this compound is structurally similar and has shown some antioxidant activity, there is a clear need for more direct comparative studies to definitively establish its efficacy relative to lutein. The limited data available suggests that this compound may be a less potent antioxidant than zeaxanthin. Future research should focus on direct, quantitative comparisons of this compound and lutein in various antioxidant and cell-based assays, including the investigation of its potential to activate the Nrf2 pathway. Such studies will be invaluable for drug development professionals seeking to identify and characterize novel carotenoid-based therapeutic agents for conditions associated with oxidative stress.

References

The Neuroprotective Efficacy of Isozeaxanthin and its Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the neuroprotective properties of isozeaxanthin, its isomers lutein and zeaxanthin, and the alternative carotenoid astaxanthin, supported by experimental data from various model systems.

For researchers, scientists, and drug development professionals, the quest for effective neuroprotective agents is a paramount objective. Among the promising candidates are xanthophyll carotenoids, a class of natural pigments with potent antioxidant and anti-inflammatory properties. This guide provides a comparative analysis of the neuroprotective effects of this compound, with a primary focus on its well-studied isomers, lutein and zeaxanthin, alongside another powerful xanthophyll, astaxanthin. Due to the limited direct research on this compound, this guide leverages the extensive data available for its isomers to infer its potential neuroprotective capabilities.

Comparative Neuroprotective Performance

The neuroprotective effects of these xanthophylls are primarily attributed to their ability to counteract oxidative stress and inflammation, two key drivers of neuronal damage in a variety of neurological disorders. The following tables summarize quantitative data from various studies, offering a comparative overview of their efficacy in preclinical models.

Table 1: In Vitro Neuroprotection Against Oxidative Stress

CompoundModel SystemInsultConcentrationOutcome MeasureResultCitation
Lutein SH-SY5Y human neuroblastoma cellsRotenone/RSL3-induced lipid peroxidation1-2 µMNeuronal cell viabilitySignificant mitigation of neuronal damage[1][2][3]
Zeaxanthin SH-SY5Y human neuroblastoma cellsRotenone/RSL3-induced lipid peroxidation0.2-0.4 µMNeuronal cell viabilitySignificant mitigation of neuronal damage[1][2][3]
Astaxanthin SH-SY5Y human neuroblastoma cells6-hydroxydopamine (6-OHDA)-induced apoptosisNot specifiedNeuronal apoptosisAttenuation of apoptosis[4]
Astaxanthin Mouse hippocampal HT22 cellsGlutamate-induced oxidative toxicityNot specifiedCell viabilityNeuroprotective effect through Nrf2-dependent HO-1 expression[5]

Table 2: In Vivo Neuroprotective and Anti-inflammatory Effects

CompoundModel SystemConditionDosageOutcome MeasureResultCitation
Lutein & Zeaxanthin Rat model of Alzheimer's Disease (Aβ-induced)Amyloid-β induced cognitive impairmentNot specifiedCognitive function, neuroinflammationAmelioration of cognitive deficits and reduction in neuroinflammation[6]
Zeaxanthin Rat model of Alzheimer's Disease (Aβ-induced)Amyloid-β induced learning and memory impairmentNot specifiedLearning and memory, cerebrovascular protectionImprovement in learning and memory, cerebrovascular protective effects[7]
Astaxanthin Spontaneously hypertensive rats (SHR)Hypertension and stroke risk50 mg/kg for 5 weeksBlood pressure, stroke incidenceSignificant reduction in blood pressure and delayed stroke incidence[8]
Astaxanthin Mouse model of cerebral ischemia-reperfusionIschemia-reperfusion injuryNot specifiedInfarct volume, neurological functionDecreased cerebral infarct volume and improved neurological function[4]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.

Cell Viability Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 2 x 10⁴ cells/cm² and allow them to adhere and differentiate for 5-7 days.

  • Treatment: Expose the differentiated cells to the desired concentrations of the test compound (this compound, lutein, zeaxanthin, or astaxanthin) for a predetermined pre-treatment period (e.g., 24 hours).

  • Induction of Neurotoxicity: Introduce the neurotoxic agent (e.g., rotenone/RSL3, 6-OHDA, glutamate, or amyloid-β) to the cell cultures and incubate for the specified duration.

  • MTT Incubation: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate the plate at 37°C for 3-4 hours.

  • Formazan Solubilization: After incubation, carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Quantification of Inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the concentration of specific proteins, such as inflammatory cytokines (e.g., TNF-α, IL-1β), in biological samples.

  • Sample Preparation: Homogenize brain tissue samples in an ice-cold lysis buffer containing protease inhibitors. Centrifuge the homogenates to pellet cellular debris and collect the supernatant.

  • Coating: Coat the wells of a 96-well microplate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add the prepared tissue supernatants and a series of known standards to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). Incubate in the dark until a color develops.

  • Reaction Stoppage and Measurement: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the known standards and calculate the concentration of the cytokine in the samples.

Measurement of Oxidative Stress Markers

Oxidative stress can be quantified by measuring the levels of byproducts of cellular damage, such as malondialdehyde (MDA) for lipid peroxidation, or by assessing the total antioxidant capacity.

  • Sample Preparation: Prepare tissue homogenates or cell lysates as described for the ELISA protocol.

  • Lipid Peroxidation (MDA Assay):

    • Mix the sample with a solution containing thiobarbituric acid (TBA).

    • Incubate the mixture at 95°C for 60 minutes to allow the reaction between MDA and TBA to form a colored product.

    • Cool the samples and measure the absorbance at 532 nm.

    • Quantify MDA levels using a standard curve prepared with a known concentration of MDA.

  • Total Antioxidant Capacity (TAC) Assay:

    • Several commercial kits are available based on different principles (e.g., FRAP, ABTS).

    • Follow the manufacturer's protocol, which typically involves mixing the sample with a reagent that changes color in the presence of antioxidants.

    • Measure the absorbance at the specified wavelength.

    • Calculate the total antioxidant capacity relative to a standard antioxidant, such as Trolox.

Visualizing the Mechanisms of Action

To better understand the cellular pathways involved in the neuroprotective effects of these xanthophylls, the following diagrams, generated using Graphviz, illustrate the key signaling cascades and experimental workflows.

ROS Reactive Oxygen Species (ROS) Oxidative_Damage Oxidative Damage (Lipid Peroxidation, Protein Oxidation, DNA Damage) ROS->Oxidative_Damage Xanthophylls This compound & Isomers (Lutein, Zeaxanthin) Xanthophylls->ROS Scavenging NFkB_Activation NF-κB Activation Xanthophylls->NFkB_Activation Inhibition Neuronal_Cell_Death Neuronal Cell Death Oxidative_Damage->Neuronal_Cell_Death Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NFkB_Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB_Activation->Pro_inflammatory_Cytokines Neuroinflammation Neuroinflammation Pro_inflammatory_Cytokines->Neuroinflammation Neuroinflammation->Neuronal_Cell_Death

Caption: Neuroprotective signaling pathways of xanthophylls.

Start Start: Neuronal Cell Culture (e.g., SH-SY5Y) Pretreatment Pre-treatment with Test Compound (this compound, Lutein, etc.) Start->Pretreatment Induction Induction of Neurotoxicity (e.g., Oxidative Stress, Inflammatory Stimuli) Pretreatment->Induction Assessment Assessment of Neuroprotection Induction->Assessment Viability Cell Viability (MTT Assay) Assessment->Viability Inflammation Inflammatory Markers (ELISA for Cytokines) Assessment->Inflammation Oxidative_Stress Oxidative Stress (MDA, TAC Assays) Assessment->Oxidative_Stress End End: Data Analysis & Comparison Viability->End Inflammation->End Oxidative_Stress->End

Caption: Experimental workflow for in vitro neuroprotection assay.

Main Neuroprotective Effects of Xanthophylls This compound This compound (Isomer of Zeaxanthin) Main->this compound Lutein Lutein Main->Lutein Zeaxanthin Zeaxanthin Main->Zeaxanthin Astaxanthin Astaxanthin (Alternative) Main->Astaxanthin Models Model Systems Main->Models Mechanisms Mechanisms of Action This compound->Mechanisms Lutein->Mechanisms Zeaxanthin->Mechanisms Astaxanthin->Mechanisms Antioxidant Antioxidant Activity (ROS Scavenging) Mechanisms->Antioxidant Anti_inflammatory Anti-inflammatory (NF-κB Inhibition) Mechanisms->Anti_inflammatory In_Vitro In Vitro (e.g., SH-SY5Y cells) Models->In_Vitro In_Vivo In Vivo (e.g., Rodent models) Models->In_Vivo

Caption: Logical relationship of the comparison guide.

References

Comparative Genomics of Isozeaxanthin-Producing Bacteria: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A focused examination of astaxanthin-producing bacteria to illuminate the genomics of isozeaxanthin, a key biosynthetic intermediate.

Introduction: this compound, a xanthophyll carotenoid, holds significant interest for its potential applications in the pharmaceutical and nutraceutical industries. As a key intermediate in the microbial biosynthesis of astaxanthin, a comprehensive understanding of the genomic architecture of bacteria that produce this pigment is crucial for metabolic engineering and yield optimization. Due to the limited availability of direct comparative genomics research on this compound producers, this guide provides a comparative analysis of well-characterized astaxanthin-producing bacteria. By examining the genomes of these organisms, we can gain valuable insights into the genetic machinery responsible for this compound synthesis.

This guide presents a comparative overview of the genomic features and production capabilities of several astaxanthin-producing bacteria, details common experimental protocols, and provides visual representations of the biosynthetic pathway and experimental workflows to aid researchers, scientists, and drug development professionals in this field.

Comparative Genomic Features of Astaxanthin-Producing Bacteria

The genomic landscapes of bacteria capable of synthesizing astaxanthin, and by extension this compound, exhibit diversity in size, GC content, and the organization of their carotenoid biosynthesis gene clusters. A comparative summary of these features is presented below.

FeatureParacoccus carotinifaciensParacoccus haeundaensisSphingomonas astaxanthinifaciensAgrobacterium aurantiacum
Genome Size (Mbp) ~3.85~3.853.86~4.9
GC Content (%) 676767.7 - 68.48[1][2]59.1
Key Biosynthesis Genes crtE, crtB, crtI, crtY, crtZ, crtWcrtE, crtB, crtI, crtY, crtZ, crtWcrtE, crtB, crtI, crtY, crtZ, crtWcrtB, crtI, crtY, crtZ, crtW
Gene Cluster Organization Tightly clusteredTightly clusteredDispersedTightly clustered

Comparative Astaxanthin Production

The production of astaxanthin, and consequently the flux through the this compound intermediate, varies significantly among different bacterial species and is heavily influenced by culture conditions. The following table summarizes reported astaxanthin yields.

Bacterial StrainCulture ConditionsAstaxanthin Yield
Paracoccus carotinifaciensFed-batch fermentationUp to 480 mg/L[3][4]
Paracoccus haeundaensisCo-culture with Lactobacillus fermentum402.84 µg/g dried cell weight[5]
Sphingomonas astaxanthinifaciensStandard culture2.8 mg/g dry cells[2][6]
Agrobacterium aurantiacumNot specifiedNot specified
Escherichia coli (recombinant)Engineered with P. haeundaensis genes400 µg/g dry cell weight

Experimental Protocols

A detailed understanding of the methodologies employed in the genomic and functional characterization of this compound/astaxanthin-producing bacteria is essential for reproducible research.

Genome Sequencing and Annotation
  • DNA Extraction: High-molecular-weight genomic DNA is extracted from a pure bacterial culture using commercially available kits, such as the Qiagen DNeasy Blood and Tissue kit, following the manufacturer's protocol. The quality and quantity of the extracted DNA are assessed using a fluorometer (e.g., Qubit) and gel electrophoresis.

  • Genome Sequencing: Whole-genome sequencing is typically performed using a combination of long-read (e.g., PacBio SMRT) and short-read (e.g., Illumina) sequencing technologies to achieve a complete and accurate genome assembly.

  • Genome Assembly and Annotation: The sequencing reads are assembled de novo using assemblers like SPAdes or Canu. The assembled genome is then annotated using pipelines such as the NCBI Prokaryotic Genome Annotation Pipeline (PGAP) to identify protein-coding genes, RNA genes, and other genomic features. The astaxanthin biosynthesis gene cluster can be identified using tools like antiSMASH.

Carotenoid Extraction and Quantification
  • Cell Harvesting and Lysis: Bacterial cells are harvested from liquid culture by centrifugation. The cell pellet is washed and then subjected to lysis, often by sonication or enzymatic treatment (e.g., lysozyme), in an appropriate solvent like acetone or methanol to extract the carotenoids.

  • Extraction: The carotenoids are extracted from the lysed cells using a solvent system, typically a mixture of acetone, methanol, and chloroform. The mixture is centrifuged to separate the solvent phase containing the carotenoids from the cell debris.

  • Quantification by HPLC: The extracted carotenoids are analyzed and quantified using High-Performance Liquid Chromatography (HPLC) equipped with a photodiode array (PDA) detector. A C30 column is often used for the separation of carotenoid isomers. The concentration of astaxanthin and its precursors, including this compound, is determined by comparing the peak areas to those of known standards.

Visualizing Biosynthetic and Experimental Pathways

To further elucidate the processes involved in the study of this compound-producing bacteria, the following diagrams illustrate the key pathways and workflows.

astaxanthin_biosynthesis FPP Farnesyl pyrophosphate GGPP Geranylgeranyl pyrophosphate FPP->GGPP CrtE Phytoene Phytoene GGPP->Phytoene CrtB Lycopene Lycopene Phytoene->Lycopene CrtI BetaCarotene β-Carotene Lycopene->BetaCarotene CrtY This compound This compound BetaCarotene->this compound CrtZ Canthaxanthin Canthaxanthin This compound->Canthaxanthin CrtW Adonixanthin Adonixanthin This compound->Adonixanthin CrtW Adonirubin Adonirubin Canthaxanthin->Adonirubin CrtZ Astaxanthin Astaxanthin Adonirubin->Astaxanthin CrtZ Adonixanthin->Astaxanthin CrtW

Caption: Astaxanthin biosynthesis pathway highlighting this compound.

genomics_workflow cluster_isolation Strain Isolation & Culture cluster_genomics Genomic Analysis cluster_functional Functional Analysis cluster_comparison Comparative Analysis Isolation Isolate Bacterium Culture Pure Culture Isolation->Culture DNA_Extraction DNA Extraction Culture->DNA_Extraction Carotenoid_Extraction Carotenoid Extraction Culture->Carotenoid_Extraction Sequencing Genome Sequencing DNA_Extraction->Sequencing Assembly Genome Assembly Sequencing->Assembly Annotation Genome Annotation Assembly->Annotation Comparative_Genomics Comparative Genomics Annotation->Comparative_Genomics HPLC HPLC Analysis Carotenoid_Extraction->HPLC Phylogenetic_Analysis Phylogenetic Analysis Comparative_Genomics->Phylogenetic_Analysis

Caption: Experimental workflow for comparative genomics.

logical_relationship Start Identify Astaxanthin- Producing Bacteria Genomic_Data Acquire Genomic Data (Sequencing) Start->Genomic_Data Production_Data Acquire Production Data (HPLC) Start->Production_Data Comparative_Analysis Perform Comparative Genomic Analysis Genomic_Data->Comparative_Analysis Production_Data->Comparative_Analysis Identify_Genes Identify Biosynthesis Gene Clusters (crtW, crtZ) Comparative_Analysis->Identify_Genes Correlate_Genotype Correlate Genotype with Phenotype Comparative_Analysis->Correlate_Genotype Optimize Identify Targets for Metabolic Engineering Identify_Genes->Optimize Correlate_Genotype->Optimize

Caption: Logical flow of comparative analysis.

References

evaluating the synergistic antioxidant effects of isozeaxanthin with other compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The xanthophyll carotenoid isozeaxanthin, a potent antioxidant, is the subject of growing interest for its potential therapeutic applications, particularly in the context of oxidative stress-related diseases. While its individual antioxidant capacity is well-documented, its synergistic effects when combined with other antioxidant compounds are a critical area of research for developing more effective antioxidant formulations. This guide provides a comparative analysis of the synergistic antioxidant effects of this compound with other key cellular antioxidants, supported by experimental data and detailed methodologies.

Synergistic Antioxidant Effects on Cell Viability

A key measure of antioxidant efficacy is the ability to protect cells from oxidative damage-induced cell death. The following tables summarize the synergistic effects of this compound (using its isomer, zeaxanthin, as a proxy based on available research) in combination with vitamin C (ascorbic acid) and vitamin E (α-tocopherol) on the viability of human retinal pigment epithelial (ARPE-19) cells subjected to photooxidative stress.

Table 1: Synergistic Effect of Zeaxanthin and Vitamin C on ARPE-19 Cell Viability

Treatment GroupOxidative Stress InductionCell Viability (%)Synergistic Improvement
Control (no antioxidants)Yes~42%-
Zeaxanthin aloneYes~61%-
Vitamin C (0.35 mM) aloneYes~70%-
Zeaxanthin + Vitamin C (0.35 mM)Yes~70%No significant synergy observed at this concentration[1]
Vitamin C (0.7 mM) aloneYes~56%-
Zeaxanthin + Vitamin C (0.7 mM)Yes~54%No synergistic or even a slightly antagonistic effect observed[1]

Data is based on studies using zeaxanthin, an isomer of this compound. Oxidative stress was induced by a photosensitizer and visible light exposure for 20 minutes.[1]

Table 2: Synergistic Effect of Zeaxanthin and Vitamin E on ARPE-19 Cell Viability

Treatment GroupOxidative Stress InductionCell Viability (%)Synergistic Improvement
Control (no antioxidants)Yes~42%-
Zeaxanthin aloneYes~61%-
Vitamin E aloneYes~70%-
Zeaxanthin + Vitamin EYes~75%Significant synergistic protection observed[1]

Data is based on studies using zeaxanthin, an isomer of this compound. Oxidative stress was induced by a photosensitizer and visible light exposure for 20 minutes.[1]

Synergy with Glutathione:

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.

Cell Culture and Oxidative Stress Induction

Cell Line: Human Retinal Pigment Epithelial (ARPE-19) cells are a commonly used in vitro model for studying retinal diseases and oxidative stress.

Culture Conditions:

  • Media: Dulbecco's Modified Eagle Medium/Nutrient Mixture F-12 (DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: 37°C in a humidified atmosphere of 5% CO2.

Oxidative Stress Induction: A common method to induce photooxidative stress in ARPE-19 cells involves the use of a photosensitizer and visible light.

  • Photosensitizer Loading: Cells are incubated with a photosensitizing agent (e.g., Rose Bengal or Merocyanine 540) in the culture medium for a specified period.

  • Light Exposure: The cells are then exposed to visible light of a specific wavelength and intensity for a defined duration to generate reactive oxygen species (ROS).

Another widely used method is the application of a chemical inducer of oxidative stress:

  • Hydrogen Peroxide (H₂O₂) Treatment: ARPE-19 cells are incubated with varying concentrations of H₂O₂ (e.g., 100-500 µM) for a set time (e.g., 6 hours) to induce oxidative damage.[4][5]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed ARPE-19 cells in a 96-well plate at a density of approximately 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with the desired concentrations of this compound, the co-antioxidant, and their combination for a specified pre-incubation period (e.g., 24 hours).

  • Oxidative Stress Induction: Induce oxidative stress as described above.

  • MTT Incubation: After the stress induction, remove the treatment medium and add 100 µL of MTT working solution (0.5 mg/mL in fresh culture medium) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., Dimethyl Sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.[6]

HPLC Analysis of Lipid Hydroperoxides

High-Performance Liquid Chromatography (HPLC) can be used to quantify lipid hydroperoxides, which are primary markers of lipid peroxidation and oxidative stress.

Protocol:

  • Lipid Extraction: After experimental treatment, wash the cells with PBS and then extract the total lipids using a solvent system such as chloroform:methanol (2:1, v/v).

  • Sample Preparation: Dry the lipid extract under a stream of nitrogen and then reconstitute it in the HPLC mobile phase.

  • HPLC Separation: Inject the sample into an HPLC system equipped with a suitable column (e.g., a silica or C18 column). The mobile phase composition will depend on the specific lipid hydroperoxides being analyzed.

  • Detection: Lipid hydroperoxides can be detected using various methods, including UV detection at 234 nm (for conjugated dienes) or more sensitive techniques like chemiluminescence detection.

  • Quantification: The concentration of lipid hydroperoxides is determined by comparing the peak areas of the sample to those of known standards.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_stress Oxidative Stress Induction cluster_assays Endpoint Assays cluster_analysis Data Analysis seeding ARPE-19 Cell Seeding (96-well plates) treatment Pre-incubation with This compound +/- Co-antioxidant seeding->treatment stress Induction of Oxidative Stress (e.g., H2O2 or Photosensitizer + Light) treatment->stress mtt MTT Assay (Cell Viability) stress->mtt hplc HPLC Analysis (Lipid Peroxidation) stress->hplc data_analysis Quantification & Comparison of Synergistic Effects mtt->data_analysis hplc->data_analysis

Caption: Experimental workflow for evaluating antioxidant synergy.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Antioxidant Response This compound This compound keap1_nrf2 Keap1-Nrf2 Complex This compound->keap1_nrf2 Induces dissociation ros Oxidative Stress (ROS) ros->keap1_nrf2 Induces dissociation nrf2_free Nrf2 keap1_nrf2->nrf2_free releases nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocation are ARE (Antioxidant Response Element) nrf2_nuc->are Binds to gene_exp Gene Transcription are->gene_exp antioxidant_enzymes Increased Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) gene_exp->antioxidant_enzymes gsh Increased Synthesis of Glutathione (GSH) gene_exp->gsh

Caption: this compound-mediated activation of the Nrf2 pathway.

References

A Head-to-Head Comparison of Isozeaxanthin and Fucoxanthin Bioactivities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-expanding landscape of natural compounds with therapeutic potential, the carotenoids isozeaxanthin and fucoxanthin have emerged as significant contenders, demonstrating a wide array of beneficial biological activities. This guide provides a comprehensive, head-to-head comparison of their bioactivities, supported by experimental data, to aid researchers and drug development professionals in their evaluation of these promising molecules.

At a Glance: this compound vs. Fucoxanthin

FeatureThis compound (Zeaxanthin)Fucoxanthin
Chemical Structure A xanthophyll carotenoid with a symmetrical structure containing hydroxyl groups on both ionone rings. It is a stereoisomer of lutein.[1][2][3][4]A unique xanthophyll with an allenic bond, a 5,6-monoepoxide, and an acetyl group in its structure.[5]
Primary Sources Green leafy vegetables, corn, saffron, and paprika.[1]Brown seaweeds (e.g., Undaria pinnatifida, Laminaria japonica) and diatoms.[5]
Key Bioactivities Antioxidant, anti-inflammatory, anti-cancer, anti-obesity.Antioxidant, anti-inflammatory, anti-cancer, anti-obesity.

Quantitative Comparison of Bioactivities

The following tables summarize the quantitative data from various in vitro and in vivo studies, offering a direct comparison of the efficacy of this compound and fucoxanthin in different biological assays.

Table 1: Antioxidant Activity
CompoundAssayModel SystemEffective Concentration / IC50Reference
This compound DPPH Radical ScavengingCell-free-[6]
H2O2-induced oxidative stressARPE-19 cellsAttenuated ROS production[7]
Fucoxanthin DPPH Radical ScavengingCell-freeIC50: 201.2 ± 21.4 µg/mL[8]
DPPH Radical ScavengingCell-freeIC50: 322.58 µg/mL[9]
Reducing Power AssayCell-freeDose-dependent increase[10]
Table 2: Anti-inflammatory Activity
CompoundAssayModel SystemKey FindingsReference
This compound LPS-induced inflammationMacrophagesReduced NO, TNF-α, IL-1β, IL-6 production[11][12]
Carrageenan-induced paw edemaBalb/c miceSignificant inhibition of edema at 50 & 250 mg/kg b.wt[11]
Fucoxanthin LPS-induced inflammationRAW 264.7 macrophagesInhibited NO production[13]
DSS-induced colitisMiceAlleviated colitis symptoms[14]
Table 3: Anti-Cancer Activity
CompoundCell LineAssayIC50 / Effective ConcentrationReference
This compound ----
Fucoxanthin FaDu (Pharyngeal SCC)MTT AssayIC50: 17.91 µg/mL (24h)[15]
Detroit 562 (Pharyngeal SCC)MTT AssayIC50: 18.58 µg/mL (24h)[15]
HepG2 (Hepatocellular carcinoma)MTT AssayIC50: 31.2 µg/mL (24h)[9]
MDA-MB-231 (Triple-Negative Breast Cancer)Annexin V-FITCInduced apoptosis at 12.5-50 µM[16]
Table 4: Anti-Obesity Activity
CompoundModel SystemKey FindingsDosageReference
This compound High-fat diet-induced obese ratsReduced body weight gain and visceral adipose tissue-[17][18][19]
Fucoxanthin High-fat diet-induced obese miceDecreased body weight and organ weight0.81, 1.62, 3.25 mg/kg/day[20]
Mildly obese Japanese subjectsReduced body weight and BMI3 mg/day[21]
High-fat diet-induced obese miceReduced weight gain33.33, 66.67, 100 mg/kg[22]

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the bioactivities of this compound and fucoxanthin.

Antioxidant Activity Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a specific wavelength (typically 517 nm).

    • Protocol Outline:

      • Prepare a stock solution of DPPH in a suitable solvent (e.g., ethanol).

      • Mix various concentrations of the test compound (this compound or fucoxanthin) with the DPPH solution.

      • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

      • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

      • Calculate the percentage of scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value, the concentration required to scavenge 50% of the DPPH radicals, is then determined.[9][10]

  • Reducing Power Assay:

    • Principle: This method is based on the principle that substances with reduction potential react with potassium ferricyanide (Fe3+) to form potassium ferrocyanide (Fe2+), which then reacts with ferric chloride to form a ferric-ferrous complex that has an absorption maximum at 700 nm.

    • Protocol Outline:

      • Mix the test compound solution with phosphate buffer and potassium ferricyanide.

      • Incubate the mixture at an elevated temperature (e.g., 50°C).

      • Add trichloroacetic acid to stop the reaction and centrifuge the mixture.

      • Mix the supernatant with distilled water and ferric chloride.

      • Measure the absorbance at 700 nm. An increase in absorbance indicates increased reducing power.[10]

Anti-inflammatory Activity Assays
  • Nitric Oxide (NO) Inhibition Assay in Macrophages:

    • Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cells) to produce nitric oxide (NO), a pro-inflammatory mediator. This assay measures the ability of a compound to inhibit this LPS-induced NO production.

    • Protocol Outline:

      • Culture RAW 264.7 macrophage cells.

      • Pre-treat the cells with various concentrations of the test compound for a specific duration.

      • Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).

      • Collect the cell culture supernatant.

      • Measure the nitrite concentration in the supernatant using the Griess reagent, which reflects the amount of NO produced.[13][23]

Anti-Cancer Activity Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability:

    • Principle: This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

    • Protocol Outline:

      • Seed cancer cells in a 96-well plate and allow them to adhere.

      • Treat the cells with various concentrations of the test compound for a specified time (e.g., 24, 48, or 72 hours).

      • Add MTT solution to each well and incubate.

      • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

      • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[9][15]

  • Annexin V-FITC Apoptosis Assay:

    • Principle: This flow cytometry-based assay detects apoptosis. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate apoptotic from necrotic cells.

    • Protocol Outline:

      • Treat cancer cells with the test compound.

      • Harvest and wash the cells.

      • Resuspend the cells in binding buffer.

      • Add FITC-conjugated Annexin V and PI.

      • Incubate in the dark.

      • Analyze the cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.[16]

Anti-Obesity Studies
  • High-Fat Diet (HFD)-Induced Obesity Animal Model:

    • Principle: This in vivo model mimics the development of obesity in humans due to excessive fat intake.

    • Protocol Outline:

      • Acclimate animals (e.g., mice or rats) to the laboratory conditions.

      • Feed a control group a standard diet and the experimental groups a high-fat diet for a specified period to induce obesity.

      • Administer the test compound (this compound or fucoxanthin) orally to the treatment groups daily for a defined duration.

      • Monitor parameters such as body weight, food intake, and fat pad mass.

      • At the end of the study, collect blood and tissue samples for biochemical and histological analysis.[17][18][19][20]

Signaling Pathways

Both this compound and fucoxanthin exert their bioactivities by modulating various intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways involved.

Fucoxanthin_Anti_Cancer_Pathway Fucoxanthin Fucoxanthin PI3K PI3K Fucoxanthin->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation mTOR->Proliferation Metastasis Metastasis mTOR->Metastasis

Caption: Fucoxanthin inhibits the PI3K/Akt/mTOR signaling pathway.

Fucoxanthin_Anti_Obesity_Pathway Fucoxanthin Fucoxanthin UCP1 UCP1 Expression in WAT Fucoxanthin->UCP1 Induces Thermogenesis Thermogenesis UCP1->Thermogenesis FattyAcidOxidation Fatty Acid Oxidation UCP1->FattyAcidOxidation

Caption: Fucoxanthin's anti-obesity effect via UCP1 induction.

Isozeaxanthin_Anti_Inflammatory_Pathway LPS LPS Macrophage Macrophage LPS->Macrophage NFkB NF-κB Macrophage->NFkB Activates This compound This compound This compound->NFkB Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Pro_inflammatory_Cytokines iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2

Caption: this compound inhibits the NF-κB inflammatory pathway.

Conclusion

Both this compound and fucoxanthin demonstrate potent antioxidant, anti-inflammatory, anti-cancer, and anti-obesity properties, making them valuable candidates for further research and development in the pharmaceutical and nutraceutical industries. While fucoxanthin's unique chemical structure contributes to a broad spectrum of well-documented bioactivities, this compound also exhibits significant therapeutic potential, particularly in mitigating inflammation and oxidative stress. The choice between these two carotenoids for specific applications will depend on the desired biological effect, target signaling pathways, and formulation considerations. This guide serves as a foundational resource to inform such decisions and stimulate further investigation into the therapeutic applications of these remarkable natural compounds.

References

Validating the Photoprotective Properties of Isozeaxanthin in Cell Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the photoprotective properties of isozeaxanthin and other related carotenoids in various cell models. The information is compiled from preclinical studies to assist in the evaluation of these compounds for potential therapeutic or cosmeceutical applications. Due to the limited availability of data specifically on the this compound isomer, this guide presents findings on "zeaxanthin" as a close proxy, alongside comparative data for other well-researched carotenoids such as lutein and astaxanthin. This approach allows for a broader understanding of the potential efficacy of this class of compounds while highlighting areas for future research.

Data Presentation: Comparative Efficacy of Carotenoids

The photoprotective effects of carotenoids are typically evaluated by their ability to mitigate cellular damage induced by ultraviolet (UV) radiation. Key parameters include the maintenance of cell viability, reduction of reactive oxygen species (ROS), and inhibition of apoptosis. The following tables summarize quantitative data from various in vitro studies.

Table 1: Effect of Carotenoids on Cell Viability Following UV or Blue Light Exposure

CompoundCell LineLight SourceConcentrationIncrease in Cell Viability (%)Reference
Zeaxanthin ARPE-19Blue Light10 µMNot specified, but significant protection[1]
Lutein Human Corneal Epithelial CellsBlue-Violet Light (50 J/cm²)100 µM~85% protection (full recovery)[1]
Astaxanthin Human Corneal Epithelial CellsBlue-Violet Light (50 J/cm²)100 µM~53% protection[1]
Lutein & Zeaxanthin Mix Human KeratinocytesUVBNot specifiedEnhanced cell viability[2]

Table 2: Reduction of Reactive Oxygen Species (ROS) by Carotenoids

CompoundCell LineStressorConcentrationReduction in ROS (%)Reference
Zeaxanthin Not specifiedSinglet OxygenNot specifiedHigher quenching rate than lutein[3]
Lutein Human Corneal Epithelial CellsBlue-Violet Light (50 J/cm²)50-250 µMReturned to control levels[1]
Astaxanthin Human Corneal Epithelial CellsBlue-Violet Light (50 J/cm²)50-250 µMSignificant reduction, but less than lutein[1]
Zeaxanthin, Lutein, Astaxanthin Not specifiedSuperoxide radicalNot specifiedSimilar scavenging activity[4]

Table 3: Inhibition of Apoptosis by Carotenoids

CompoundCell LineInducerKey FindingsReference
Zeaxanthin Human Uveal Melanoma CellsZeaxanthin itselfIncreased Bax/Bcl-2 ratio, activated caspase-3 & -9[5]
Zeaxanthin Human Gastric Cancer CellsZeaxanthin itselfIncreased Bax, cleaved caspase-3, cleaved PARP; Decreased Bcl-2[6]
Astaxanthin Retinal Ganglion CellsH₂O₂Dose-dependent prevention of apoptosis[7]
Lutein Not specifiedNot specifiedPrevents loss of anti-apoptotic proteins (Bcl-2, Bcl-xL)[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments cited in photoprotection studies.

Cell Viability Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of their viability.

  • Cell Seeding: Plate cells (e.g., human dermal fibroblasts or keratinocytes) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Pre-incubate the cells with varying concentrations of this compound or other test compounds for a specified period (e.g., 24 hours).

  • UVB Irradiation: Remove the culture medium and wash the cells with phosphate-buffered saline (PBS). Expose the cells to a specific dose of UVB radiation.

  • Post-Irradiation Incubation: Add fresh culture medium (with or without the test compound) and incubate for a further 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[8]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the non-irradiated control cells.

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • UVB Irradiation: Expose cells to UVB radiation as described above.

  • Probe Loading: After irradiation, wash the cells with PBS and incubate them with DCFH-DA solution (typically 10-25 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.[5]

  • Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[9]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Preparation: Culture, treat, and irradiate cells as described in the MTT assay protocol.

  • Cell Harvesting: After the desired incubation period, collect both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[1][10]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[10][11]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic or necrotic cells are both Annexin V- and PI-positive.[1]

Western Blot for Apoptosis-Related Proteins (Bcl-2 and Bax)

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

  • Protein Extraction: Following treatment and irradiation, lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) and then incubate with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.[6]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The relative expression of Bcl-2 and Bax can be quantified by densitometry. An increased Bax/Bcl-2 ratio is indicative of apoptosis.[12]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_stress Stress Induction cluster_analysis Endpoint Analysis cell_seeding Cell Seeding (e.g., Fibroblasts, Keratinocytes) treatment Pre-treatment with This compound/Alternatives cell_seeding->treatment uv_exposure UV Irradiation (e.g., UVA/UVB) treatment->uv_exposure viability Cell Viability Assay (MTT) uv_exposure->viability ros ROS Detection (DCFH-DA) uv_exposure->ros apoptosis Apoptosis Assay (Annexin V/PI) uv_exposure->apoptosis western Western Blot (Bcl-2, Bax) uv_exposure->western

Caption: General experimental workflow for evaluating the photoprotective effects of test compounds.

UV-Induced MAPK Signaling Pathway and Potential Intervention by Carotenoids

G UV UV Radiation ROS Cellular ROS Production UV->ROS MAPK_cascade MAPK Cascade (p38, JNK, ERK) ROS->MAPK_cascade AP1 AP-1 Activation MAPK_cascade->AP1 Apoptosis Apoptosis AP1->Apoptosis This compound This compound (and other carotenoids) This compound->ROS Scavenging

Caption: Simplified UV-induced MAPK signaling pathway leading to apoptosis and potential ROS scavenging by this compound.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Isozeaxanthin

Author: BenchChem Technical Support Team. Date: November 2025

Safety and Handling Profile

Based on the safety data for its stereoisomer, zeaxanthin, isozeaxanthin is not classified as a hazardous substance. However, it is prudent to handle it with standard laboratory precautions. The toxicological properties of this compound have not been thoroughly investigated.

Key Safety Information for Zeaxanthin (Inferred for this compound)

ParameterGuidelineSource
Hazard Classification Not classified as a hazardous substance.[1][2][3]
Personal Protective Equipment (PPE) Safety goggles with side protection, suitable gloves (tested to EN 374), lab coat, and respiratory protection (particulate filter device EN 143 P1) if dust formation occurs.[1]
First Aid - Eye Contact Immediately flush eyes with plenty of flowing water for 10 to 15 minutes, holding eyelids apart. Consult an ophthalmologist.[1]
First Aid - Skin Contact Wash immediately with plenty of water and soap for at least 15 minutes. Remove contaminated clothing and shoes.[1]
First Aid - Ingestion Wash out mouth with water provided the person is conscious. Call a physician.[1]
Spill Cleanup Take up mechanically, avoiding dust formation. Place in appropriate containers for disposal. Clean the contaminated area with water and soap.[3]

Step-by-Step Disposal Protocol for this compound

As this compound is not categorized as hazardous, its disposal should follow the procedures for non-hazardous solid laboratory waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.

1. Waste Characterization and Segregation:

  • Confirm that the this compound waste is not mixed with any hazardous substances. If it is, the entire mixture must be treated as hazardous waste.[4]

  • Segregate non-hazardous waste from hazardous waste to ensure proper disposal and avoid unnecessary costs.[4]

2. Containerization:

  • Place the solid this compound waste in a well-labeled, sealed container.

  • The container should be made of a material that is compatible with the chemical.

  • Ensure the container is securely closed to prevent any spills or dust formation.

3. Labeling:

  • Clearly label the waste container as "Non-Hazardous Waste."

  • Include the chemical name ("this compound") and the approximate quantity.

  • Add the date when the waste was first placed in the container.

4. Disposal Route:

  • Solid Waste: For small quantities of pure this compound, and with approval from your institution's EHS department, it may be permissible to dispose of it as regular solid waste.[5] Place the sealed and labeled container directly into the designated dumpster for laboratory waste. Do not place it in laboratory trash cans that are handled by custodial staff.[5]

  • Chemical Waste Program: If you are uncertain about the classification of the waste or if it is a large quantity, it is always safest to dispose of it through your institution's chemical waste program. Contact your EHS department to schedule a pickup.

Experimental Workflow for this compound Disposal

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

IsozeaxanthinDisposal cluster_prep Preparation cluster_assessment Waste Assessment cluster_disposal_path Disposal Pathway cluster_non_hazardous_procedure Non-Hazardous Disposal Procedure start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_mixed Is the waste mixed with hazardous substances? ppe->is_mixed treat_hazardous Treat as Hazardous Waste: Follow Institutional Hazardous Waste Procedures is_mixed->treat_hazardous Yes non_hazardous Treat as Non-Hazardous Waste is_mixed->non_hazardous No containerize Place in a sealed, compatible container non_hazardous->containerize label_waste Label container: 'Non-Hazardous: this compound', Date, Quantity containerize->label_waste consult_ehs Consult Institutional EHS Guidelines label_waste->consult_ehs dispose_solid Dispose as Solid Waste (Designated Dumpster) consult_ehs->dispose_solid Approved for Solid Waste dispose_chem Dispose via Chemical Waste Program consult_ehs->dispose_chem Uncertain or Per Policy end End: Disposal Complete dispose_solid->end dispose_chem->end

Fig. 1: this compound Disposal Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isozeaxanthin
Reactant of Route 2
Isozeaxanthin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.